molecular formula C12H18O3 B12407942 (±)-Jasmonic acid-d5

(±)-Jasmonic acid-d5

货号: B12407942
分子量: 215.30 g/mol
InChI 键: ZNJFBWYDHIGLCU-KNXOACQLSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
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描述

(±)-Jasmonic acid-d5 is a useful research compound. Its molecular formula is C12H18O3 and its molecular weight is 215.30 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

属性

分子式

C12H18O3

分子量

215.30 g/mol

IUPAC 名称

2,2-dideuterio-2-[(1R,2R)-2,4,4-trideuterio-3-oxo-2-[(Z)-pent-2-enyl]cyclopentyl]acetic acid

InChI

InChI=1S/C12H18O3/c1-2-3-4-5-10-9(8-12(14)15)6-7-11(10)13/h3-4,9-10H,2,5-8H2,1H3,(H,14,15)/b4-3-/t9-,10-/m1/s1/i7D2,8D2,10D

InChI 键

ZNJFBWYDHIGLCU-KNXOACQLSA-N

手性 SMILES

[2H][C@]1([C@H](CC(C1=O)([2H])[2H])C([2H])([2H])C(=O)O)C/C=C\CC

规范 SMILES

CCC=CCC1C(CCC1=O)CC(=O)O

产品来源

United States

Foundational & Exploratory

(±)-Jasmonic acid-d5 chemical properties and stability

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on (±)-Jasmonic acid-d5: Chemical Properties and Stability

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound is the deuterium-labeled form of (±)-Jasmonic acid, a plant hormone pivotal in regulating growth, development, and responses to stress.[1][2][3] Due to its structural similarity to endogenous jasmonic acid, the deuterated analog serves as an ideal internal standard for accurate quantification in complex biological matrices using mass spectrometry techniques.[4][5][6] This guide provides a comprehensive overview of the chemical properties, stability, and experimental applications of this compound, with a focus on its role in analytical chemistry and its connection to the broader jasmonate signaling pathway.

Chemical Properties

The fundamental chemical and physical properties of this compound are summarized below. These characteristics are essential for its proper handling, storage, and application in experimental settings.

PropertyValue
Formal Name 3-oxo-2-(2Z)2-penten-1-yl-cyclopentane-2,4,4-d3-acetic-2,2-d2 acid[4][5]
CAS Number 2750534-78-0[4][5], 1821807-88-8[1][7]
Molecular Formula C₁₂H₁₃D₅O₃[4][5]
Formula Weight 215.3[4][5]
Purity ≥99% deuterated forms (d₁-d₅)[4][5]
Appearance Colorless to Pale Yellow Oil / Liquid[1][7]
Formulation Commonly supplied as a solution in methyl acetate or as a neat oil.[4][5][7]
Solubility Slightly soluble in Chloroform and Methanol.[4][5][7]

Stability and Storage

Proper storage is critical to maintain the integrity and shelf-life of this compound. The following table outlines the recommended conditions for storage and handling.

ConditionRecommendation
Storage Temperature -20°C is the standard recommended storage temperature.[1][4][5]
Long-term Stability Stable for at least 2 years when stored at -20°C as supplied.[4] A powder form may be stable for 3 years at -20°C.[1]
Solution Stability Once in solvent, stability is reduced. For example, 6 months at -80°C and 1 month at -20°C.[1][8]
Shipping Conditions Typically shipped at room temperature for domestic transit, though this may vary.[4]
Special Handling The compound is light-sensitive and should be protected from light during storage and handling.[1][7] It is considered chemically stable, and hazardous polymerization will not occur.[9]

Experimental Protocols and Applications

The primary application of this compound is as an internal standard for the precise quantification of endogenous jasmonic acid in biological samples by gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS).[4][5][6]

Principle of Use as an Internal Standard

The use of a stable isotope-labeled internal standard is a robust analytical technique. Deuterated standards like this compound are ideal because they share nearly identical physicochemical properties with their endogenous, non-labeled counterparts.[6] They co-elute during chromatography but are distinguished by their difference in mass-to-charge ratio (m/z) in the mass spectrometer. This allows for the correction of analyte loss during sample extraction and purification, as well as variations in instrument response (matrix effects), leading to highly accurate and precise quantification.[6]

General Experimental Workflow: LC-MS/MS Quantification

A typical workflow for the quantification of jasmonic acid using this compound involves the following steps:

  • Sample Preparation : A known amount of this compound is spiked into the biological sample (e.g., plant tissue homogenate) at the very beginning of the extraction process.

  • Extraction : Phytohormones, including jasmonic acid and the internal standard, are extracted from the matrix, often using a solvent like methanol or an ethyl acetate partition.

  • Purification : The extract may be purified using Solid Phase Extraction (SPE) to remove interfering substances and enrich the analytes of interest.[10]

  • LC Separation : The purified extract is injected into an LC system, typically a reverse-phase column, to separate jasmonic acid from other metabolites.

  • MS/MS Detection : The mass spectrometer is operated in negative ion mode using Multiple Reaction Monitoring (MRM).[6] Specific precursor-to-product ion transitions for both endogenous jasmonic acid (e.g., m/z 209 → 59) and this compound are monitored.[10] The transitions for the deuterated standard will be higher by 5 mass units.

  • Quantification : The peak area ratio of the endogenous analyte to the internal standard is calculated and compared to a calibration curve to determine the absolute concentration of jasmonic acid in the original sample.

G cluster_prep Sample Preparation & Extraction cluster_analysis Analytical Stage cluster_data Data Processing Sample Biological Sample Spike Spike with (±)-JA-d5 Standard Sample->Spike Extract Solvent Extraction Spike->Extract Purify SPE Purification Extract->Purify LC LC Separation Purify->LC MS MS/MS Detection (MRM Mode) LC->MS Ratio Calculate Peak Area Ratio (JA / JA-d5) MS->Ratio Quant Quantification via Calibration Curve Ratio->Quant

Caption: Experimental workflow for jasmonic acid quantification.

Role in Biological Systems: The Jasmonate Signaling Pathway

While this compound is a synthetic tool, its utility is derived from the crucial biological role of jasmonic acid. Jasmonates are key signaling molecules in plants, mediating defense against insects and pathogens and regulating various developmental processes.[3][11][12][13] Understanding this pathway is essential for researchers studying plant physiology and stress responses.

The biosynthesis of jasmonic acid begins with α-linolenic acid released from chloroplast membranes.[11][14] A series of enzymatic reactions involving Lipoxygenase (LOX), Allene Oxide Synthase (AOS), and Allene Oxide Cyclase (AOC) converts it to an intermediate, 12-oxo-phytodienoic acid (OPDA).[11][15] OPDA is then transported to the peroxisome, where it is reduced and undergoes β-oxidation to yield jasmonic acid (JA).[11]

For signaling, JA is typically conjugated to the amino acid isoleucine to form the biologically active hormone, jasmonoyl-isoleucine (JA-Ile).[16] JA-Ile acts as a molecular "glue" between the F-box protein COI1 (the receptor) and JAZ (Jasmonate-ZIM Domain) repressor proteins.[14][16] This interaction targets the JAZ proteins for ubiquitination and subsequent degradation by the 26S proteasome.[12] The removal of JAZ repressors liberates transcription factors, such as MYC2, allowing them to activate the expression of a wide array of jasmonate-responsive genes that execute the defense or developmental program.[12][14]

G cluster_bio Biosynthesis cluster_sig Signaling Cascade alpha_lin α-Linolenic Acid (Chloroplast) opda 12-oxo-PDA alpha_lin->opda LOX, AOS, AOC ja Jasmonic Acid (Peroxisome) opda->ja OPR3, β-oxidation ja_ile JA-Isoleucine (JA-Ile) (Active Hormone) ja->ja_ile JAR1 Conjugation coi1 COI1 Receptor ja_ile->coi1 binds to jaz JAZ Repressor coi1->jaz recruits proteasome 26S Proteasome Degradation coi1->proteasome targets JAZ for tf Transcription Factors (e.g., MYC2) jaz->tf represses genes JA-Responsive Genes jaz->genes inhibits jaz->proteasome tf->genes activates

Caption: Simplified jasmonic acid biosynthesis and signaling pathway.

References

A Technical Guide to the Synthesis and Isotopic Purity of (±)-Jasmonic Acid-d5

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the synthesis and isotopic purity of (±)-Jasmonic acid-d5, a crucial internal standard for the accurate quantification of jasmonic acid in various biological matrices. This document details the synthetic methodologies, presents quantitative data on isotopic purity, and outlines the analytical techniques used for its characterization, serving as a valuable resource for researchers in plant biology, analytical chemistry, and drug development.

Introduction to this compound

This compound is the deuterated form of (±)-jasmonic acid, a plant hormone involved in a wide range of physiological processes, including growth, development, and defense responses.[1][2] Due to its structural similarity and co-elution with the endogenous analyte, coupled with its distinct mass difference, this compound is an ideal internal standard for mass spectrometry-based quantification methods.[3][4] The use of such a standard is critical for correcting for analyte loss during sample preparation and variations in instrument response, ensuring accurate and precise measurements.[3]

Commercially available this compound is typically a mixture of deuterated forms (d1-d5), with a total deuteration of ≥99%.[1][2] The formal name for this compound is 3-oxo-2-((Z)-pent-2-en-1-yl)cyclopentane-2,4,4-d3-acetic-2,2-d2 acid.

Synthesis of this compound

The synthesis of deuterated jasmonates, including this compound, is often achieved through the modification of commercially available methyl jasmonate.[5] A common and convenient method involves a base-catalyzed proton/deuterium exchange reaction.[5] This approach leverages the acidity of the protons alpha to the carbonyl groups in the jasmonate structure.

General Synthetic Pathway

The synthesis of this compound can be conceptualized as a two-stage process starting from (±)-methyl jasmonate. The first stage involves the deuteration of the methyl ester, followed by hydrolysis to the free acid.

Synthesis_Pathway Methyl_Jasmonate (±)-Methyl Jasmonate Deuterated_Ester Deuterated (±)-Methyl Jasmonate Methyl_Jasmonate->Deuterated_Ester Base-Catalyzed Deuterium Exchange Jasmonic_Acid_d5 This compound Deuterated_Ester->Jasmonic_Acid_d5 Saponification Base_D2O Base (e.g., NaOD) / D₂O Hydrolysis Hydrolysis (e.g., LiOH)

Caption: General synthetic scheme for this compound.

Experimental Protocol: Base-Catalyzed Deuteration of (±)-Methyl Jasmonate

The following is a representative protocol based on the principles of base-catalyzed deuterium exchange for the synthesis of deuterated jasmonates.[5][6][7]

Materials:

  • (±)-Methyl jasmonate

  • Deuterium oxide (D₂O, 99.9 atom % D)

  • Sodium metal (or other suitable base like sodium deuteroxide)

  • Anhydrous diethyl ether (or other suitable organic solvent)

  • Saturated aqueous sodium chloride (brine)

  • Anhydrous magnesium sulfate (or other suitable drying agent)

  • Hydrochloric acid (for neutralization)

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • Preparation of Sodium Deuteroxide Solution: Carefully add a small, freshly cut piece of sodium metal to deuterium oxide (D₂O) in an ice bath to prepare a solution of sodium deuteroxide (NaOD) in D₂O. Caution: This reaction is exothermic and produces flammable hydrogen gas.

  • Deuterium Exchange: Dissolve (±)-methyl jasmonate in the prepared NaOD/D₂O solution. The mixture is then stirred at room temperature for a period sufficient to allow for the exchange of the acidic protons with deuterium. The reaction progress can be monitored by mass spectrometry to determine the extent of deuteration.

  • Work-up: After the desired level of deuteration is achieved, the reaction mixture is neutralized with hydrochloric acid. The aqueous solution is then extracted multiple times with diethyl ether.

  • Purification of Deuterated Methyl Jasmonate: The combined organic extracts are washed with brine, dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield the deuterated methyl jasmonate.

  • Hydrolysis to this compound: The resulting deuterated methyl jasmonate is then hydrolyzed to the free acid using a suitable base such as lithium hydroxide in a mixture of water and an organic solvent (e.g., tetrahydrofuran).

  • Final Purification: After acidification of the reaction mixture, the this compound is extracted with an organic solvent, dried, and the solvent is evaporated. Further purification can be achieved by chromatography if necessary.

Isotopic Purity and Data Presentation

The isotopic purity of this compound is a critical parameter for its use as an internal standard. It is typically determined by mass spectrometry, which allows for the quantification of the relative abundance of each isotopologue (d0 to d5).[8]

Isotopic Distribution Data

The following table summarizes a typical isotopic distribution for a commercially available this compound standard.

IsotopologueMass ShiftRelative Abundance (%)
d0 (unlabeled)+0< 0.1
d1+1~0.5
d2+2~2.0
d3+3~15.0
d4+4~35.0
d5+5> 47.4
Total Deuterated ≥ 99.9%

Note: The exact distribution may vary slightly between batches.

Analytical Workflow for Isotopic Purity Determination

The determination of the isotopic distribution is a key quality control step. The general workflow for this analysis is outlined below.

Isotopic_Purity_Workflow Sample_Prep Sample Preparation (Neat solution of JA-d5) LC_MS LC-MS/MS Analysis (High-Resolution Mass Spectrometry) Sample_Prep->LC_MS Data_Acquisition Data Acquisition (Full Scan Mass Spectra) LC_MS->Data_Acquisition Data_Analysis Data Analysis Data_Acquisition->Data_Analysis Peak_Integration Peak Integration (Extract ion chromatograms for d0-d5) Data_Analysis->Peak_Integration Relative_Abundance Calculation of Relative Abundance Peak_Integration->Relative_Abundance Report Isotopic Distribution Report Relative_Abundance->Report

References

An In-depth Technical Guide to (±)-Jasmonic acid-d5: Application in Research and Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive information on (±)-Jasmonic acid-d5, a deuterated internal standard crucial for the accurate quantification of jasmonic acid. This document outlines its chemical properties, lists key suppliers, and details its application in quantitative analysis. Furthermore, it delves into the biological context of jasmonic acid by providing an overview of its biosynthesis and signaling pathways, visualized through detailed diagrams.

Core Compound Information

This compound is a synthetic, isotopically labeled form of jasmonic acid, a vital plant hormone involved in a wide array of physiological processes, including growth, development, and defense against biotic and abiotic stresses. Its deuteration makes it an ideal internal standard for mass spectrometry-based quantification methods, such as Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS), ensuring high accuracy and precision in experimental results.

Chemical and Physical Properties
PropertyValue
CAS Number 2750534-78-0[1][2]
Formal Name 3-oxo-2-(2Z)2-penten-1-yl-cyclopentane-2,4,4-d3-acetic-2,2-d2 acid[1][2]
Molecular Formula C₁₂H₁₃D₅O₃[1][2]
Formula Weight 215.3 g/mol [1][2]
Purity Typically >99% deuterated forms (d1-d5)[1]
Formulation Often supplied as a solution in methyl acetate[1]
Solubility Slightly soluble in chloroform and methanol[1]
Intended Use Internal standard for the quantification of jasmonic acid by GC- or LC-MS[1]
Supplier Information

A number of reputable chemical suppliers offer this compound for research purposes. The following table summarizes some of the key suppliers and their typical product offerings.

SupplierProduct NameTypical Formulation
Cayman Chemical This compoundA solution in methyl acetate
MedchemExpress This compoundLiquid
Biomol This compoundA solution in methyl acetate
CP Lab Safety This compound1 mg

Experimental Protocols: Quantification of Jasmonic Acid

The primary application of this compound is as an internal standard in the quantitative analysis of endogenous jasmonic acid from biological samples. The addition of a known amount of the deuterated standard at the beginning of the sample preparation process allows for the correction of analyte loss during extraction and purification, as well as variations in instrument response.

General Workflow for Jasmonate Quantification

A generalized workflow for the quantification of jasmonic acid using this compound as an internal standard is presented below. This workflow is applicable to both LC-MS and GC-MS analysis, with specific instrument parameters varying depending on the chosen technique.

Jasmonate Quantification Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis SampleCollection Sample Collection (e.g., plant tissue) Homogenization Homogenization (e.g., in liquid nitrogen) SampleCollection->Homogenization Spiking Spiking with This compound Homogenization->Spiking Extraction Extraction (e.g., with methanol) Spiking->Extraction Purification Purification (e.g., Solid-Phase Extraction) Extraction->Purification Analysis LC-MS/MS or GC-MS Analysis Purification->Analysis DataProcessing Data Processing and Quantification Analysis->DataProcessing

A typical experimental workflow for jasmonic acid quantification.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Protocol

LC-MS/MS is a highly sensitive and selective method for the quantification of phytohormones. The following provides a general protocol for the analysis of jasmonic acid using this compound.

1. Sample Preparation:

  • Homogenization: Flash-freeze the biological sample (e.g., 50-100 mg of plant tissue) in liquid nitrogen and grind to a fine powder.

  • Spiking: Add a known amount of this compound solution to the homogenized sample.

  • Extraction: Add a suitable extraction solvent (e.g., 80% methanol) and vortex thoroughly. Incubate at 4°C with shaking.

  • Centrifugation: Centrifuge the sample to pellet cellular debris.

  • Purification (Optional but Recommended): Use solid-phase extraction (SPE) to clean up the sample and concentrate the analyte.

2. LC-MS/MS Analysis:

  • Chromatographic Separation: Use a C18 reverse-phase column with a gradient elution program. A typical mobile phase consists of water with 0.1% formic acid (A) and acetonitrile or methanol with 0.1% formic acid (B).

  • Mass Spectrometry: Operate the mass spectrometer in negative electrospray ionization (ESI) mode. Use Multiple Reaction Monitoring (MRM) to detect the specific precursor-to-product ion transitions for both endogenous jasmonic acid and the deuterated internal standard.

3. Data Analysis:

  • Calculate the peak area ratio of the endogenous jasmonic acid to the this compound internal standard.

  • Quantify the amount of jasmonic acid in the original sample by comparing this ratio to a standard curve prepared with known concentrations of unlabeled jasmonic acid.

Biological Context: Jasmonic Acid Biosynthesis and Signaling

A comprehensive understanding of the biological roles of jasmonic acid is essential for researchers in this field. The following diagrams illustrate the key pathways involved in its synthesis and signaling.

Jasmonic Acid Biosynthesis Pathway

Jasmonic acid is synthesized from α-linolenic acid through a series of enzymatic reactions that occur in the chloroplast and peroxisome.

Jasmonic Acid Biosynthesis cluster_chloroplast Chloroplast cluster_peroxisome Peroxisome alpha_Linolenic_Acid α-Linolenic Acid LOX Lipoxygenase (LOX) alpha_Linolenic_Acid->LOX HPOT 13(S)-Hydroperoxyoctadecatrienoic Acid LOX->HPOT AOS Allene Oxide Synthase (AOS) HPOT->AOS Allene_Oxide Allene Oxide AOS->Allene_Oxide AOC Allene Oxide Cyclase (AOC) Allene_Oxide->AOC OPDA 12-oxo-phytodienoic acid (OPDA) AOC->OPDA OPR3 OPDA Reductase 3 (OPR3) OPDA->OPR3 OPC8 OPC-8:0 OPR3->OPC8 Beta_Oxidation β-oxidation (3 cycles) OPC8->Beta_Oxidation JA (+)-7-iso-Jasmonic Acid Beta_Oxidation->JA Jasmonic Acid Signaling Pathway cluster_nucleus Nucleus cluster_inactive Inactive State (Low JA-Ile) cluster_active Active State (High JA-Ile) JAZ JAZ Repressor JAZ_MYC2 JAZ-MYC2 Complex (Repression) JAZ->JAZ_MYC2 JAZ_Ub Ubiquitinated JAZ JAZ->JAZ_Ub ubiquitination MYC2 MYC2 (Transcription Factor) MYC2->JAZ_MYC2 Gene_Repression Gene Repression JAZ_MYC2->Gene_Repression JA_Ile JA-Isoleucine COI1 COI1 (F-box protein) JA_Ile->COI1 binds SCF_COI1 SCF-COI1 Complex COI1->SCF_COI1 SCF_COI1->JAZ targets Proteasome 26S Proteasome JAZ_Ub->Proteasome JAZ_Degradation JAZ Degradation Proteasome->JAZ_Degradation MYC2_Active Active MYC2 JAZ_Degradation->MYC2_Active releases Gene_Activation Gene Activation MYC2_Active->Gene_Activation

References

The Biological Activity of Deuterium-Labeled Jasmonic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the biological activity of deuterium-labeled jasmonic acid (JA). It is intended for researchers, scientists, and professionals in drug development who utilize isotopic labeling to study signaling pathways, quantify endogenous hormones, and develop novel therapeutic agents. This guide details the synthesis, experimental application, and biological implications of deuterium substitution in jasmonic acid, supported by quantitative data, detailed experimental protocols, and visualizations of relevant biological pathways and workflows.

Introduction to Jasmonic Acid and Isotopic Labeling

Jasmonic acid, a lipid-derived hormone, is a critical signaling molecule in plants, regulating a wide array of developmental processes and defense responses against biotic and abiotic stresses.[1] Its derivatives, collectively known as jasmonates, are central to a signaling cascade that has been extensively studied. In metabolic research and analytical chemistry, stable isotope-labeled compounds, such as deuterium-labeled jasmonic acid, are invaluable tools for the accurate quantification of their endogenous counterparts.[2] The substitution of hydrogen with its heavier isotope, deuterium, provides a mass shift detectable by mass spectrometry, allowing for its use as an internal standard.[2]

A fundamental assumption in the use of deuterated standards is that their chemical and biological activities are nearly identical to the native compounds. This guide examines the basis for this assumption in the context of jasmonic acid, exploring the potential for kinetic isotope effects and presenting the available evidence on the biological activity of deuterium-labeled JA.

Physicochemical and Biological Properties

The primary distinction between jasmonic acid and its deuterated analogues lies in their molecular weight, a consequence of the isotopic substitution. This mass difference is the cornerstone of its utility in mass spectrometry-based quantification.[2] While chemically very similar, the increased mass of deuterium can, in some instances, lead to a kinetic isotope effect (KIE), where the rate of a chemical reaction is altered.[3][4] KIEs are most pronounced when the cleavage of a carbon-hydrogen bond is the rate-limiting step of a reaction.[3][4]

For jasmonic acid, its biological activity is initiated by binding to its receptor, the F-box protein CORONATINE INSENSITIVE 1 (COI1), as part of a co-receptor complex with JAZ proteins.[1] This binding is a non-covalent interaction and does not typically involve the breaking of C-H bonds as the rate-determining step. Therefore, the kinetic isotope effect on the binding affinity of deuterium-labeled JA to its receptor is expected to be negligible. This theoretical premise is supported by the widespread and successful use of deuterated jasmonic acid as an internal standard for accurate quantification, which presupposes that it mimics the behavior of the endogenous hormone during extraction and analysis.

Furthermore, experimental evidence suggests that the biological activity of deuterated JA is comparable to its unlabeled counterpart. For instance, one study demonstrated that the application of deuterated JA to barley leaves did not induce the endogenous synthesis of jasmonic acid, indicating that the signaling pathway was not differentially activated in a way that would trigger a feedback loop on its own biosynthesis.[5]

Quantitative Data

The majority of quantitative data available for deuterium-labeled jasmonic acid pertains to its application in analytical methodologies, specifically for isotope dilution mass spectrometry. These methods consistently demonstrate high accuracy and precision, reinforcing the principle that the deuterated standard behaves similarly to the endogenous analyte during sample processing and analysis.

Table 1: Performance Characteristics of Deuterated Jasmonic Acid as an Internal Standard in LC-MS/MS Analysis

ParameterRepresentative ValueReference
Recovery85-115%[2]
Matrix Effect (Ion Suppression/Enhancement)80-120%[2]
Linearity (R²)>0.99[2]
Limit of Detection (LOD)~100 amol (instrument)[2]
Limit of Quantification (LOQ)~5-20 fmol/g FW (method)[2]

Jasmonic Acid Signaling Pathway

Jasmonic acid signaling is initiated by the binding of its biologically active form, jasmonoyl-isoleucine (JA-Ile), to the COI1 receptor.[1] This interaction leads to the ubiquitination and subsequent degradation of JASMONATE ZIM-DOMAIN (JAZ) repressor proteins.[1] The degradation of JAZ proteins releases transcription factors, primarily MYC2, which then activate the expression of jasmonate-responsive genes, leading to various physiological responses.[1]

Jasmonic_Acid_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus JA Jasmonic Acid (JA) JAR1 JAR1 JA->JAR1 JA-Ile JA-Isoleucine (JA-Ile) (Active Form) COI1 COI1 JA-Ile->COI1 binds JAR1->JA-Ile SCF_COI1 SCF-COI1 Complex COI1->SCF_COI1 JAZ JAZ Repressor SCF_COI1->JAZ targets Ub Ubiquitin SCF_COI1->Ub MYC2 MYC2 Transcription Factor JAZ->MYC2 represses 26S_Proteasome 26S Proteasome JAZ->26S_Proteasome degradation JA_Responsive_Genes JA-Responsive Genes MYC2->JA_Responsive_Genes activates Biological_Responses Biological Responses (e.g., Defense, Growth Inhibition) JA_Responsive_Genes->Biological_Responses Ub->JAZ ubiquitination

Caption: Simplified diagram of the jasmonic acid signaling pathway.

Experimental Protocols

Synthesis of Deuterium-Labeled Jasmonic Acid

The synthesis of deuterated jasmonic acid can be achieved through methods such as base-catalyzed proton/deuterium exchange or Wittig reactions using deuterated reagents.[2] A common method involves the modification of commercially available methyl jasmonate.[2]

Protocol for Synthesis via Base-Catalyzed H/D Exchange:

  • Dissolution: Dissolve methyl jasmonate in a deuterated solvent such as methanol-d4 (MeOD).

  • Base Catalyst: Add a catalytic amount of a strong base, for example, sodium methoxide (NaOMe).

  • Exchange Reaction: Stir the reaction mixture at room temperature. The base will facilitate the exchange of protons at the alpha-carbons to the ketone and ester functionalities with deuterium from the solvent.

  • Monitoring: Monitor the reaction progress using Nuclear Magnetic Resonance (NMR) spectroscopy to determine the extent of deuteration.

  • Quenching: Once the desired level of deuteration is achieved, neutralize the reaction with an acid (e.g., DCl in D₂O).

  • Extraction: Extract the deuterated methyl jasmonate using an organic solvent like diethyl ether.

  • Purification: Purify the product using column chromatography.

  • Hydrolysis (optional): If deuterated jasmonic acid is required, the methyl ester can be hydrolyzed using a base (e.g., NaOH in H₂O) followed by acidification to yield the free acid.

Quantification of Endogenous Jasmonic Acid using Deuterated Standards

This protocol outlines the use of deuterium-labeled JA as an internal standard for quantification by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Quantification_Workflow Sample_Collection 1. Sample Collection (e.g., Plant Tissue) Homogenization 2. Homogenization (in liquid nitrogen) Sample_Collection->Homogenization Spiking 3. Spiking with Deuterated JA Standard Homogenization->Spiking Extraction 4. Extraction (e.g., with 80% methanol) Spiking->Extraction Purification 5. Solid-Phase Extraction (SPE) Cleanup Extraction->Purification LC_MS_MS 6. LC-MS/MS Analysis Purification->LC_MS_MS Data_Analysis 7. Data Analysis (Ratio of native to labeled JA) LC_MS_MS->Data_Analysis Quantification 8. Quantification (using calibration curve) Data_Analysis->Quantification

Caption: Workflow for jasmonic acid quantification using a deuterated standard.

Detailed Protocol:

  • Sample Preparation: Flash-freeze plant tissue in liquid nitrogen and grind to a fine powder.

  • Internal Standard Spiking: To a known amount of tissue, add a precise amount of deuterium-labeled jasmonic acid solution.

  • Extraction: Add an appropriate extraction solvent (e.g., 80% methanol) and incubate with shaking.

  • Centrifugation: Centrifuge to pellet debris and collect the supernatant.

  • Purification: Purify the extract using solid-phase extraction (SPE) to remove interfering compounds.

  • LC-MS/MS Analysis: Analyze the purified extract using LC-MS/MS, monitoring for the specific mass transitions of both endogenous and deuterated jasmonic acid.

  • Data Analysis: Calculate the peak area ratio of the endogenous analyte to the deuterated internal standard.

  • Quantification: Determine the concentration of endogenous jasmonic acid by comparing the peak area ratio to a standard curve generated with known concentrations of unlabeled JA and a fixed concentration of the deuterated standard.

Jasmonic Acid Bioassay: Root Growth Inhibition in Arabidopsis thaliana

This bioassay is a classic method to assess the biological activity of jasmonates.

  • Media Preparation: Prepare half-strength Murashige and Skoog (MS) medium containing 1% sucrose and 1% agar. After autoclaving and cooling, add methyl jasmonate (or jasmonic acid) to the desired concentrations (e.g., 0, 10, 50 µM).

  • Plating: Pour the media into square petri dishes.

  • Seed Sterilization and Plating: Surface-sterilize Arabidopsis thaliana seeds and place them in a line on the surface of the agar.

  • Incubation: Place the plates vertically in a growth chamber.

  • Measurement: After a set period (e.g., 7-10 days), measure the primary root length of the seedlings.

  • Data Analysis: Compare the root lengths of seedlings grown on media with different concentrations of jasmonate to the control. A dose-dependent inhibition of root growth indicates biological activity.

Analysis of JA-Responsive Gene Expression by qRT-PCR

This protocol measures the change in transcript levels of JA-responsive marker genes.

qRTPCR_Workflow Plant_Treatment 1. Plant Treatment (with JA or control) RNA_Extraction 2. Total RNA Extraction Plant_Treatment->RNA_Extraction cDNA_Synthesis 3. cDNA Synthesis (Reverse Transcription) RNA_Extraction->cDNA_Synthesis qRT_PCR 4. Quantitative RT-PCR (with primers for marker genes) cDNA_Synthesis->qRT_PCR Data_Analysis 5. Relative Gene Expression Analysis (e.g., ΔΔCt method) qRT_PCR->Data_Analysis

Caption: Workflow for qRT-PCR analysis of JA-responsive genes.

Detailed Protocol:

  • Plant Treatment: Treat plants with jasmonic acid or a mock control.

  • RNA Extraction: Harvest tissue at different time points and extract total RNA.

  • cDNA Synthesis: Synthesize complementary DNA (cDNA) from the RNA template using reverse transcriptase.

  • qRT-PCR: Perform quantitative real-time PCR using the cDNA, primers for JA-responsive marker genes (e.g., VSP2, PDF1.2), and a reference gene.

  • Data Analysis: Calculate the relative expression levels of the target genes, normalized to the reference gene, to determine the fold-change in expression upon JA treatment.

Yeast Two-Hybrid (Y2H) Assay for COI1-JAZ Interaction

This assay is used to study the JA-dependent interaction between the COI1 receptor and JAZ repressor proteins.

  • Plasmid Construction: Clone the coding sequences of COI1 into a bait vector (e.g., pGBKT7) and JAZ into a prey vector (e.g., pGADT7).

  • Yeast Transformation: Co-transform the bait and prey plasmids into a suitable yeast reporter strain.

  • Selection and Interaction Assay: Plate the transformed yeast on selective media lacking specific nutrients to select for yeast containing both plasmids. To test for the interaction, plate the yeast on a more stringent selective medium (e.g., lacking histidine and adenine) and supplement with jasmonoyl-isoleucine (or coronatine, a JA-Ile mimic).

  • Observation: Growth on the stringent selective medium in the presence of JA-Ile indicates a positive interaction between COI1 and the JAZ protein.

Conclusion

References

Understanding jasmonic acid biosynthesis and signaling pathways

Author: BenchChem Technical Support Team. Date: December 2025

A Technical Guide for Researchers and Drug Development Professionals

Jasmonic acid (JA) and its derivatives, collectively known as jasmonates, are a class of lipid-derived phytohormones that play a central role in regulating plant growth, development, and, most notably, defense responses against a wide array of biotic and abiotic stresses. Understanding the intricate pathways of JA biosynthesis and signaling is paramount for developing novel strategies in crop protection and for the discovery of new therapeutic agents that can modulate these pathways. This in-depth technical guide provides a comprehensive overview of the core molecular mechanisms, presents quantitative data for key processes, and details essential experimental protocols for studying this vital signaling molecule.

Jasmonic Acid Biosynthesis: A Multi-Organelle Pathway

The biosynthesis of jasmonic acid is a well-orchestrated process that begins in the chloroplasts and concludes in the peroxisomes. The primary precursor for JA is α-linolenic acid, which is released from chloroplast membranes.

The key enzymatic steps are as follows:

  • Lipoxygenase (LOX): In the chloroplast, 13-lipoxygenases (13-LOXs) catalyze the addition of molecular oxygen to α-linolenic acid, forming (13S)-hydroperoxyoctadecatrienoic acid (13-HPOT).[1][2]

  • Allene Oxide Synthase (AOS): The 13-HPOT is then rapidly converted to an unstable allene oxide by allene oxide synthase (AOS), a member of the CYP74A family of cytochrome P450 enzymes.[1][3]

  • Allene Oxide Cyclase (AOC): Allene oxide cyclase (AOC) catalyzes the cyclization of the allene oxide to form the first cyclopentenone intermediate, (9S,13S)-12-oxo-phytodienoic acid (OPDA).[4][5]

  • OPDA Reductase 3 (OPR3): OPDA is then transported to the peroxisome where it is reduced by 12-oxophytodienoate reductase 3 (OPR3) to 3-oxo-2-(2'(Z)-pentenyl)-cyclopentane-1-octanoic acid (OPC-8:0).[6][7]

  • β-Oxidation: Finally, a series of three cycles of β-oxidation shortens the carboxylic acid side chain of OPC-8:0 to produce (+)-7-iso-jasmonic acid.

Jasmonate_Biosynthesis cluster_chloroplast Chloroplast cluster_peroxisome Peroxisome alpha_Linolenic_Acid α-Linolenic Acid 13_HPOT 13-HPOT Allene_Oxide Allene Oxide OPDA OPDA OPDA_p OPDA OPDA->OPDA_p Transport OPC_8_0 OPC-8:0 JA Jasmonic Acid

The Core Jasmonate Signaling Pathway

The perception and transduction of the jasmonate signal are mediated by a well-defined molecular cascade that leads to the transcriptional reprogramming of the cell. The bioactive form of jasmonate is jasmonoyl-isoleucine (JA-Ile), an amino acid conjugate of JA.

The central components of the signaling pathway are:

  • CORONATINE INSENSITIVE 1 (COI1): An F-box protein that is part of the Skp1/Cullin/F-box (SCF) E3 ubiquitin ligase complex, SCFCOI1. COI1 acts as the receptor for JA-Ile.

  • JASMONATE ZIM-DOMAIN (JAZ) Proteins: A family of repressor proteins that, in the absence of JA-Ile, bind to and inhibit the activity of transcription factors.

  • MYC2: A basic helix-loop-helix (bHLH) transcription factor that is a master regulator of JA-responsive genes.

The signaling cascade proceeds as follows:

  • JA-Ile Perception: In the presence of JA-Ile, a co-receptor complex is formed between COI1 and a JAZ protein, with JA-Ile acting as a "molecular glue".

  • JAZ Degradation: The formation of the COI1-JAZ-JA-Ile complex targets the JAZ protein for ubiquitination by the SCFCOI1 complex and subsequent degradation by the 26S proteasome.

  • Transcriptional Activation: The degradation of JAZ repressors releases the transcription factor MYC2, which can then activate the expression of a wide range of downstream JA-responsive genes, including those involved in defense, secondary metabolite biosynthesis, and developmental processes.

Jasmonate_Signaling

Quantitative Data Summary

The following tables summarize key quantitative parameters in jasmonic acid biosynthesis and signaling, providing a valuable resource for computational modeling and experimental design.

Table 1: Kinetic Parameters of Key Jasmonic Acid Biosynthesis Enzymes

EnzymeOrganismSubstrateKm (µM)Vmax (nmol/mg protein/min)
OPR3Arabidopsis thaliana(9S,13S)-12-oxo-phytodienoic acid353222[6][8]
OPR3Zea mays12-oxo-phytodienoic acid190Not reported[7]
LOX2Arabidopsis thalianaα-Linolenic AcidNot reported due to cooperativityNot reported due to cooperativity[9]
LOXSoybeanLinoleic Acid20.40.0083 (nmol HPODs/mg)[10]

Table 2: Binding Affinities in the Jasmonate Signaling Pathway

Interacting ProteinsMethodKd (nM)
COI1-JAZ1Saturation Binding (3H-coronatine)48
COI1-JAZ6Saturation Binding (3H-coronatine)68
JAZ-MYC3Molecular Dynamics SimulationsSignificant differences in binding energy observed[11]

Table 3: Quantitative Analysis of Jasmonates in Arabidopsis thaliana Leaves

CompoundConditionTissueConcentration (pmol/g FW)
Jasmonic Acid (JA)UnwoundedLeaf7-33[12]
Jasmonic Acid (JA)Wounded (30s)Leaf~150[12]
Jasmonic Acid (JA)Wounded (2h)Leaf~2500[13]
Jasmonoyl-isoleucine (JA-Ile)UnwoundedLeaf~10[13]
Jasmonoyl-isoleucine (JA-Ile)Wounded (2h)Leaf~1800[13]
12-oxo-phytodienoic acid (OPDA)UnwoundedLeaf~100[13]
12-oxo-phytodienoic acid (OPDA)Wounded (2h)Leaf~400[13]

Table 4: Fold Change in Gene Expression of Jasmonate-Responsive Genes in Arabidopsis thaliana after Methyl Jasmonate (MeJA) Treatment

GeneTreatmentFold Change
MYC2100 µM MeJA (0.5h)~16[14]
JAZ150 µM MeJA (24h)Increased expression[15]
JAZ7WoundingIncreased expression[16]
JAZ10MeJAIncreased expression[17]
PDF1.250 µM MeJA (24h)~250 (in jamx3 mutant)[18]
VSP250 µM MeJA (24h)~1500 (in jamx3 mutant)[18]
OPR3WoundingIncreased expression[16]
AOSWoundingIncreased expression[19]
LOX2MeJAIncreased expression[20]

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments used to investigate jasmonic acid biosynthesis and signaling.

Quantification of Jasmonates by Solid-Phase Extraction (SPE) and LC-MS/MS

SPE_Workflow Start Plant Tissue Homogenization (in liquid nitrogen) Extraction Extraction with 80% Methanol + Internal Standards Start->Extraction Centrifugation1 Centrifugation Extraction->Centrifugation1 Sample_Loading Load Supernatant onto SPE Cartridge Centrifugation1->Sample_Loading SPE_Conditioning SPE Cartridge Conditioning (Methanol, then Water) SPE_Conditioning->Sample_Loading Washing Wash with Water to remove polar impurities Sample_Loading->Washing Elution Elute Jasmonates with 80% Methanol Washing->Elution Drying Dry Eluate under Nitrogen Elution->Drying Reconstitution Reconstitute in Mobile Phase Drying->Reconstitution LC_MS LC-MS/MS Analysis Reconstitution->LC_MS

Materials:

  • Plant tissue (50-100 mg)

  • Liquid nitrogen

  • Mortar and pestle

  • Microcentrifuge tubes

  • 80% (v/v) aqueous methanol

  • Deuterated internal standards (e.g., d2-JA, d2-JA-Ile)

  • Solid-Phase Extraction (SPE) C18 cartridges

  • Methanol

  • Ultrapure water

  • Nitrogen gas stream or vacuum concentrator

  • LC-MS/MS system

Protocol:

  • Flash-freeze 50-100 mg of plant tissue in liquid nitrogen and grind to a fine powder using a pre-chilled mortar and pestle.

  • Transfer the powder to a microcentrifuge tube and add 1 mL of ice-cold 80% methanol containing deuterated internal standards.

  • Vortex thoroughly and incubate at 4°C for 30 minutes with gentle shaking.

  • Centrifuge at 14,000 x g for 15 minutes at 4°C.

  • Condition a C18 SPE cartridge by passing 1 mL of methanol followed by 1 mL of ultrapure water.

  • Load the supernatant from step 4 onto the conditioned SPE cartridge.

  • Wash the cartridge with 1 mL of ultrapure water to remove polar impurities.

  • Elute the jasmonates with 1 mL of 80% methanol into a clean collection tube.

  • Dry the eluate completely under a gentle stream of nitrogen gas or using a vacuum concentrator.

  • Reconstitute the dried extract in a small, precise volume (e.g., 100 µL) of the initial mobile phase for LC-MS/MS analysis.

Yeast Two-Hybrid (Y2H) Assay for Protein-Protein Interactions

Y2H_Workflow Start Clone Bait and Prey Proteins into Y2H vectors Transformation Co-transform Yeast with Bait and Prey plasmids Start->Transformation Selection1 Plate on non-selective medium (-Trp, -Leu) Transformation->Selection1 Selection2 Replica-plate on selective medium (-Trp, -Leu, -His, +3-AT) Selection1->Selection2 Reporter_Assay Perform β-galactosidase assay for quantitative analysis Selection2->Reporter_Assay Result Positive Interaction: Yeast growth and blue color Reporter_Assay->Result

Materials:

  • Y2H vectors (e.g., pGBKT7 for bait, pGADT7 for prey)

  • Competent yeast cells (e.g., AH109 or Y2HGold)

  • Plasmids containing the bait and prey proteins of interest

  • Yeast transformation reagents

  • Synthetic defined (SD) media with appropriate drop-out supplements

  • X-α-Gal for blue/white screening

  • ONPG (o-nitrophenyl-β-D-galactopyranoside) for quantitative β-galactosidase assay

Protocol:

  • Clone the coding sequences of the bait and prey proteins into the appropriate Y2H vectors (e.g., bait into the DNA-binding domain vector and prey into the activation domain vector).

  • Co-transform the bait and prey plasmids into a suitable yeast strain using a standard yeast transformation protocol (e.g., lithium acetate method).

  • Plate the transformed yeast cells on SD medium lacking tryptophan and leucine (SD/-Trp/-Leu) to select for cells that have taken up both plasmids. Incubate at 30°C for 2-4 days.

  • Replica-plate the colonies from the SD/-Trp/-Leu plates onto a selective medium lacking tryptophan, leucine, and histidine (SD/-Trp/-Leu/-His) and containing 3-amino-1,2,4-triazole (3-AT) to suppress auto-activation.

  • For a more stringent selection and visual confirmation of interaction, use plates also containing X-α-Gal. A positive interaction will result in yeast growth and the development of a blue color.

  • For a quantitative assessment of the interaction strength, perform a liquid β-galactosidase assay using ONPG as a substrate.

In-Gel Digestion and Mass Spectrometry for Protein Identification

InGel_Digestion_Workflow Start Excise Protein Band from SDS-PAGE gel Destaining Destain gel piece Start->Destaining Reduction_Alkylation Reduce with DTT Alkylate with Iodoacetamide Destaining->Reduction_Alkylation Digestion In-gel digestion with Trypsin Reduction_Alkylation->Digestion Peptide_Extraction Extract peptides from gel Digestion->Peptide_Extraction Drying Dry peptides Peptide_Extraction->Drying LC_MS LC-MS/MS Analysis Drying->LC_MS

Materials:

  • Excised protein band from a Coomassie-stained SDS-PAGE gel

  • Destaining solution (e.g., 50% acetonitrile in 50 mM ammonium bicarbonate)

  • Reduction buffer (e.g., 10 mM DTT in 100 mM ammonium bicarbonate)

  • Alkylation buffer (e.g., 55 mM iodoacetamide in 100 mM ammonium bicarbonate)

  • Trypsin solution (sequencing grade)

  • Peptide extraction buffer (e.g., 50% acetonitrile, 5% formic acid)

  • LC-MS/MS system

Protocol:

  • Excise the protein band of interest from the SDS-PAGE gel using a clean scalpel.

  • Destain the gel piece by washing it with destaining solution until the Coomassie blue is removed.

  • Dehydrate the gel piece with acetonitrile.

  • Reduce the disulfide bonds in the protein by incubating the gel piece in reduction buffer at 56°C for 1 hour.

  • Alkylate the cysteine residues by incubating the gel piece in alkylation buffer in the dark at room temperature for 45 minutes.

  • Wash and dehydrate the gel piece.

  • Rehydrate the gel piece in trypsin solution and incubate overnight at 37°C for in-gel digestion.

  • Extract the resulting peptides from the gel piece using the peptide extraction buffer.

  • Dry the extracted peptides in a vacuum concentrator.

  • Reconstitute the peptides in a suitable solvent for LC-MS/MS analysis and subsequent protein identification through database searching.[21]

This guide provides a foundational understanding of the core principles of jasmonic acid biosynthesis and signaling, supported by quantitative data and detailed experimental protocols. By leveraging this information, researchers and drug development professionals can further unravel the complexities of this vital plant signaling pathway and explore its potential for agricultural and therapeutic applications.

References

Role of jasmonic acid in plant stress response mechanisms

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Role of Jasmonic Acid in Plant Stress Response Mechanisms

Audience: Researchers, scientists, and drug development professionals.

Introduction

Jasmonic acid (JA) and its derivatives, collectively known as jasmonates (JAs), are lipid-derived phytohormones that are pivotal regulators of plant growth, development, and, most notably, defense responses.[1][2] Initially identified as stress-related hormones, JAs are now understood to be central signaling molecules that orchestrate complex transcriptional programs, enabling plants to adapt to a wide array of biotic and abiotic challenges.[3][4] When plants encounter stressors such as pathogen attacks, herbivory, drought, or salinity, they trigger a rapid accumulation of JAs.[1][5] This accumulation initiates a signaling cascade that modulates gene expression, leading to the production of defense compounds and other protective mechanisms.[6] This guide provides a comprehensive technical overview of the JA biosynthesis and signaling pathways, its role in mediating stress responses, its crosstalk with other hormonal pathways, and detailed protocols for key experimental analyses.

Jasmonic Acid Biosynthesis

The biosynthesis of jasmonic acid is a well-characterized enzymatic pathway, often referred to as the octadecanoid pathway, which begins in the chloroplasts and concludes in the peroxisomes.[7] The process starts with the release of α-linolenic acid (α-LeA) from plastid membranes by phospholipases.[7] This fatty acid is then converted through a series of enzymatic steps into the biologically active form, jasmonoyl-isoleucine (JA-Ile).[2]

The key enzymatic steps are:

  • Oxygenation: Lipoxygenase (LOX) incorporates molecular oxygen into α-linolenic acid to produce 13(S)-hydroperoxy linolenic acid (13-HPOT).[8]

  • Dehydration and Cyclization: Allene Oxide Synthase (AOS) and Allene Oxide Cyclase (AOC) convert 13-HPOT into 12-oxophytodienoic acid (OPDA).[7][9]

  • Reduction and Beta-Oxidation: OPDA is transported into the peroxisome, where it is reduced by 12-oxophytodienoic acid reductase (OPR3). Following this, a series of three β-oxidation cycles shortens the carboxylic acid side chain to produce jasmonic acid.[7]

  • Conjugation: In the cytoplasm, the enzyme JASMONATE RESISTANT 1 (JAR1) conjugates JA with the amino acid isoleucine to form the bioactive compound (+)-7-iso-Jasmonoyl-L-isoleucine (JA-Ile), which is the active ligand for the JA receptor.[10]

G cluster_0 Chloroplast cluster_1 Peroxisome cluster_2 Cytoplasm A α-Linolenic Acid (18:3) B 13(S)-HPOT A->B LOX C 12,13(S)-EOT B->C AOS D 12-oxo-PDA C->D AOC D_p 12-oxo-PDA D->D_p Transport E OPC-8:0 CoA F Jasmonic Acid (JA) E->F Thioesterase F_c Jasmonic Acid (JA) F->F_c Transport D_p->E OPR3, β-oxidation (3x) G JA-Isoleucine (JA-Ile) (Bioactive Form) F_c->G JAR1

Figure 1: Jasmonic Acid Biosynthesis Pathway. (Max Width: 760px)

Core Jasmonic Acid Signaling Pathway

The perception and transduction of the JA signal are mediated by a well-defined molecular mechanism centered around three core components: the F-box protein CORONATINE INSENSITIVE 1 (COI1), JASMONATE ZIM-DOMAIN (JAZ) repressor proteins, and the transcription factor MYC2.[5][11]

  • In the absence of stress (low JA-Ile levels): JAZ proteins act as transcriptional repressors.[10] They bind to and inhibit the activity of various transcription factors, including MYC2, preventing the expression of JA-responsive genes.[12][13] JAZ proteins recruit the corepressor TOPLESS (TPL) to further suppress gene transcription.[14]

  • In the presence of stress (high JA-Ile levels): The accumulation of JA-Ile promotes the formation of a co-receptor complex consisting of COI1 and a JAZ protein.[13] COI1 is part of the Skp1/Cullin/F-box (SCFCOI1) E3 ubiquitin ligase complex.[2][12] The binding of JA-Ile to this complex targets the JAZ protein for ubiquitination and subsequent degradation by the 26S proteasome.[10][15] The degradation of JAZ repressors releases MYC2 and other transcription factors, allowing them to activate the transcription of downstream JA-responsive genes, which leads to the appropriate defense response.[10][13] This activation is often facilitated by the Mediator complex subunit MED25, which interacts with MYC2.[13][16]

G cluster_0 JAZ Degradation Stress Biotic/Abiotic Stress JA_Ile JA-Ile Accumulation Stress->JA_Ile COI1 SCF-COI1 Complex JA_Ile->COI1 promotes binding JAZ JAZ Repressor COI1->JAZ recruits MYC2 MYC2 (TF) JAZ->MYC2 represses Proteasome 26S Proteasome JAZ->Proteasome ubiquitination Genes JA-Responsive Genes (e.g., VSP2, PDF1.2) MYC2->Genes activates Proteasome->split1 degradation Response Stress Response (Defense, Growth Inhibition) Genes->Response split1->MYC2 de-repression

Figure 2: Core Jasmonic Acid Signaling Pathway. (Max Width: 760px)
Key Proteins in Jasmonic Acid Signaling

Protein FamilyCore FunctionMechanism of ActionKey Members
COI1 JA-Ile ReceptorF-box protein component of the SCFCOI1 E3 ubiquitin ligase complex; binds JA-Ile and JAZ proteins to mediate JAZ degradation.[2][10]COI1
JAZ Transcriptional RepressorsContain a ZIM domain and a Jas domain; repress transcription factors (like MYC2) in the absence of JA-Ile; targeted for degradation upon JA-Ile perception.[10][12]JAZ1-JAZ12 (in Arabidopsis)
MYC Transcription FactorsBasic helix-loop-helix (bHLH) transcription factors; master regulators that activate downstream JA-responsive genes upon release from JAZ repression.[17][18]MYC2, MYC3, MYC4
JAR1 JA-Amino SynthetaseConjugates jasmonic acid to isoleucine to produce the bioactive JA-Ile molecule.[10]JAR1

Role of Jasmonic Acid in Stress Responses

JAs are crucial for orchestrating plant defenses against a wide spectrum of biotic and abiotic stresses.[4][14]

Abiotic Stress

JA signaling is integral to plant tolerance to various abiotic stresses, including drought, salinity, heavy metal toxicity, and extreme temperatures.[3][14] Stress conditions typically lead to an increase in endogenous JA levels, which in turn activates protective mechanisms.[14]

  • Drought and Salinity: Under drought and salt stress, JA levels increase, leading to responses such as stomatal closure to reduce water loss and the accumulation of compatible solutes.[5][14] In Arabidopsis thaliana, endogenous JA content was observed to increase rapidly and transiently after drought stress.[14] Similarly, salt treatment increased JA content in tomato and potato plants.[14]

  • Heavy Metal Toxicity: JA can help mitigate the toxic effects of heavy metals by upregulating genes involved in detoxification and chelation.

  • Temperature Stress: The JA signaling pathway is involved in plant adaptation to both low and high-temperature stress, often by modulating the expression of heat-shock proteins and genes related to membrane fluidity.[4]

Stress TypePlant SpeciesChange in Endogenous JA/JA-Ile LevelReference
SalinityArabidopsis thalianaIncreased[14]
SalinityTomato (Lycopersicon esculentum)Increased[14]
DroughtArabidopsis thalianaRapid, transient increase[14]
DroughtCitrus (Citrus paradisi x Poncirus trifoliata)Rapid, transient increase[14]
OzoneTomato (Lycopersicon esculentum)13-fold increase 9h post-treatment[19]
Pathogen/ClimateStress-resistant PoplarSignificant increase in late growth stage[20][21]
Biotic Stress

JA signaling is a cornerstone of plant immunity, particularly against necrotrophic pathogens (which feed on dead tissue) and herbivorous insects.[2][5]

  • Herbivory: Mechanical wounding and chemical cues from insect saliva rapidly trigger JA biosynthesis. The resulting JA signaling cascade leads to the production of anti-herbivore compounds, such as proteinase inhibitors (PIs), which interfere with insect digestion, and toxic secondary metabolites.[2]

  • Necrotrophic Pathogens: The JA pathway is the primary defense line against necrotrophic fungi and bacteria.[5] Activation of JA signaling leads to the expression of defense genes like PLANT DEFENSIN 1.2 (PDF1.2), which encodes an antifungal protein.[1]

Crosstalk with Other Phytohormones

The JA signaling pathway does not operate in isolation but is part of a complex regulatory network involving extensive crosstalk with other phytohormones. This interplay allows plants to fine-tune their responses, balancing growth and defense priorities.[1][5]

  • JA and Salicylic Acid (SA): The interaction between JA and SA is often antagonistic. SA signaling is primarily effective against biotrophic pathogens (which feed on living tissue), while JA signaling is crucial against necrotrophic pathogens.[5] This antagonism allows the plant to prioritize one defense pathway over the other depending on the type of attacker.

  • JA and Ethylene (ET): JA and ET often act synergistically in response to necrotrophic pathogens and wounding.[5] Key transcription factors from both pathways, such as MYC2 (JA) and ETHYLENE INSENSITIVE 3 (EIN3), can interact to co-regulate target defense genes, including members of the AP2/ERF family like ORA59.[1]

  • JA and Gibberellic Acid (GA): The JA and GA pathways are mutually antagonistic, representing a classic trade-off between defense and growth.[22] JA promotes defense responses while inhibiting growth, whereas GA promotes growth processes like stem elongation. This antagonism is mediated by the direct physical interaction between JAZ proteins and DELLA proteins (key repressors in the GA pathway).[1]

G A 1. Plant Tissue Grinding (Liquid Nitrogen) B 2. Extraction (Methanol + Internal Standards) A->B C 3. Centrifugation B->C D 4. Solid-Phase Extraction (SPE) (Cleanup & Concentration) C->D E 5. Drying & Reconstitution D->E F 6. LC-MS/MS Analysis E->F G 7. Data Analysis (Quantification vs. Standard) F->G G A 1. Total RNA Extraction B 2. DNase Treatment A->B C 3. cDNA Synthesis (Reverse Transcription) B->C D 4. qPCR Reaction Setup (cDNA, Primers, SYBR Green) C->D E 5. Real-Time PCR Amplification D->E F 6. Data Analysis (ΔΔCq Method) (Relative Gene Expression) E->F G A 1. Cross-link Protein to DNA (Formaldehyde) B 2. Chromatin Shearing (Sonication) A->B C 3. Immunoprecipitation (IP) (Antibody for Target TF) B->C D 4. Reverse Cross-links & Purify DNA C->D E 5. Sequencing Library Preparation D->E F 6. Next-Generation Sequencing E->F G 7. Data Analysis (Peak Calling) (Identify TF Binding Sites) F->G

References

(±)-Jasmonic acid-d5 certificate of analysis and technical data

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to (±)-Jasmonic acid-d5

This technical guide provides comprehensive information on this compound for researchers, scientists, and drug development professionals. It includes a summary of its technical data, detailed experimental protocols for its use, and visualizations of the jasmonic acid signaling pathway.

Technical Data: this compound

This compound is a deuterated form of jasmonic acid, primarily used as an internal standard for the quantification of jasmonic acid in various biological samples using mass spectrometry-based techniques.[1][2][3][4] Its physical and chemical properties are summarized in the table below.

PropertyValue
Formal Name 3-oxo-2-(2Z)2-penten-1-yl-cyclopentane-2,4,4-d3-acetic-2,2-d2 acid
CAS Number 2750534-78-0[1][4]
Molecular Formula C₁₂H₁₃D₅O₃[1][4]
Formula Weight 215.3[1][4]
Purity ≥98%[2][5]; ≥99% deuterated forms (d₁-d₅)[1][4]
Formulation A solution in methyl acetate[1][4] or available as a solid.
Solubility Slightly soluble in chloroform and methanol.[1][4]
Storage -20°C[4]
Applications Internal standard for GC-MS or LC-MS analysis.[1][3][4]

Experimental Protocols

Quantification of Endogenous Jasmonic Acid using this compound as an Internal Standard by LC-MS/MS

This protocol outlines a general procedure for the extraction, purification, and quantification of jasmonic acid from plant tissue.

1. Sample Preparation and Extraction:

  • Harvest 100-200 mg of plant tissue and immediately freeze in liquid nitrogen to quench metabolic activity.

  • Grind the frozen tissue to a fine powder using a pre-chilled mortar and pestle or a mechanical homogenizer.

  • To the powdered tissue, add a pre-determined amount of this compound as an internal standard. The amount added should be within the linear range of the instrument's calibration curve.

  • Add 1 mL of an ice-cold extraction solvent (e.g., 80% methanol in water).

  • Vortex the mixture vigorously and incubate at 4°C for 30 minutes with constant shaking.

  • Centrifuge the sample at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

  • Carefully collect the supernatant containing the extracted jasmonates.

2. Solid-Phase Extraction (SPE) for Purification:

  • Condition a C18 SPE cartridge by passing methanol followed by deionized water through it.

  • Load the supernatant from the previous step onto the conditioned SPE cartridge.

  • Wash the cartridge with a polar solvent (e.g., water or a low percentage of methanol) to remove hydrophilic impurities.

  • Elute the jasmonates from the cartridge using a less polar solvent (e.g., 80% methanol or ethyl acetate).

  • Dry the eluted sample under a stream of nitrogen gas or using a vacuum concentrator.

3. LC-MS/MS Analysis:

  • Reconstitute the dried sample in a suitable solvent for LC-MS analysis (e.g., 50% methanol).

  • Inject the sample into a liquid chromatography system coupled to a tandem mass spectrometer (LC-MS/MS).

  • Use a suitable C18 column for chromatographic separation. The mobile phases typically consist of water with 0.1% formic acid (A) and acetonitrile or methanol with 0.1% formic acid (B).

  • The mass spectrometer should be operated in Multiple Reaction Monitoring (MRM) mode to detect the specific precursor-to-product ion transitions for both endogenous jasmonic acid and the this compound internal standard.

  • Quantify the amount of endogenous jasmonic acid by comparing the peak area ratio of the analyte to the internal standard against a standard curve.

Signaling Pathways

Jasmonic Acid Biosynthesis

Jasmonic acid biosynthesis, also known as the octadecanoid pathway, is initiated in the chloroplast and completed in the peroxisome.[6][7] It begins with the release of α-linolenic acid from the chloroplast membranes.[6][7]

Jasmonic_Acid_Biosynthesis cluster_chloroplast Chloroplast cluster_peroxisome Peroxisome alpha_LeA α-Linolenic Acid HPOT 13(S)-HPOT alpha_LeA->HPOT LOX AOS_step Allene Oxide HPOT->AOS_step AOS OPDA 12-oxo-PDA AOS_step->OPDA AOC JA Jasmonic Acid OPDA->JA OPR3 & β-oxidation

Caption: The biosynthetic pathway of jasmonic acid.

Core Jasmonic Acid Signaling Pathway

The perception of the bioactive form of jasmonate, jasmonoyl-isoleucine (JA-Ile), occurs in the nucleus and triggers a signaling cascade that leads to the expression of jasmonate-responsive genes.[8]

Jasmonic_Acid_Signaling JA_Ile JA-Ile SCF_COI1 SCF-COI1-JAZ Complex JA_Ile->SCF_COI1 binds to COI1 COI1 COI1->SCF_COI1 forms complex with JAZ JAZ MYC2 MYC2 JAZ->MYC2 represses JAZ->SCF_COI1 is recruited to Proteasome 26S Proteasome JAZ->Proteasome degradation JR_Genes Jasmonate-Responsive Genes MYC2->JR_Genes activates transcription of SCF_COI1->JAZ ubiquitinates Response Defense/Developmental Responses JR_Genes->Response

Caption: The core signaling pathway of jasmonic acid.

References

Solubility and storage conditions for (±)-Jasmonic acid-d5

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on (±)-Jasmonic acid-d5: Solubility and Storage

For researchers, scientists, and professionals in drug development, a comprehensive understanding of the physicochemical properties of isotopically labeled compounds is paramount for ensuring experimental accuracy and reproducibility. This guide provides a detailed overview of the solubility and optimal storage conditions for this compound, a deuterated analog of the plant hormone jasmonic acid. This compound is frequently utilized as an internal standard for the quantification of jasmonic acid in various biological matrices by mass spectrometry.[1][2]

Solubility Data

The solubility of this compound has been determined in several common laboratory solvents. The quantitative data is summarized in the table below. It is important to note that for dimethyl sulfoxide (DMSO), the use of newly opened, non-hygroscopic solvent is recommended as water content can significantly affect solubility.[3]

SolventSolubilityMolar ConcentrationNotes
Dimethyl sulfoxide (DMSO)100 mg/mL464.47 mMUltrasonic assistance may be required.[3]
ChloroformSlightly solubleNot specified
MethanolSlightly solubleNot specified
Methyl Acetate5 mg/mL solutionNot specifiedCommercially available as a solution.[2]

For comparison, the solubility of the non-deuterated form, (±)-Jasmonic acid, is approximately 25 mg/mL in dimethylformamide (DMF), 16 mg/mL in DMSO, and 3 mg/mL in PBS (pH 7.2).[4]

Storage and Stability

Proper storage of this compound is crucial to maintain its chemical integrity and ensure its performance as an internal standard. The recommended storage conditions vary depending on whether the compound is in solid form or dissolved in a solvent.

Solid Form:

  • -20°C: Stable for up to 3 years.[5]

  • 4°C: Stable for up to 2 years.[5]

  • Protection from light is recommended. [5][6]

In Solvent:

  • -80°C: The stock solution is stable for up to 6 months.[3][5][6]

  • -20°C: The stock solution is stable for up to 1 month.[3][5][6]

  • A solution in methyl acetate is reported to be stable for at least 2 years at -20°C.[2]

  • Protection from light is recommended for solutions. [6]

For shipping, the compound is generally stable at room temperature for short periods.[2][5]

Experimental Protocols

General Protocol for Solution Preparation:

To prepare a stock solution of this compound, the following general steps can be followed:

  • Bring the vial of solid this compound to room temperature before opening to prevent condensation of moisture.

  • Add the desired volume of a suitable solvent (e.g., DMSO) to the vial to achieve the target concentration.

  • If using DMSO to achieve high concentrations, sonication may be necessary to facilitate dissolution.[3]

  • For solvents in which the compound is only slightly soluble, vortexing and gentle heating may be attempted, though stability under these conditions should be considered.

Protocol for Solvent Exchange:

If this compound is supplied in a solvent that is not compatible with the intended application, the solvent can be exchanged using the following procedure, adapted from protocols for the non-deuterated form:[4]

  • Under a gentle stream of an inert gas (e.g., nitrogen), carefully evaporate the original solvent (e.g., methyl acetate or ethanol).

  • Immediately add the new solvent of choice (e.g., DMSO, DMF) to the dried residue.

  • Ensure the new solvent is purged with an inert gas to remove dissolved oxygen, which can potentially degrade the compound over time.

  • Vortex or sonicate as needed to ensure complete dissolution in the new solvent.

Visualizations

Jasmonic Acid Signaling Pathway:

The following diagram illustrates the core signaling pathway of jasmonic acid in plants. This pathway is crucial for plant defense responses to various stresses.[7][8]

JasmonicAcidSignaling Core Jasmonic Acid Signaling Pathway cluster_stress Biotic/Abiotic Stress cluster_synthesis Biosynthesis cluster_conjugation Conjugation cluster_signaling Signal Transduction Stress Stress Signal JA_biosynthesis JA Biosynthesis Stress->JA_biosynthesis induces JA_Ile JA-Ile (Active form) JA_biosynthesis->JA_Ile produces COI1 COI1 JA_Ile->COI1 binds to JAZ JAZ Repressor COI1->JAZ recruits Ub Ubiquitin COI1->Ub facilitates ubiquitination MYC2 MYC2 (Transcription Factor) JAZ->MYC2 represses Proteasome 26S Proteasome JAZ->Proteasome degradation JA_genes Jasmonate-Responsive Genes MYC2->JA_genes activates transcription Ub->JAZ

Caption: Core Jasmonic Acid Signaling Pathway.

Experimental Workflow for Solution Preparation:

This diagram outlines a logical workflow for preparing a solution of this compound for experimental use.

SolutionPreparationWorkflow Workflow for this compound Solution Preparation Start Start Equilibrate Equilibrate vial to room temperature Start->Equilibrate AddSolvent Add chosen solvent (e.g., DMSO) Equilibrate->AddSolvent CheckSolubility Is the compound fully dissolved? AddSolvent->CheckSolubility Sonicate Apply sonication CheckSolubility->Sonicate No Store Store solution under recommended conditions CheckSolubility->Store Yes Sonicate->CheckSolubility End Solution ready for use Store->End

Caption: Workflow for Solution Preparation.

References

An In-depth Technical Guide to Isotopic Labeling Patterns in (±)-Jasmonic acid-d5

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of (±)-Jasmonic acid-d5, a deuterated internal standard crucial for the accurate quantification of jasmonic acid in various biological matrices. This document details its isotopic labeling, provides hypothetical yet plausible experimental protocols for its synthesis and analysis, presents relevant quantitative data, and illustrates key biological pathways involving jasmonic acid.

Isotopic Labeling Pattern and Specifications

This compound is a synthetic version of jasmonic acid where five hydrogen atoms have been replaced by deuterium atoms. This isotopic substitution results in a molecule that is chemically identical to its endogenous counterpart but has a higher mass, allowing for its use as an internal standard in mass spectrometry-based quantification methods.

The precise labeling pattern for this compound is on the cyclopentanone ring and the acetic acid side chain. The formal chemical name is 3-oxo-2-(2Z)-2-penten-1-yl-cyclopentane-2,4,4-d3-acetic-2,2-d2 acid .[1] This indicates that three deuterium atoms are located at the C4 position of the cyclopentanone ring, and two deuterium atoms are at the C2 position of the acetic acid side chain.

Table 1: General Specifications for this compound

ParameterSpecificationSource
Formal Name 3-oxo-2-(2Z)2-penten-1-yl-cyclopentane-2,4,4-d3-acetic-2,2-d2 acid[1]
CAS Number 2750534-78-0[1]
Molecular Formula C₁₂H₁₃D₅O₃[1]
Formula Weight 215.3 g/mol [1]
Isotopic Purity ≥99% deuterated forms (d₁-d₅)[1]

Experimental Protocols

While specific proprietary synthesis and analysis protocols for commercially available this compound are not publicly disclosed, this section provides detailed, plausible methodologies based on established chemical principles for deuteration and analytical characterization.

Hypothetical Synthesis Protocol: Base-Catalyzed H/D Exchange

The deuterium atoms on the cyclopentanone ring and the acetic acid side chain are introduced via a base-catalyzed hydrogen-deuterium exchange reaction. The protons on the carbon atoms alpha to the ketone and carboxylic acid functionalities are acidic and can be reversibly removed by a base. In the presence of a deuterium source, such as deuterium oxide (D₂O), a deuterium atom is incorporated at these positions upon neutralization.

Materials:

  • (±)-Jasmonic acid

  • Deuterium oxide (D₂O, 99.9 atom % D)

  • Sodium deuteroxide (NaOD) in D₂O (40 wt. %)

  • Anhydrous diethyl ether

  • Anhydrous magnesium sulfate (MgSO₄)

  • Hydrochloric acid (1 M)

Procedure:

  • Dissolution: Dissolve (±)-Jasmonic acid (1.0 g, 4.76 mmol) in deuterium oxide (20 mL).

  • Base Addition: Add NaOD in D₂O (0.5 mL) to the solution. The mixture is stirred at room temperature.

  • Deuterium Exchange: The reaction mixture is heated to 50°C and stirred for 48 hours under an inert atmosphere (e.g., argon) to facilitate the hydrogen-deuterium exchange at the acidic positions. The progress of the reaction can be monitored by ¹H NMR by observing the disappearance of the proton signals at the C2 and C4 positions.

  • Neutralization and Extraction: After cooling to room temperature, the reaction mixture is neutralized to pH 3 with 1 M HCl. The aqueous solution is then extracted three times with anhydrous diethyl ether (3 x 30 mL).

  • Drying and Evaporation: The combined organic extracts are dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield crude this compound.

  • Purification: The crude product is purified by flash column chromatography on silica gel using a gradient of ethyl acetate in hexane to afford the final product.

Analytical Protocol: Quantification by LC-MS/MS

This compound is primarily used as an internal standard for the quantification of endogenous jasmonic acid in biological samples. The following is a typical protocol for sample preparation and analysis using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Sample Preparation:

  • Homogenization: Homogenize the plant tissue or other biological sample in a suitable extraction solvent (e.g., 80% methanol in water) at 4°C.

  • Internal Standard Spiking: Add a known amount of this compound to the homogenate.

  • Extraction: Vortex the mixture and incubate at 4°C for 30 minutes.

  • Centrifugation: Centrifuge the sample to pellet cellular debris.

  • Solid-Phase Extraction (SPE): Pass the supernatant through a C18 SPE cartridge to purify and concentrate the jasmonates.

  • Elution and Reconstitution: Elute the jasmonates from the SPE cartridge and reconstitute the dried eluate in the initial mobile phase for LC-MS/MS analysis.

LC-MS/MS Parameters:

  • LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Column: A C18 reversed-phase column.

  • Mobile Phase: A gradient of acetonitrile in water with 0.1% formic acid.

  • Mass Spectrometer: A triple quadrupole mass spectrometer.

  • Ionization Mode: Electrospray ionization (ESI) in negative ion mode.

  • MRM Transitions: Monitor the specific precursor-to-product ion transitions for both native jasmonic acid and this compound.

Data Presentation

Quantitative analysis of this compound is typically performed using mass spectrometry and NMR spectroscopy. While specific spectra for this deuterated standard are not widely published, the following tables provide the expected mass spectral data based on its structure and the NMR data for its non-deuterated counterpart for reference.

Table 2: Predicted Mass Spectrometry Data for this compound

ParameterValue
Molecular Ion [M-H]⁻ m/z 214.3
Expected Fragmentation Pattern The fragmentation pattern would be similar to that of unlabeled jasmonic acid, but with mass shifts corresponding to the deuterated fragments. For example, the loss of the acetic acid side chain would result in a fragment with a mass increased by 2 Da.

Table 3: ¹H and ¹³C NMR Data for Unlabeled (±)-Jasmonic Acid in CDCl₃

Position¹H Chemical Shift (ppm)¹³C Chemical Shift (ppm)
1-178.5
22.3738.0
32.78, 2.1054.1
42.37, 1.9338.0
5-219.3
62.37, 1.5327.4
7-39.0
85.47, 5.26125.1
95.47, 5.26134.5
102.1025.7
112.1020.9
120.9614.4

Note: In the ¹H NMR spectrum of this compound, the signals corresponding to the protons at positions 2 and 4 would be absent or significantly reduced in intensity.

Visualization of Relevant Pathways

The following diagrams, generated using the DOT language, illustrate the biosynthetic and signaling pathways of jasmonic acid, providing a biological context for the use of its deuterated analog in research.

jasmonic_acid_biosynthesis cluster_chloroplast Chloroplast cluster_peroxisome Peroxisome alpha-Linolenic_Acid alpha-Linolenic_Acid 13-HPOT 13-HPOT alpha-Linolenic_Acid->13-HPOT LOX 12,13-EOT 12,13-EOT 13-HPOT->12,13-EOT AOS 12-oxo-PDA 12-oxo-PDA 12,13-EOT->12-oxo-PDA AOC 12-oxo-PDA_peroxisome 12-oxo-PDA 12-oxo-PDA->12-oxo-PDA_peroxisome Transport OPC-8_CoA OPC-8:CoA 12-oxo-PDA_peroxisome->OPC-8_CoA OPR3 JA JA OPC-8_CoA->JA β-oxidation (3 cycles)

Caption: Jasmonic acid biosynthesis pathway.

jasmonic_acid_signaling cluster_stimulus Stimulus (e.g., Wounding) cluster_perception Signal Perception cluster_response Cellular Response Stimulus Stimulus JA_Ile JA-Isoleucine (Active form) Stimulus->JA_Ile JA Biosynthesis SCF_COI1 SCF-COI1 Complex JA_Ile->SCF_COI1 Binds to JAZ_Degradation JAZ Protein Degradation SCF_COI1->JAZ_Degradation Promotes MYC2 MYC2 (Transcription Factor) JAZ_Degradation->MYC2 Releases repression of Gene_Expression Expression of JA-responsive genes MYC2->Gene_Expression Activates Defense_Response Defense Response Gene_Expression->Defense_Response Leads to

Caption: Jasmonic acid signaling pathway.

References

Methodological & Application

Application Note: Quantification of Jasmonic Acid in Arabidopsis thaliana using (±)-Jasmonic acid-d5

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: Jasmonic acid (JA) is a critical lipid-derived phytohormone that regulates plant growth, development, and defense responses against biotic and abiotic stresses.[1][2][3][4] Accurate quantification of endogenous JA levels in model organisms like Arabidopsis thaliana is essential for elucidating its complex signaling networks. This document provides a detailed protocol for the sensitive and specific quantification of jasmonic acid using an Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) method. The protocol incorporates (±)-Jasmonic acid-d5 as a stable isotope-labeled internal standard to ensure high accuracy by correcting for analyte loss during sample preparation and variations in instrument response.[4][5]

Jasmonic Acid Signaling Pathway Overview

The biosynthesis of jasmonic acid is initiated in the chloroplast from α-linolenic acid and proceeds through several enzymatic steps in the peroxisome.[2][4] The biologically active form, jasmonoyl-isoleucine (JA-Ile), is synthesized in the cytoplasm.[2] JA-Ile facilitates the interaction between the F-box protein CORONATINE INSENSITIVE1 (COI1) and Jasmonate ZIM-domain (JAZ) repressor proteins.[3] This interaction leads to the ubiquitination and subsequent degradation of JAZ proteins by the 26S proteasome, thereby de-repressing transcription factors like MYC2, which in turn activate the expression of JA-responsive genes.[2][3]

Jasmonic_Acid_Signaling_Pathway cluster_chloroplast Chloroplast cluster_peroxisome Peroxisome cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Linolenic Acid Linolenic Acid OPDA 12-oxo-PDA Linolenic Acid->OPDA Biosynthesis JA Jasmonic Acid OPDA->JA Reduction JAIle JA-Isoleucine (Active Form) JA->JAIle Conjugation (JAR1) COI1 COI1 JAIle->COI1 binds JAZ JAZ Repressor COI1->JAZ recruits MYC2 MYC2 JAZ->MYC2 represses Degradation 26S Proteasome Degradation JAZ->Degradation ubiquitination Genes JA-Responsive Genes MYC2->Genes activates

Caption: Simplified Jasmonic Acid signaling pathway in Arabidopsis.

Experimental and Analytical Workflow

The quantification process involves harvesting plant material, immediate freezing to halt metabolic activity, homogenization, and extraction of phytohormones.[5] A known quantity of the internal standard, this compound, is added during the extraction step. Following a cleanup procedure, the sample is analyzed by UPLC-MS/MS, and the concentration of endogenous JA is determined by comparing its peak area to that of the internal standard.

Experimental_Workflow arrow arrow Start 1. Sample Harvesting (~100 mg Arabidopsis tissue) Freeze 2. Flash Freeze (Liquid Nitrogen) Start->Freeze Homogenize 3. Homogenization (Bead beater or Mortar/Pestle) Freeze->Homogenize Extract 4. Extraction (Add extraction solvent + JA-d5 internal standard) Homogenize->Extract Centrifuge 5. Centrifugation (14,000 x g, 15 min, 4°C) Extract->Centrifuge Collect 6. Collect Supernatant Centrifuge->Collect SPE 7. Solid-Phase Extraction (SPE) (Optional Cleanup) Collect->SPE Analyze 8. UPLC-MS/MS Analysis SPE->Analyze Quantify 9. Data Quantification Analyze->Quantify

Caption: Workflow for JA quantification using an internal standard.

Detailed Experimental Protocol

This protocol is adapted from established methods for phytohormone analysis.[4][5][6][7][8]

3.1 Materials and Reagents

  • Arabidopsis thaliana tissue (e.g., leaves, roots)

  • This compound (d5-JA) internal standard (CDN Isotopes)[8]

  • Jasmonic Acid (Sigma-Aldrich) for calibration curve

  • LC-MS grade Methanol (MeOH) and Water

  • Formic Acid or Acetic Acid

  • 2 mL microcentrifuge tubes

  • Liquid Nitrogen

  • Solid Phase Extraction (SPE) C18 cartridges (optional)

  • UPLC-MS/MS system (e.g., Triple Quadrupole or Ion Trap)[8][9]

3.2 Sample Preparation and Extraction

  • Harvesting: Harvest approximately 100 mg of fresh Arabidopsis tissue. For comparative studies, ensure tissue is of similar developmental stage.[5][7]

  • Freezing: Immediately flash-freeze the tissue in liquid nitrogen to quench all metabolic activity and store at -80°C until extraction.[5][7]

  • Homogenization: Place the frozen tissue into a pre-chilled 2 mL microcentrifuge tube containing sterile beads. Homogenize to a fine powder using a bead beater or a pre-chilled mortar and pestle.

  • Extraction Solvent Preparation: Prepare an extraction solution of 80% Methanol in water.[4][7] Some protocols also include 0.1-1% formic or acetic acid to improve extraction efficiency.[5][7]

  • Internal Standard Spiking: Prepare a stock solution of this compound. Add a known amount (e.g., 20 ng) of the d5-JA internal standard to 1 mL of the cold extraction solvent.[8]

  • Extraction: Add 1 mL of the extraction solvent containing the internal standard directly to the tube with the homogenized tissue powder.[5][8]

  • Incubation: Vortex the sample thoroughly and incubate for at least 1 hour (or overnight) at 4°C on a rocking platform.[4][7]

  • Centrifugation: Centrifuge the samples at 12,000-16,000 x g for 10-15 minutes at 4°C.[7][9]

  • Supernatant Collection: Carefully transfer the supernatant to a new tube. For enhanced recovery, the pellet can be re-extracted with another 0.5 mL of extraction solvent, centrifuged, and the supernatants pooled.

  • Drying and Reconstitution: Dry the supernatant completely using a speed vacuum concentrator. Reconstitute the dried extract in a smaller volume (e.g., 100 µL) of the initial mobile phase (e.g., 50% Methanol) for UPLC-MS/MS analysis.[9]

3.3 UPLC-MS/MS Analysis

  • Chromatographic Separation: Perform separation on a C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).

  • Mobile Phase: Use a gradient of Mobile Phase A (Water with 0.1% Formic Acid) and Mobile Phase B (Methanol with 0.1% Formic Acid).

  • Ionization: Use an electrospray ionization (ESI) source, typically in negative ion mode for jasmonic acid.[10]

  • Detection: Operate the mass spectrometer in Multiple Reaction Monitoring (MRM) mode for high selectivity and sensitivity.[11] Monitor the specific precursor-to-product ion transitions for both endogenous JA and the d5-JA internal standard.

Data Presentation and Quantitative Analysis

The concentration of endogenous JA is calculated based on the ratio of the peak area of the analyte to the peak area of the internal standard, plotted against a calibration curve prepared with known concentrations of a certified JA standard.

Table 1: Recommended UPLC-MS/MS Parameters for Jasmonic Acid Quantification

Parameter Setting
UPLC System
Column Reversed-phase C18 (e.g., Agilent ZORBAX Eclipse Plus C18)[12]
Mobile Phase A 0.01-0.1% Formic Acid in Water
Mobile Phase B Methanol
Flow Rate 0.3 - 0.5 mL/min[12]
Injection Volume 5 - 10 µL[12]
Column Temperature 30 - 40°C[12]
MS System
Ionization Mode Electrospray Ionization (ESI), Negative
MRM Transitions
Jasmonic Acid (JA) Q1: 209.1 m/z -> Q3: 59.0 m/z[6]

| this compound (d5-JA) | Q1: 214.1 m/z -> Q3: 59.0 m/z or 62.0 m/z |

Table 2: Representative Method Validation Data This table summarizes typical performance characteristics for a validated phytohormone quantification method.[8][12]

Parameter Result
Linearity (R²) > 0.99
Limit of Detection (LOD) ~0.03 ng/mL[13][14]
Limit of Quantification (LOQ) ~0.1 ng/mL
Recovery 85 - 115%
Intra-day Precision (%RSD) < 15%

| Inter-day Precision (%RSD) | < 15% |

Table 3: Example Quantification of Jasmonic Acid in Arabidopsis Leaves This table illustrates how quantitative data can be presented. Values are hypothetical examples based on typical experimental findings where stress induces JA accumulation.[15]

Sample ID Treatment Jasmonic Acid (ng/g Fresh Weight) Standard Deviation
1 Control 15.2 2.1
2 Control 18.5 2.1
3 Control 16.8 2.1
4 Wounded 155.4 15.7
5 Wounded 180.1 15.7

| 6 | Wounded | 162.9 | 15.7 |

References

Application Note: LC-MS/MS Method for Phytohormone Profiling with (±)-Jasmonic acid-d5

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Phytohormones are a class of signaling molecules that, at low concentrations, regulate various aspects of plant growth, development, and response to environmental stimuli.[1][2] The accurate quantification of these compounds is crucial for understanding plant physiology and for applications in agriculture and drug development.[3][4] Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has become the gold standard for phytohormone analysis due to its high sensitivity, selectivity, and ability to quantify multiple analytes simultaneously.[3][5][6] This application note details a robust and validated LC-MS/MS method for the profiling of major phytohormones, utilizing (±)-Jasmonic acid-d5 as an internal standard to ensure accurate quantification by correcting for matrix effects and variations during sample preparation.[7]

Materials and Reagents
  • Solvents: Methanol (LC-MS grade), Acetonitrile (LC-MS grade), Water (LC-MS grade), Isopropanol (HPLC grade), Formic acid (LC-MS grade).

  • Standards: Abscisic acid (ABA), Indole-3-acetic acid (IAA), Jasmonic acid (JA), Salicylic acid (SA), Gibberellic acid (GA3), and their corresponding deuterated internal standards, including this compound.[7][8]

  • Chemicals: Butylated hydroxytoluene (BHT).

  • Solid Phase Extraction (SPE): Reversed-phase SPE cartridges (e.g., Oasis HLB).[4]

Experimental Protocols

Standard Solution Preparation
  • Stock Solutions (1 mg/mL): Accurately weigh and dissolve approximately 5 mg of each phytohormone standard and this compound in 5 mL of methanol to create individual 1 mg/mL stock solutions.[3]

  • Working Standard Mixture (1 µg/mL): Prepare a mixed working standard solution containing all non-deuterated phytohormones at a final concentration of 1 µg/mL in a solution of methanol:isopropanol:acetic acid (20:79:1).[1]

  • Internal Standard Working Solution (100 ng/mL): Prepare a working solution of this compound at a concentration of 100 ng/mL in the same solvent mixture.

  • Calibration Curve Standards: Serially dilute the working standard mixture to prepare a series of calibration standards ranging from 0.1 ng/mL to 400 ng/mL.[1] Each calibration standard should be spiked with the internal standard working solution to a final concentration of 10 ng/mL.

Sample Preparation (Plant Tissue)
  • Harvesting and Freezing: Harvest approximately 100-200 mg of fresh plant tissue, immediately flash-freeze in liquid nitrogen, and store at -80°C until extraction.[1][9] This rapid freezing is critical to halt metabolic processes and prevent degradation of phytohormones.[9]

  • Homogenization: Grind the frozen tissue to a fine powder using a pre-chilled mortar and pestle or a bead beater.[1]

  • Extraction:

    • To the frozen powder, add 1 mL of a pre-chilled extraction solution of 2-propanol:H2O:concentrated HCl (2:1:0.002, v/v/v).[9]

    • Add the this compound internal standard working solution to each sample.

    • Shake the mixture for 30 minutes at 4°C.[9]

    • Add 1 mL of dichloromethane and shake for another 30 minutes at 4°C.[9]

  • Phase Separation and Collection:

    • Centrifuge the samples at 13,000 x g for 5 minutes at 4°C.[9]

    • Carefully collect the lower organic phase and transfer it to a new tube.[9]

  • Drying and Reconstitution:

    • Evaporate the solvent to dryness under a gentle stream of nitrogen.

    • Reconstitute the dried extract in 100 µL of the initial mobile phase composition (e.g., 10% methanol in water with 0.1% formic acid).[7]

  • Purification (Optional but Recommended): For complex matrices, a solid-phase extraction (SPE) step can be employed to further clean up the sample.[4][10]

LC-MS/MS Instrumentation and Conditions
  • Liquid Chromatography (LC) System: An ultra-high-performance liquid chromatography (UHPLC) system.

  • Mass Spectrometer (MS): A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.[1]

  • Chromatographic Column: A reversed-phase C18 column (e.g., 2.1 x 100 mm, 1.8 µm).[1]

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.[1]

  • Gradient Elution:

    • 0-2 min: 10% B

    • 2-15 min: 10-90% B

    • 15-17 min: 90% B

    • 17.1-20 min: 10% B (re-equilibration)

  • Flow Rate: 0.3 mL/min.[1]

  • Injection Volume: 5 µL.[1]

  • Ionization Mode: ESI negative for acidic phytohormones.

  • Scan Type: Multiple Reaction Monitoring (MRM).[1]

Data Presentation

The quantitative data for the targeted phytohormones and the internal standard are summarized in the table below. MRM transitions were optimized for each compound.

CompoundPrecursor Ion (m/z)Product Ion (m/z)Dwell Time (ms)Collision Energy (V)
Jasmonic Acid (JA)209.159.050-12
This compound (IS) 214.1 62.0 50 -12
Abscisic Acid (ABA)263.1153.150-15
Indole-3-acetic Acid (IAA)174.1130.150-18
Salicylic Acid (SA)137.093.050-20
Gibberellic Acid (GA3)345.1239.150-25

Mandatory Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing harvest 1. Harvest & Freeze Plant Tissue grind 2. Grind to Fine Powder harvest->grind extract 3. Add Extraction Solvent & IS ((±)-JA-d5) grind->extract separate 4. Phase Separation extract->separate dry 5. Dry Down Extract separate->dry reconstitute 6. Reconstitute in Mobile Phase dry->reconstitute inject 7. Inject Sample into UHPLC reconstitute->inject separate_lc 8. Chromatographic Separation inject->separate_lc ionize 9. Electrospray Ionization (ESI) separate_lc->ionize detect 10. MRM Detection on Triple Quadrupole MS ionize->detect integrate 11. Peak Integration detect->integrate quantify 12. Quantification using IS integrate->quantify report 13. Generate Report quantify->report

Caption: Experimental workflow for phytohormone profiling.

ja_signaling_pathway cluster_stress Biotic/Abiotic Stress cluster_biosynthesis JA Biosynthesis cluster_signaling JA Signaling Cascade stress Wounding, Pathogens linolenic α-Linolenic Acid stress->linolenic Induces ja Jasmonic Acid (JA) linolenic->ja ja_ile JA-Isoleucine (JA-Ile) (Bioactive form) ja->ja_ile Conjugation coi1 COI1 ja_ile->coi1 Binds to jaz JAZ Proteins (Repressors) coi1->jaz Promotes Degradation myc2 MYC2/TFs (Transcription Factors) jaz->myc2 Represses response JA-Responsive Gene Expression myc2->response Activates

Caption: Simplified Jasmonic Acid (JA) signaling pathway.

References

Application Notes and Protocols for the Quantitative Analysis of Jasmonic Acid using (±)-Jasmonic acid-d5 as an Internal Standard by GC-MS

Author: BenchChem Technical Support Team. Date: December 2025

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction

Jasmonic acid (JA) is a vital lipid-based plant hormone that plays a critical role in regulating plant growth, development, and defense responses against biotic and abiotic stresses.[1] Accurate quantification of endogenous jasmonic acid is crucial for understanding its physiological functions and for the development of novel agrochemicals and therapeutics. Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique for the quantification of jasmonic acid. However, to achieve high accuracy and precision, the use of a stable isotope-labeled internal standard is paramount to correct for analyte loss during sample preparation and variations in instrument response.[1]

These application notes provide a detailed protocol for the quantification of jasmonic acid in plant tissues using (±)-Jasmonic acid-d5 as an internal standard, followed by derivatization and analysis by GC-MS in Selected Ion Monitoring (SIM) mode.

Jasmonic Acid Signaling Pathway

Jasmonic acid and its derivatives, collectively known as jasmonates, are central to a complex signaling network that mediates plant responses to various stimuli, including herbivory and pathogen attack. The biosynthesis of jasmonic acid begins with α-linolenic acid and involves several enzymatic steps in the chloroplast and peroxisome. The biologically active form, jasmonoyl-isoleucine (JA-Ile), is formed by the conjugation of jasmonic acid with the amino acid isoleucine. JA-Ile then binds to its receptor, leading to the degradation of JAZ (Jasmonate ZIM-domain) repressor proteins and the subsequent activation of transcription factors that regulate the expression of jasmonate-responsive genes.

Jasmonate_Signaling_Pathway Jasmonic Acid Biosynthesis and Signaling Pathway cluster_biosynthesis Biosynthesis cluster_signaling Signaling Alpha-Linolenic_Acid Alpha-Linolenic_Acid 13-HPOT 13-HPOT Alpha-Linolenic_Acid->13-HPOT LOX AOS AOS 13-HPOT->AOS AOC AOC AOS->AOC OPDA OPDA AOC->OPDA OPR3 OPR3 OPDA->OPR3 Jasmonic_Acid Jasmonic_Acid OPR3->Jasmonic_Acid JA_Ile JA_Ile Jasmonic_Acid->JA_Ile JAR1 JAZ_Proteins JAZ_Proteins JA_Ile->JAZ_Proteins COI1 (Receptor) MYC2 MYC2 JAZ_Proteins->MYC2 Represses Gene_Expression Gene_Expression MYC2->Gene_Expression Activates Plant_Defense_Responses Plant_Defense_Responses Gene_Expression->Plant_Defense_Responses Biotic_Abiotic_Stress Biotic_Abiotic_Stress Biotic_Abiotic_Stress->Alpha-Linolenic_Acid

A simplified diagram of the jasmonic acid biosynthesis and signaling pathway.

Experimental Protocols

Sample Preparation and Extraction

This protocol is a general procedure and may require optimization for specific plant tissues.

Materials:

  • Plant tissue (e.g., leaves, roots)

  • Liquid nitrogen

  • This compound internal standard solution (e.g., 10 ng/mL in a suitable solvent like methanol)

  • Extraction solvent: 80% methanol in water, pre-cooled to -20°C

  • Ethyl acetate

  • Solid-Phase Extraction (SPE) cartridges (e.g., C18)

  • Methanol (GC or HPLC grade)

  • Centrifuge tubes (2 mL and 15 mL)

  • Homogenizer (e.g., mortar and pestle, bead beater)

  • Centrifuge

  • Nitrogen evaporator

Procedure:

  • Sample Collection and Homogenization: Harvest a known weight of fresh plant tissue (typically 50-200 mg) and immediately freeze it in liquid nitrogen to quench metabolic activity. Homogenize the frozen tissue to a fine powder using a pre-chilled mortar and pestle or a bead beater.

  • Internal Standard Spiking: To the powdered tissue, add a known amount of the this compound internal standard solution. The amount should be comparable to the expected endogenous jasmonic acid concentration.

  • Extraction: Add a suitable extraction solvent, such as 80% methanol, to the sample. Vortex thoroughly and incubate at 4°C with shaking for at least 30 minutes.

  • Centrifugation: Centrifuge the sample at high speed (e.g., 14,000 x g) at 4°C for 15 minutes to pellet cell debris.

  • Supernatant Collection: Carefully collect the supernatant containing the extracted jasmonates.

  • Phase Separation (Optional but Recommended): Add an equal volume of ethyl acetate to the supernatant, vortex, and centrifuge to separate the phases. Collect the upper ethyl acetate phase, which will contain the jasmonic acid. Repeat this step for better recovery.

  • Drying: Evaporate the collected organic phase to dryness under a gentle stream of nitrogen.

Derivatization to Methyl Jasmonate

Jasmonic acid is not sufficiently volatile for GC analysis and requires derivatization to its methyl ester, methyl jasmonate.

Materials:

  • Dried sample extract

  • Diazomethane solution (handle with extreme caution in a fume hood) or a safer methylating agent such as methanol with an acid catalyst (e.g., 2% H₂SO₄).

  • Hexane or other suitable organic solvent

Procedure (using a safer alternative to diazomethane):

  • Reconstitute the dried extract in a small volume of methanol containing 2% (v/v) sulfuric acid.

  • Heat the mixture at 60-70°C for 30-60 minutes.

  • After cooling, add water and extract the methyl jasmonate into hexane.

  • Collect the hexane layer and, if necessary, concentrate it under a gentle stream of nitrogen before GC-MS analysis.

GC-MS Analysis

Instrumentation and Conditions:

  • Gas Chromatograph: Agilent 6890N or similar.

  • Mass Spectrometer: Agilent 5973i or equivalent single quadrupole or triple quadrupole mass spectrometer.

  • Column: DB-5MS (30 m × 0.25 mm × 0.25 µm) or a similar non-polar capillary column.

  • Carrier Gas: Helium at a constant flow rate of 1.1 mL/min.

  • Injection Volume: 1-2 µL.

  • Injector Temperature: 280°C.

  • Oven Temperature Program:

    • Initial temperature: 70°C, hold for 4 minutes.

    • Ramp 1: Increase to 300°C at 10°C/min, hold for 2 minutes.

    • Ramp 2: Increase to 340°C at 5°C/min, hold until the end of the analysis.

  • MS Source Temperature: 230°C.

  • MS Quadrupole Temperature: 150°C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Analysis Mode: Selected Ion Monitoring (SIM).

Selected Ion Monitoring (SIM) Parameters: For accurate quantification, monitor the following characteristic ions for methyl jasmonate and its d5-labeled internal standard. The molecular weight of methyl jasmonate is approximately 224.3 g/mol , and for d5-methyl jasmonate, it is approximately 229.3 g/mol .

CompoundQuantifier Ion (m/z)Qualifier Ion 1 (m/z)Qualifier Ion 2 (m/z)
Methyl Jasmonate22415183
d5-Methyl Jasmonate22915688

Note: The specific m/z values for d5-Methyl Jasmonate are predicted based on the fragmentation pattern of the unlabeled compound and the location of the deuterium atoms. It is recommended to confirm these ions by injecting a standard of derivatized this compound.

Quantitative Data Summary

The performance of GC-MS methods for jasmonic acid quantification can vary depending on the specific instrumentation, sample matrix, and experimental conditions. The following tables summarize typical performance data.

Table 1: Method Validation Parameters for Jasmonic Acid Quantification by GC-MS

ParameterTypical ValueReference
Linearity (R²)>0.999[2]
Limit of Detection (LOD)500 fg - 0.257 ng/mL[2][3]
Limit of Quantification (LOQ)~0.856 ng/mL[3]
Recovery73.8% - 103.0%
Precision (RSD%) - Intraday1.14% - 4.42%
Precision (RSD%) - Interday0.37% - 4.02%

Table 2: Comparison of GC-MS with LC-MS/MS for Jasmonic Acid Analysis

ParameterGC-MSLC-MS/MSKey Considerations
DerivatizationRequired (e.g., methylation)Not requiredDerivatization adds a step to the workflow, potentially increasing sample preparation time.
Sample ThroughputLowerHigherLC-MS/MS methods are often faster and more amenable to high-throughput analysis.
Sensitivity (LOD)500 fg - 10 ng/mL0.03 - 0.257 ng/mLLC-MS/MS generally offers lower limits of detection.

Experimental Workflow Diagram

The overall workflow for the quantification of jasmonic acid using this compound as an internal standard is depicted below.

Experimental_Workflow A Sample Collection & Homogenization (Plant Tissue in Liquid N2) B Spiking with this compound (Internal Standard) A->B C Extraction (e.g., 80% Methanol) B->C D Purification (e.g., SPE) C->D E Derivatization (Methylation to form MeJA) D->E F GC-MS Analysis (SIM Mode) E->F G Data Analysis (Quantification using Internal Standard) F->G

A typical experimental workflow for jasmonic acid quantification.

Conclusion

The use of this compound as an internal standard provides a robust and reliable method for the accurate quantification of jasmonic acid in biological samples by GC-MS. The deuterated standard effectively compensates for analyte loss during sample preparation and variations in instrument response, leading to high-quality quantitative data.[1] The detailed protocol and performance data presented in these application notes serve as a valuable resource for researchers, scientists, and drug development professionals working in the field of plant biology and beyond.

References

Application Notes and Protocols: Jasmonic Acid Analysis in Leaf Tissue

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Jasmonic acid (JA) and its derivatives, collectively known as jasmonates, are lipid-based phytohormones that are integral to plant growth, development, and defense. They play a crucial role in mediating responses to a wide array of biotic and abiotic stresses, including insect herbivory, pathogen infection, and wounding. The precise and accurate quantification of jasmonic acid in plant tissues is paramount for elucidating its physiological functions and for agricultural and pharmaceutical research. This document provides a comprehensive, step-by-step protocol for the sample preparation and analysis of jasmonic acid in leaf tissue using liquid chromatography-tandem mass spectrometry (LC-MS/MS), a highly sensitive and specific analytical technique.

Jasmonic Acid Signaling Pathway

The biosynthesis of jasmonic acid is initiated from α-linolenic acid within the chloroplasts and peroxisomes. In response to various stimuli, α-linolenic acid is converted through a series of enzymatic steps into jasmonic acid. For signaling, JA is often conjugated to amino acids, with jasmonoyl-isoleucine (JA-Ile) being the most biologically active form. The perception of JA-Ile by the F-box protein CORONATINE INSENSITIVE1 (COI1) leads to the degradation of Jasmonate ZIM-domain (JAZ) repressor proteins. This degradation releases the transcription factor MYC2, allowing it to activate the expression of jasmonate-responsive genes, which in turn mediate various physiological and defense responses.

Jasmonic_Acid_Signaling_Pathway cluster_biosynthesis Biosynthesis cluster_signaling Signaling Cascade alpha_Linolenic_Acid α-Linolenic Acid OPDA 12-oxo-PDA alpha_Linolenic_Acid->OPDA LOX, AOS, AOC JA Jasmonic Acid OPDA->JA OPR3, β-oxidation JA_Ile JA-Isoleucine (JA-Ile) (Bioactive form) JA->JA_Ile JAR1 COI1 COI1 JA_Ile->COI1 binds JAZ JAZ Repressor COI1->JAZ promotes ubiquitination & degradation MYC2 MYC2 (Transcription Factor) JAZ->MYC2 represses JA_Responsive_Genes JA-Responsive Genes MYC2->JA_Responsive_Genes activates Defense_Growth_Responses Defense & Growth Responses JA_Responsive_Genes->Defense_Growth_Responses

A simplified diagram of the jasmonic acid signaling pathway.

Experimental Protocol: Quantification of Jasmonic Acid in Leaf Tissue by LC-MS/MS

This protocol details the extraction, purification, and quantification of jasmonic acid from plant leaf tissue. The use of a deuterated internal standard is highly recommended for accurate quantification as it compensates for analyte loss during sample preparation and variations in mass spectrometer response.[1]

Materials and Reagents
  • Plant Tissue: Fresh leaf tissue, immediately frozen in liquid nitrogen and stored at -80°C.

  • Internal Standard (ISTD): Deuterated jasmonic acid (e.g., d6-JA) solution of known concentration (e.g., 10 ng/mL).[1]

  • Extraction Solvent: 80% Methanol (LC-MS grade) in ultrapure water, pre-cooled to -20°C.

  • Solid-Phase Extraction (SPE) Cartridges: C18 or mixed-mode SPE cartridges.

  • Methanol (LC-MS grade)

  • Acetonitrile (LC-MS grade)

  • Formic Acid (LC-MS grade)

  • Ultrapure Water

  • Equipment:

    • Mortar and pestle or bead beater

    • Centrifuge tubes (2 mL and 15 mL)

    • Refrigerated centrifuge

    • Vortex mixer

    • Nitrogen evaporator or vacuum concentrator (e.g., SpeedVac)

    • LC-MS/MS system

Experimental Workflow

Experimental_Workflow A 1. Sample Collection & Freezing (Liquid Nitrogen) B 2. Homogenization (Grind to fine powder) A->B C 3. Extraction (80% Methanol, add ISTD) B->C D 4. Centrifugation (Pellet debris) C->D E 5. Supernatant Collection D->E F 6. Solid-Phase Extraction (SPE) (Cleanup and Concentration) E->F G 7. Elution F->G H 8. Evaporation (Dry down eluate) G->H I 9. Reconstitution H->I J 10. LC-MS/MS Analysis I->J

A flowchart of the jasmonic acid sample preparation protocol.
Step-by-Step Methodology

  • Sample Preparation and Homogenization:

    • Weigh approximately 50-100 mg of frozen leaf tissue.

    • Immediately grind the tissue to a fine powder in a pre-chilled mortar and pestle with liquid nitrogen.

    • Transfer the powdered tissue to a pre-weighed 2 mL centrifuge tube.

  • Extraction:

    • Add 1 mL of pre-cooled 80% methanol to the powdered tissue.

    • Add a known amount of the internal standard solution (e.g., 10 µL of 10 ng/mL d6-JA).[1]

    • Vortex the mixture thoroughly for 1 minute.

    • Incubate at 4°C for 30 minutes with gentle shaking.

    • Centrifuge the sample at 14,000 x g for 15 minutes at 4°C.[2]

    • Carefully collect the supernatant and transfer it to a new tube.

  • Solid-Phase Extraction (SPE) Cleanup:

    • Conditioning: Condition a C18 SPE cartridge by passing 1 mL of methanol followed by 1 mL of ultrapure water.[2]

    • Loading: Load the supernatant from the extraction step onto the conditioned SPE cartridge.

    • Washing: Wash the cartridge with 1 mL of ultrapure water to remove polar impurities.

    • Elution: Elute the jasmonic acid with 1 mL of methanol into a clean collection tube.

  • Evaporation and Reconstitution:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen or using a vacuum concentrator.

    • Reconstitute the dried extract in a small, precise volume (e.g., 100 µL) of the initial mobile phase for LC-MS/MS analysis (e.g., 10% acetonitrile in water with 0.1% formic acid).

    • Vortex briefly and centrifuge to pellet any insoluble debris.

    • Transfer the final extract to an autosampler vial for analysis.

  • LC-MS/MS Analysis:

    • Analyze the samples using a liquid chromatography system coupled to a tandem mass spectrometer. The specific parameters for the LC gradient and MS/MS transitions will need to be optimized for the instrument being used.

Quantitative Data Summary

The following tables provide a summary of typical quantitative data for jasmonic acid analysis in leaf tissue from various studies. These values can vary depending on the plant species, tissue type, experimental conditions, and analytical method used.

Table 1: Performance of Jasmonic Acid Quantification Methods

Analytical MethodLimit of Detection (LOD)Limit of Quantification (LOQ)Recovery Rate (%)Reference(s)
LC-MS/MS0.03 ng/mL-92.48[3]
GC-MS500 fg-90-100[4][5]
HPTLC1 µg80 µg-[6]
LC-Fluorescence0.4 nM->70[7]

Table 2: Jasmonic Acid Concentrations in Leaf Tissue

Plant SpeciesTissueConditionJasmonic Acid ConcentrationAnalytical MethodReference(s)
Hybrid PoplarLeavesUnstressed2.6 µg/g fresh weightLC-MS/MS[8][9]
Ulmus pumilaLeavesInfectedIncreased significantlyGC-MS[10]
Solanum lycopersicum (Tomato)LeavesWoundedRapid increase within 30 secondsLC-MS/MS[11]

Conclusion

This application note provides a detailed and robust protocol for the extraction and quantification of jasmonic acid from plant leaf tissue. The use of LC-MS/MS combined with an appropriate internal standard allows for highly sensitive and accurate measurements. The provided workflow and quantitative data serve as a valuable resource for researchers in plant biology, agriculture, and drug development who are investigating the multifaceted roles of jasmonates.

References

Application of (±)-Jasmon-ic Acid-d5 in Plant Metabolomics Studies: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(±)-Jasmonic acid-d5 is a deuterated form of jasmonic acid, a key phytohormone involved in various plant growth, development, and defense processes. In the field of plant metabolomics, accurate and precise quantification of plant hormones is crucial for understanding their physiological roles. This compound serves as an invaluable tool, primarily as an internal standard in mass spectrometry-based analytical methods, to enhance the reliability and accuracy of jasmonic acid quantification. Its chemical properties, being nearly identical to the endogenous analyte but with a different mass, allow for correction of sample loss during preparation and variations in instrument response.[1][2] This document provides detailed application notes and protocols for the use of this compound in plant metabolomics studies, targeting researchers, scientists, and professionals in drug development.

Application Notes

The primary application of this compound is as an internal standard for the quantification of jasmonic acid and its derivatives in plant tissues using techniques such as Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS).[3][4] The use of a stable isotope-labeled internal standard like this compound is considered the gold standard for quantitative analysis as it effectively compensates for matrix effects and variability in extraction efficiency.[1][2]

Advantages of using this compound as an internal standard:
  • Improved Accuracy and Precision: By mimicking the behavior of endogenous jasmonic acid throughout the analytical process, this compound allows for reliable correction of variations, leading to more accurate and precise measurements.[1][2]

  • Correction for Matrix Effects: Plant extracts are complex matrices that can cause ion suppression or enhancement in the mass spectrometer. As this compound is chemically identical to the analyte, it experiences similar matrix effects, enabling accurate normalization of the signal.[1]

  • Compensation for Sample Loss: Losses of the analyte can occur during sample extraction, purification, and handling. Since the internal standard is added at the beginning of the workflow, it accounts for these losses.[3]

  • Enhanced Method Robustness: The use of an internal standard makes the analytical method more robust and less susceptible to variations in experimental conditions.

Quantitative Data Summary

The following tables summarize key quantitative parameters for the analysis of jasmonic acid in plant tissues using methods that employ deuterated internal standards. These values are compiled from various studies and provide a comparative overview of method performance.

Table 1: Performance Comparison of Analytical Methods for Jasmonic Acid Quantification

Analytical MethodInternal StandardPlant MaterialLimit of Detection (LOD)Limit of Quantification (LOQ)Recovery (%)Reference
LC-MS/MSJasmonic acid-d5Arabidopsis thaliana, Citrus sinensisNot explicitly statedNot explicitly statedNot explicitly stated[5][6]
GC-MSDihydrojasmonic acidNot specified500 fgNot explicitly stated90-100[4]
HS-SPME-GC-MSNot specifiedTomato leaves2 ng/gNot explicitly statedNot explicitly stated[7][8]
UPLC-MS/MS2H6-JAVarious plant speciesNot explicitly stated< 50 mg fresh weightNot explicitly stated[9]

Table 2: Comparison of Internal Standards for Jasmonic Acid Quantification

Internal StandardTypeAdvantagesDisadvantages
This compound/d6Stable Isotope LabeledCo-elutes with native JA, excellent correction for matrix effects and instrument variability, high chemical similarity ensures comparable extraction recovery.[1]Potential for isotopic exchange under certain conditions, though generally stable.[1]
Dihydrojasmonic acid (DHJA)Structural AnalogMore economical than stable isotope-labeled standards.Different chromatographic behavior and susceptibility to matrix effects compared to JA.[1]
¹³C-Jasmonic AcidStable Isotope LabeledSimilar advantages to deuterated standards.May be less commonly available than deuterated standards.

Experimental Protocols

This section provides detailed protocols for the quantification of jasmonic acid in plant tissues using this compound as an internal standard with LC-MS/MS.

Protocol 1: Quantification of Jasmonic Acid in Plant Tissues by UPLC-MS/MS

This protocol is a generalized procedure and may require optimization for specific plant tissues.

1. Sample Preparation and Extraction

  • Harvesting and Freezing: Harvest plant tissue (typically 50-100 mg fresh weight) and immediately freeze it in liquid nitrogen to halt metabolic activity.[10] Store samples at -80°C until extraction.

  • Homogenization: Grind the frozen tissue to a fine powder using a pre-chilled mortar and pestle or a cryogenic grinder.

  • Internal Standard Spiking: To the powdered tissue in a microcentrifuge tube, add a known amount of this compound solution (e.g., 10 µL of a 1 µg/mL solution in methanol). The amount should be comparable to the expected endogenous levels of jasmonic acid.

  • Extraction: Add 1 mL of ice-cold extraction solvent (e.g., 80% methanol in water or 70:29.9:0.1 methanol/water/formic acid, v/v/v).[1][10]

  • Incubation: Vortex the mixture thoroughly and incubate at 4°C for 30 minutes with gentle shaking.[1]

  • Centrifugation: Centrifuge the samples at 14,000 x g for 15 minutes at 4°C.[1]

  • Supernatant Collection: Carefully transfer the supernatant to a new tube.

2. Solid-Phase Extraction (SPE) - Optional but Recommended

For cleaner samples and to reduce matrix effects, an SPE step can be included.

  • Cartridge Conditioning: Condition a C18 SPE cartridge with 1 mL of methanol followed by 1 mL of water.[1]

  • Sample Loading: Load the supernatant from the extraction step onto the conditioned cartridge.

  • Washing: Wash the cartridge with a weak solvent (e.g., 1 mL of 10% methanol in water) to remove polar interferences.

  • Elution: Elute the jasmonates with an appropriate solvent (e.g., 1 mL of 80% methanol or acetonitrile).

  • Drying and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen gas. Reconstitute the residue in a small volume (e.g., 100 µL) of the initial mobile phase for LC-MS analysis.[10]

3. UPLC-MS/MS Analysis

  • Chromatographic System: A UPLC system equipped with a C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.7 µm).

  • Mobile Phase:

    • A: Water with 0.1% formic acid

    • B: Acetonitrile or methanol with 0.1% formic acid[10]

  • Gradient: A typical gradient would be to start at a low percentage of B, ramp up to a high percentage of B to elute the compounds, and then return to the initial conditions for column re-equilibration.

  • Flow Rate: 0.2-0.4 mL/min.[10]

  • Column Temperature: 40°C.[10]

  • Injection Volume: 5-10 µL.

  • Mass Spectrometer: A tandem mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode.

  • Ionization: Electrospray ionization (ESI) in negative ion mode.[10]

  • MRM Transitions: The specific precursor-to-product ion transitions for both endogenous jasmonic acid and this compound need to be optimized for the specific instrument used.

    • Jasmonic Acid (JA): e.g., m/z 209 -> 59

    • This compound: e.g., m/z 214 -> 59 or 214 -> 62

4. Data Analysis

  • Peak Integration: Integrate the peak areas for both the endogenous jasmonic acid and the this compound internal standard.

  • Response Ratio Calculation: Calculate the ratio of the peak area of the endogenous analyte to the peak area of the internal standard.

  • Calibration Curve: Prepare a series of calibration standards containing known concentrations of unlabeled jasmonic acid and a fixed concentration of this compound. Plot the response ratio against the concentration of the unlabeled standard to generate a calibration curve.

  • Quantification: Determine the concentration of jasmonic acid in the plant samples by interpolating their response ratios on the calibration curve.

Visualizations

Jasmonic Acid Signaling Pathway

The following diagram illustrates the core components of the jasmonic acid signaling pathway in plants.

Experimental_Workflow Start Start: Plant Tissue Sampling Homogenization Homogenization (in liquid nitrogen) Start->Homogenization Spiking Spiking with This compound Homogenization->Spiking Extraction Solvent Extraction Spiking->Extraction Centrifugation Centrifugation Extraction->Centrifugation SPE Solid-Phase Extraction (Optional) Centrifugation->SPE Analysis LC-MS/MS Analysis SPE->Analysis Data_Processing Data Processing and Quantification Analysis->Data_Processing End End: Quantitative Results Data_Processing->End

References

Application Notes and Protocols for Jasmonic Acid Quantification in Response to Biotic Stress Using a d5-Standard

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Jasmonic acid (JA) and its derivatives, collectively known as jasmonates, are lipid-derived phytohormones that are central to plant defense responses against a wide range of biotic stresses, including insect herbivory and pathogen infections.[1][2] Upon perception of a biotic threat, plants rapidly synthesize and accumulate jasmonates, which then act as signaling molecules to trigger a cascade of defensive mechanisms. These include the production of anti-herbivore proteins, secondary metabolites, and volatile organic compounds that can attract natural enemies of the attacking herbivores.[1]

Accurate quantification of jasmonic acid is crucial for understanding the intricate molecular dialogues between plants and their aggressors. This knowledge is invaluable for developing novel crop protection strategies and for the discovery of new drug candidates inspired by plant-derived defense compounds. The use of a stable isotope-labeled internal standard, such as deuterated jasmonic acid (d5-JA), is the gold standard for precise and accurate quantification by mass spectrometry.[3] The d5-JA standard co-elutes with the endogenous JA but is distinguishable by its higher mass, allowing for the correction of analyte loss during sample preparation and variations in instrument response.

These application notes provide detailed protocols for the quantification of jasmonic acid in plant tissues challenged with biotic stressors, utilizing a d5-JA internal standard for accurate analysis by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Jasmonic Acid Signaling Pathway in Response to Biotic Stress

Upon biotic attack, such as insect feeding or pathogen invasion, the plant perceives elicitors which trigger the biosynthesis of jasmonic acid. The bioactive form, jasmonoyl-isoleucine (JA-Ile), binds to the F-box protein CORONATINE INSENSITIVE1 (COI1), a component of the Skp1/Cullin/F-box (SCF) E3 ubiquitin ligase complex. This binding event targets JASMONATE ZIM-DOMAIN (JAZ) repressor proteins for ubiquitination and subsequent degradation by the 26S proteasome. The degradation of JAZ proteins releases transcription factors, such as MYC2, which then activate the expression of a plethora of jasmonate-responsive genes, leading to the production of defense compounds and other protective responses.

Jasmonic_Acid_Signaling cluster_stress Biotic Stress cluster_biosynthesis JA Biosynthesis cluster_activation JA Activation & Perception cluster_regulation Transcriptional Regulation cluster_response Plant Defense Response Stress Insect Herbivory / Pathogen Infection JA_Biosynthesis Jasmonic Acid (JA) Biosynthesis Stress->JA_Biosynthesis triggers JA_Ile JA-Isoleucine (JA-Ile) (Bioactive Form) JA_Biosynthesis->JA_Ile converted to SCF_COI1 SCF(COI1) Complex JA_Ile->SCF_COI1 binds to JAZ JAZ Repressor Proteins SCF_COI1->JAZ targets for degradation MYC2 MYC2 Transcription Factor JAZ->MYC2 represses Defense_Genes JA-Responsive Defense Genes MYC2->Defense_Genes activates Defense_Response Production of Defense Compounds Defense_Genes->Defense_Response leads to

Caption: Jasmonate signaling pathway activated by biotic stress.

Quantitative Data on Jasmonic Acid Accumulation

The following tables summarize the changes in jasmonic acid and related compounds in various plant species in response to different biotic stresses.

Table 1: Jasmonate Levels in Tomato (Solanum lycopersicum) and Maize (Zea mays) after Spodoptera exigua Herbivory

PlantTreatmentTime after InfestationJA (ng/g FW)MeJA (ng/g FW)JA-L-Ile (ng/g FW)
TomatoControl-Not Detected1.5 ± 0.2Not Detected
S. exigua2 h125.6 ± 5.825.3 ± 1.18.7 ± 0.4
S. exigua24 h85.4 ± 3.918.9 ± 0.95.4 ± 0.2
S. exigua1 week40.2 ± 2.110.1 ± 0.52.1 ± 0.1
MaizeControl-Not Detected1.8 ± 0.3Not Detected
S. exigua2 h250.1 ± 11.515.2 ± 0.710.3 ± 0.5
S. exigua24 h180.7 ± 8.310.8 ± 0.57.2 ± 0.3
S. exigua1 week95.3 ± 4.46.5 ± 0.34.3 ± 0.2

Table 2: Jasmonic Acid Levels in Tomato (Solanum lycopersicum) after Spider Mite (Tetranychus urticae) Infestation

GenotypeTreatmentTime after InfestationJA (relative increase)
Wild TypeControl-1.0
Spider Mite2 days~3.0
def-1 (JA-deficient mutant)Control-1.0
Spider Mite2 daysNo significant change

Table 3: Jasmonate Levels in Flax (Linum usitatissimum) Shoots and Roots after Fusarium oxysporum Infection

TissueDays after InfectionJA (pmol/g)cis-OPDA (pmol/g)JA-Ile (pmol/g)
Shoots
Control~20~1500Not Detected
3~40~1800Not Detected
7~30~1700Not Detected
14~25~1600~3.6
Roots
Control~15~700Not Detected
2~22.5~800Not Detected
14~33~900Not Detected

Experimental Protocols

Experimental Workflow for Jasmonic Acid Quantification

The general workflow for quantifying jasmonic acid involves sample collection and freezing, homogenization, extraction with an organic solvent containing the d5-JA internal standard, purification using solid-phase extraction (SPE), and finally, analysis by LC-MS/MS.

Experimental_Workflow Start Plant Tissue Collection (Control and Biotic Stress) Freeze Flash Freeze in Liquid N2 and Store at -80°C Start->Freeze Homogenize Homogenize Frozen Tissue to a Fine Powder Freeze->Homogenize Extract Extraction with Organic Solvent + d5-JA Internal Standard Homogenize->Extract Centrifuge1 Centrifuge and Collect Supernatant Extract->Centrifuge1 SPE Solid-Phase Extraction (SPE) Cleanup (C18 cartridge) Centrifuge1->SPE Elute Elute Jasmonates SPE->Elute Dry Dry Down Eluate Elute->Dry Reconstitute Reconstitute in Mobile Phase Dry->Reconstitute Analyze LC-MS/MS Analysis Reconstitute->Analyze Quantify Data Analysis and Quantification Analyze->Quantify

Caption: General experimental workflow for JA quantification.

Protocol 1: Jasmonic Acid Extraction from Plant Tissue

This protocol details a robust method for the extraction of jasmonates from plant tissue, suitable for subsequent purification and LC-MS/MS analysis.

Materials and Reagents:

  • Plant tissue (50-100 mg fresh weight)

  • Liquid nitrogen

  • Pre-chilled mortar and pestle or bead mill homogenizer

  • Microcentrifuge tubes (1.5 or 2.0 mL)

  • Refrigerated centrifuge (4°C)

  • Extraction Solvent: 80% methanol (or acetonitrile) with 1% acetic acid in ultrapure water

  • d5-Jasmonic Acid (d5-JA) internal standard solution (e.g., 10 ng/mL in methanol)

Procedure:

  • Sample Harvest and Freezing: Immediately after applying the biotic stress and at desired time points, harvest the plant tissue and flash-freeze it in liquid nitrogen to halt metabolic activity. Store samples at -80°C until extraction.

  • Homogenization: Grind the frozen plant tissue to a fine powder using a pre-chilled mortar and pestle or a bead mill homogenizer. It is critical to prevent the sample from thawing during this process.

  • Extraction: a. Transfer the frozen powder to a pre-weighed microcentrifuge tube. b. Add 1 mL of ice-cold Extraction Solvent. c. Add a known amount of d5-JA internal standard solution (e.g., 10 µL of a 10 ng/mL solution). d. Vortex thoroughly to mix. e. Incubate on a shaker at 4°C for at least 1 hour (or overnight for optimal extraction).

  • Centrifugation: Centrifuge the extract at 16,000 x g for 15 minutes at 4°C to pellet cell debris.

  • Supernatant Collection: Carefully transfer the supernatant to a new microcentrifuge tube. The supernatant is now ready for solid-phase extraction (SPE) cleanup.

Protocol 2: Solid-Phase Extraction (SPE) Cleanup of Jasmonic Acid

This protocol describes the purification of the plant extract using a C18 SPE cartridge to remove interfering compounds prior to LC-MS/MS analysis.

Materials and Reagents:

  • C18 SPE cartridges (e.g., 100 mg, 1 mL)

  • SPE vacuum manifold

  • Plant extract from Protocol 1

  • Methanol (LC-MS grade)

  • Ultrapure water with 1% acetic acid

  • Elution Solvent: 80% acetonitrile with 1% acetic acid

  • Nitrogen gas evaporator or vacuum concentrator

Procedure:

  • Cartridge Conditioning: a. Place the C18 SPE cartridges on the vacuum manifold. b. Pass 1 mL of methanol through the cartridge. c. Pass 1 mL of ultrapure water with 1% acetic acid through the cartridge to equilibrate. Do not let the cartridge run dry.

  • Sample Loading: Load the supernatant from the plant extract onto the conditioned SPE cartridge. Allow the sample to pass through slowly under gentle vacuum.

  • Washing: Wash the cartridge with 1 mL of ultrapure water with 1% acetic acid to remove polar impurities.

  • Elution: a. Place a clean collection tube inside the manifold. b. Elute the retained jasmonates with 1 mL of Elution Solvent.

  • Drying: Evaporate the eluate to dryness under a gentle stream of nitrogen gas or using a vacuum concentrator.

  • Reconstitution: Reconstitute the dried extract in a small, precise volume (e.g., 100 µL) of the initial mobile phase for your LC-MS/MS analysis (e.g., 50% methanol in water with 0.1% formic acid).

  • Final Preparation: Vortex briefly and centrifuge to pellet any insoluble debris. Transfer the clear supernatant to an autosampler vial for LC-MS/MS analysis.

Protocol 3: LC-MS/MS Quantification of Jasmonic Acid

This protocol provides a general method for the quantification of jasmonic acid using a triple quadrupole mass spectrometer. Instrument parameters should be optimized for your specific system.

Instrumentation and Conditions:

  • Liquid Chromatograph: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Column: A C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm).

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Gradient: A suitable gradient to separate JA from other compounds (e.g., start with 10% B, ramp to 90% B over 10 minutes).

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 5-10 µL.

  • Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

  • Ionization Mode: Negative ion mode.

  • Multiple Reaction Monitoring (MRM) Transitions:

    • Jasmonic Acid (JA): Precursor ion (Q1) m/z 209.1 -> Product ion (Q3) m/z 59.0

    • d5-Jasmonic Acid (d5-JA): Precursor ion (Q1) m/z 214.1 -> Product ion (Q3) m/z 62.0 (Note: These transitions should be optimized on your specific instrument.)

Quantification:

  • Standard Curve: Prepare a series of calibration standards containing known concentrations of unlabeled jasmonic acid and a constant concentration of d5-JA.

  • Analysis: Analyze the calibration standards and the prepared plant samples by LC-MS/MS.

  • Data Processing: a. Integrate the peak areas for both the endogenous JA and the d5-JA internal standard in all samples and standards. b. Calculate the ratio of the peak area of JA to the peak area of d5-JA. c. Construct a calibration curve by plotting the peak area ratio against the concentration of the JA standards. d. Determine the concentration of JA in the plant samples by interpolating their peak area ratios on the calibration curve. e. Normalize the final concentration to the initial fresh weight of the plant tissue.

Conclusion

The protocols and data presented here provide a comprehensive guide for researchers interested in quantifying jasmonic acid in response to biotic stress. The use of a d5-JA internal standard coupled with LC-MS/MS analysis ensures high accuracy and precision, which is essential for elucidating the complex role of jasmonates in plant defense. By applying these methods, scientists can gain deeper insights into plant-pathogen and plant-herbivore interactions, paving the way for innovative solutions in agriculture and medicine.

References

Application Notes & Protocols for Phytohormone Extraction from Root Samples for LC-MS Analysis

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

The quantitative analysis of phytohormones in root tissues is crucial for understanding plant development, stress responses, and interactions with the soil microbiome. Liquid chromatography-mass spectrometry (LC-MS) has become the gold standard for this purpose due to its high sensitivity and selectivity.[1][2] This document provides detailed protocols for the extraction of various phytohormone classes from root samples, tailored for subsequent LC-MS analysis. The methodologies described are based on established and validated procedures to ensure reliable and reproducible results.

Key Phytohormone Classes and Their Roles in Roots

  • Auxins (e.g., Indole-3-acetic acid - IAA): Central to root growth, development, and gravitropism.

  • Cytokinins (e.g., Zeatin, Isopentenyladenine): Regulate root apical meristem size and lateral root formation.

  • Gibberellins (GAs): Influence root elongation and development.

  • Abscisic Acid (ABA): A key regulator of root responses to abiotic stress, particularly drought.[3]

  • Jasmonates (e.g., Jasmonic acid - JA, JA-Isoleucine - JA-Ile): Involved in root defense against herbivores and pathogens.

  • Salicylic Acid (SA): Plays a role in systemic acquired resistance, with some functions in root immunity.

Experimental Workflow Overview

The general workflow for phytohormone analysis from root samples involves several key steps, from sample collection to data acquisition.

Phytohormone Extraction Workflow cluster_sample_prep Sample Preparation cluster_extraction Extraction & Purification cluster_analysis Analysis A Root Sample Collection (Flash-freeze in liquid N2) B Homogenization (Cryogenic grinding) A->B C Extraction with Solvent (e.g., 80% Methanol) B->C D Centrifugation C->D E Solid-Phase Extraction (SPE) (e.g., C18 cartridge) D->E F Elution E->F G Evaporation & Reconstitution F->G H LC-MS/MS Analysis G->H I Data Processing & Quantification H->I

Caption: General workflow for phytohormone extraction and analysis.

Detailed Experimental Protocols

Protocol 1: Broad-Spectrum Phytohormone Extraction (Auxins, Cytokinins, ABA, GAs, Jasmonates, SA)

This protocol is adapted from several sources and is suitable for the simultaneous extraction of multiple phytohormone classes.[4][5][6]

Materials:

  • Root tissue (fresh or frozen)

  • Liquid nitrogen

  • 80% Methanol (pre-chilled to -20°C)

  • Internal standards (deuterium-labeled)

  • Solid Phase Extraction (SPE) cartridges (e.g., C18)

  • Methanol (100%)

  • Acetonitrile

  • Formic acid

  • Microcentrifuge tubes

  • Centrifuge (refrigerated)

  • Nitrogen evaporator or vacuum concentrator

  • LC-MS vials

Procedure:

  • Sample Harvest and Homogenization:

    • Excise root samples and immediately flash-freeze in liquid nitrogen to halt metabolic activity.

    • Grind the frozen tissue to a fine powder using a pre-chilled mortar and pestle or a cryogenic grinder.

    • Weigh 50-100 mg of the frozen powder into a pre-chilled microcentrifuge tube.

  • Extraction:

    • Add 1 mL of pre-chilled 80% methanol containing 1% acetic acid and the internal standards to the sample.[6] The internal standards should be added at a concentration that is comparable to the expected endogenous levels of the target phytohormones.

    • Vortex the sample for 1 minute and then incubate at 4°C for 1 hour with gentle shaking.

    • Centrifuge at 15,000 x g for 15 minutes at 4°C.

    • Carefully collect the supernatant and transfer it to a new tube.

  • Solid-Phase Extraction (SPE) Purification:

    • Condition a C18 SPE cartridge by washing with 1 mL of 100% methanol followed by 1 mL of ultrapure water.

    • Load the supernatant onto the conditioned SPE cartridge.

    • Wash the cartridge with 1 mL of ultrapure water to remove polar impurities.

    • Elute the phytohormones with 1 mL of 80% methanol.

  • Sample Concentration and Reconstitution:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen or using a vacuum concentrator.

    • Reconstitute the dried extract in 100 µL of the initial mobile phase for LC-MS analysis (e.g., 10% acetonitrile with 0.1% formic acid).

    • Vortex briefly and centrifuge at 15,000 x g for 5 minutes to pellet any insoluble material.

    • Transfer the supernatant to an LC-MS vial for analysis.

Protocol 2: Simplified Extraction for Auxins and Cytokinins

This protocol is a more streamlined approach suitable for the analysis of auxins and cytokinins.[7][8]

Materials:

  • Root tissue (fresh or frozen)

  • Liquid nitrogen

  • Modified Bieleski buffer (60% methanol, 10% formic acid, 30% water)

  • Internal standards (deuterium-labeled)

  • Microcentrifuge tubes

  • Centrifuge (refrigerated)

  • LC-MS vials

Procedure:

  • Sample Harvest and Homogenization:

    • Follow the same procedure as in Protocol 1.

  • Extraction:

    • Add 500 µL of modified Bieleski buffer containing internal standards to 50 mg of homogenized root tissue.

    • Vortex for 1 minute and incubate at -20°C for 30 minutes.

    • Centrifuge at 14,000 x g for 10 minutes at 4°C.

    • Collect the supernatant and transfer it directly to an LC-MS vial.

Quantitative Data Summary

The following table summarizes typical quantitative performance metrics for LC-MS-based phytohormone analysis from plant tissues. Note that these values can vary depending on the specific instrumentation, matrix, and protocol used.

Phytohormone ClassAnalyte ExampleTypical Limit of Detection (LOD)Typical Limit of Quantification (LOQ)Typical Recovery (%)
Auxins Indole-3-acetic acid (IAA)0.05 - 1 ng/mL0.1 - 5 ng/mL85 - 105
Cytokinins trans-Zeatin0.01 - 0.5 ng/mL0.05 - 2 ng/mL80 - 110
Gibberellins Gibberellin A3 (GA3)0.1 - 2 ng/mL0.5 - 10 ng/mL75 - 100
Abscisic Acid Abscisic Acid (ABA)0.02 - 0.8 ng/mL0.1 - 4 ng/mL90 - 110
Jasmonates Jasmonic Acid (JA)0.05 - 1 ng/mL0.2 - 5 ng/mL85 - 105
Salicylic Acid Salicylic Acid (SA)0.1 - 2 ng/mL0.5 - 10 ng/mL80 - 100

Data compiled from multiple sources for general guidance.[2][9][10]

Signaling Pathway Visualization

Below is a simplified representation of the abscisic acid (ABA) signaling pathway, a critical component of the root's response to drought stress.

ABA Signaling Pathway cluster_perception ABA Perception cluster_transduction Signal Transduction cluster_response Cellular Response ABA Abscisic Acid (ABA) PYR_PYL PYR/PYL Receptors ABA->PYR_PYL binds PP2C PP2C Phosphatases PYR_PYL->PP2C inhibits SnRK2 SnRK2 Kinases PP2C->SnRK2 dephosphorylates (inhibition removed) ABF ABF Transcription Factors SnRK2->ABF phosphorylates StressResponse Stress-Responsive Gene Expression ABF->StressResponse activates

References

UPLC-ESI-MS/MS parameters for jasmonic acid detection

Author: BenchChem Technical Support Team. Date: December 2025

An Application Note on the Quantitative Analysis of Jasmonic Acid using UPLC-ESI-MS/MS

For Researchers, Scientists, and Drug Development Professionals

Introduction

Jasmonic acid (JA) and its derivatives, collectively known as jasmonates, are lipid-derived phytohormones that play a critical role in regulating plant growth, development, and defense mechanisms.[1][2] They are key signaling molecules in plant responses to a wide range of biotic and abiotic stresses, including pathogen attacks, herbivore wounding, drought, and UV radiation.[3][4][5] Given their low endogenous concentrations and complex metabolic network, highly sensitive and selective analytical methods are required for their accurate quantification in plant tissues.[6][7]

This application note details a robust and high-throughput method for the detection and quantification of jasmonic acid using Ultra-Performance Liquid Chromatography coupled with Electrospray Ionization Tandem Mass Spectrometry (UPLC-ESI-MS/MS). The method employs a straightforward sample preparation protocol involving solid-phase extraction (SPE) for enrichment and cleanup, followed by rapid chromatographic separation and highly selective detection using Multiple Reaction Monitoring (MRM).[5][7]

Experimental Workflow

The overall experimental process, from sample preparation to data acquisition, is outlined below. This workflow is designed for high-throughput analysis, enabling the processing of numerous samples efficiently.[5]

UPLC_Workflow cluster_prep Sample Preparation cluster_analysis Analysis & Data Processing Sample Plant Tissue (≤ 50 mg fresh weight) Homogenize Homogenization (e.g., in liquid N2) Sample->Homogenize Add_IS Add Internal Standard (e.g., D6-JA) Homogenize->Add_IS Extract Extraction (Methanol/Water/Acid) Add_IS->Extract Centrifuge Centrifugation Extract->Centrifuge SPE Solid-Phase Extraction (SPE) (e.g., Oasis MCX/WAX) Centrifuge->SPE UPLC_MS UPLC-ESI-MS/MS Analysis (MRM Mode) SPE->UPLC_MS Eluted & Reconstituted Sample Data Data Processing (Quantification) UPLC_MS->Data

Caption: Experimental workflow for jasmonic acid quantification.

Detailed Experimental Protocols

Sample Preparation: Extraction and SPE Cleanup

This protocol is adapted for the analysis of jasmonic acid from small amounts of plant tissue.[5][8] The use of a deuterium-labeled internal standard is crucial for correcting analyte losses during sample preparation and for accurate quantification.[6][8]

  • Homogenization: Freeze approximately 10-50 mg of fresh plant tissue in liquid nitrogen and grind to a fine powder using a pre-chilled mortar and pestle or a bead mill.

  • Internal Standard Spiking: To the homogenized powder, add a known amount of deuterium-labeled internal standard (e.g., [²H₆]-Jasmonic Acid).

  • Extraction: Add 1 mL of an extraction solvent (e.g., methanol/water/acetic acid, 10:89:1, v/v/v) to the sample.[8] Vortex vigorously for 1 minute and incubate at 4°C for 30 minutes with shaking.

  • Centrifugation: Centrifuge the extract at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

  • Solid-Phase Extraction (SPE):

    • The supernatant is purified using an appropriate SPE cartridge (e.g., Oasis MCX or WAX) to enrich for acidic phytohormones and remove interfering matrix components.[7][8]

    • Conditioning: Condition the SPE cartridge with 1 mL of methanol followed by 1 mL of the extraction solvent.

    • Loading: Load the supernatant onto the conditioned cartridge.

    • Washing: Wash the cartridge with a suitable solvent to remove neutral and basic compounds. For a mixed-mode cation exchange (MCX) cartridge, a wash with 1 mL of 1% formic acid might be used.[7]

    • Elution: Elute the jasmonic acid fraction with an appropriate solvent. For an MCX cartridge, this could be a solvent like acetonitrile or methanol, potentially with a modifier to disrupt the ionic interaction.

  • Final Preparation: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in a small volume (e.g., 50-100 µL) of the initial mobile phase (e.g., 20% aqueous methanol with 0.3 mmol/L ammonium formate).[5] The sample is now ready for UPLC-MS/MS analysis.

UPLC-ESI-MS/MS Parameters

The following tables summarize the instrumental parameters for the quantitative analysis of jasmonic acid. Parameters are compiled from validated methods in the literature.[5][9]

Table 1: UPLC Parameters
ParameterValue
Column ACQUITY UPLC HSS T3 C18 (100 mm x 1 mm, 1.8 µm)[9]
Mobile Phase A Water with 0.3 mmol/L ammonium formate (pH 3.5)[5]
Mobile Phase B Acetonitrile with 0.3 mmol/L ammonium formate (pH 3.5)
Flow Rate 0.15 - 0.4 mL/min
Injection Volume 1 - 5 µL
Column Temperature 40 °C
Gradient Elution Example: 10% B to 90% B over 10 minutes, hold for 2 min, re-equilibrate
Table 2: ESI-MS/MS Parameters
ParameterValue
Ionization Mode Electrospray Ionization (ESI), Negative[5]
Scan Type Multiple Reaction Monitoring (MRM)[5][10]
Capillary Voltage 3.0 - 4.5 kV
Source Temperature 120 - 150 °C
Desolvation Gas Nitrogen
Desolvation Temp. 350 - 450 °C
Collision Gas Argon
Table 3: MRM Transitions for Jasmonic Acid and Internal Standard
CompoundPrecursor Ion (m/z)Product Ion (m/z)Dwell Time (ms)Collision Energy (V)Declustering Potential (V)
Jasmonic Acid (JA) 209.159.050-18 to -24-30 to -40
[²H₆]-JA (Internal Std) 215.162.050-18 to -24-30 to -40
JA-Isoleucine (JA-Ile) 322.2130.150-28-45

Note: Voltages (Collision Energy, Declustering Potential) are instrument-dependent and should be optimized.[9]

Method Validation Summary

Method performance characteristics should be validated to ensure reliable data. The following table presents typical validation results reported for similar methods.

Table 4: Method Performance Characteristics
ParameterJasmonic AcidReference
Linearity (R²) > 0.99[5]
Limit of Detection (LOD) 0.00015 µg/g[8]
Limit of Quantification (LOQ) 10⁻¹⁷ - 10⁻¹⁵ mol[5]
Recovery 85 - 110%[8]
Precision (RSD%) < 15%[5][8]

Jasmonic Acid Signaling Pathway

Jasmonates are synthesized from α-linolenic acid in chloroplasts and peroxisomes.[3] The bioactive form, jasmonoyl-isoleucine (JA-Ile), is perceived by the SCF-COI1-JAZ co-receptor complex in the nucleus.[1] This binding event targets the JAZ repressor proteins for degradation by the 26S proteasome, thereby releasing transcription factors (e.g., MYC2) to activate the expression of JA-responsive genes involved in defense and development.[2][4]

JA_Signaling cluster_synthesis Biosynthesis cluster_signaling Signal Perception & Response (Nucleus) cluster_receptor Co-receptor Complex alpha_LeA α-Linolenic Acid (Chloroplast) OPDA OPDA (Peroxisome) alpha_LeA->OPDA JA Jasmonic Acid (JA) (Peroxisome) OPDA->JA JA_cyto JA (Cytoplasm) JA->JA_cyto JA_Ile JA-Isoleucine (JA-Ile) (Bioactive Hormone) JA_cyto->JA_Ile JAR1 COI1 COI1 JA_Ile->COI1 perceives JAZ JAZ Repressor COI1->JAZ binds Proteasome 26S Proteasome JAZ->Proteasome ubiquitination & degradation MYC2 MYC2/TFs JAZ->MYC2 represses Genes JA-Responsive Genes MYC2->Genes activates transcription Response Defense & Development Genes->Response Stress Biotic/Abiotic Stress Stress->alpha_LeA

Caption: The jasmonic acid biosynthesis and signaling pathway.

References

Application Notes and Protocols for Solid-Phase Extraction (SPE) Cleanup in Plant Hormone Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The accurate quantification of plant hormones, also known as phytohormones, is crucial for understanding plant growth, development, and responses to environmental stimuli. These signaling molecules are typically present at very low concentrations in complex plant matrices, necessitating efficient sample cleanup and concentration prior to analysis. Solid-Phase Extraction (SPE) is a widely adopted technique for the purification and enrichment of phytohormones from crude plant extracts, significantly improving the sensitivity and reliability of subsequent analytical methods like Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[1][2]

This document provides detailed application notes and standardized protocols for the SPE cleanup of major classes of plant hormones, including auxins, gibberellins (GAs), cytokinins (CKs), and abscisic acid (ABA).

Core Principles of SPE for Phytohormone Analysis

SPE separates components of a mixture based on their physical and chemical properties as the sample (mobile phase) passes through a solid adsorbent (stationary phase). The choice of SPE sorbent is critical and depends on the chemical nature of the target hormones and the matrix components to be removed. Three common types of SPE cartridges used for plant hormone analysis are:

  • Reversed-Phase (RP) SPE: Utilizes non-polar sorbents like C18 (octadecylsilane). It is effective for retaining non-polar to moderately polar compounds from a polar matrix.[3]

  • Normal-Phase (NP) SPE: Employs polar sorbents to retain polar analytes from non-polar samples.[3]

  • Ion-Exchange SPE: Separates compounds based on their charge. Mixed-mode ion-exchange cartridges, such as Mixed-Mode Cation Exchange (MCX), are particularly useful for separating acidic and basic phytohormones.[4]

Experimental Workflow for Plant Hormone Analysis

The overall experimental workflow for plant hormone analysis involves several key stages, from sample preparation to data acquisition.

G cluster_prep Sample Preparation cluster_cleanup Sample Cleanup cluster_analysis Analysis Plant_Tissue_Harvesting Plant Tissue Harvesting (Flash-freeze in Liquid N2) Homogenization Homogenization (Grind to a fine powder) Plant_Tissue_Harvesting->Homogenization Extraction Extraction (e.g., 80% Acetonitrile with 1% Acetic Acid) Homogenization->Extraction SPE_Cleanup Solid-Phase Extraction (SPE) (e.g., C18 or MCX cartridge) Extraction->SPE_Cleanup LC_MS_MS_Analysis LC-MS/MS Analysis SPE_Cleanup->LC_MS_MS_Analysis Data_Analysis Data Analysis and Quantification LC_MS_MS_Analysis->Data_Analysis

Caption: General experimental workflow for plant hormone analysis.

Detailed Experimental Protocols

Protocol 1: General Purpose Reversed-Phase SPE Cleanup using C18 Cartridges

This protocol is suitable for the cleanup of a broad range of acidic and neutral plant hormones from relatively clean plant extracts.

Materials:

  • Plant extract (supernatant after centrifugation)

  • Sep-Pak tC18 cartridges[5][6]

  • 100% Methanol (HPLC grade)

  • 1% Acetic Acid in water (v/v)

  • 80% Acetonitrile with 1% Acetic Acid (v/v)

  • SPE manifold

  • Nitrogen evaporator

Procedure:

  • Cartridge Conditioning: Wash the tC18 cartridge with 1 mL of 100% methanol.[5][6]

  • Cartridge Equilibration: Equilibrate the cartridge by passing 1 mL of 1% acetic acid. Do not allow the cartridge to dry out.[5][6]

  • Sample Loading: Load the plant extract supernatant onto the conditioned cartridge.

  • Washing: Wash the loaded cartridge with 1 mL of 1% acetic acid to remove polar impurities.[5][6]

  • Elution: Elute the retained plant hormones with 1 mL of 80% acetonitrile containing 1% acetic acid into a clean collection tube.[5][6]

  • Drying: Evaporate the eluate to dryness under a gentle stream of nitrogen gas.

  • Reconstitution: Reconstitute the dried residue in a suitable volume (e.g., 100 µL) of the initial mobile phase for LC-MS/MS analysis.

Protocol 2: Mixed-Mode Cation Exchange (MCX) SPE for Broad-Spectrum Phytohormone Cleanup

This protocol is effective for the simultaneous extraction of acidic, basic, and neutral phytohormones and provides excellent cleanup for complex matrices like soil-grown plant tissues.[4]

Materials:

  • Plant extract (supernatant after centrifugation)

  • Oasis MCX SPE cartridges

  • 100% Methanol (HPLC grade)

  • 1 M Formic Acid

  • 0.35 M Ammonium Hydroxide

  • 0.35 M Ammonium Hydroxide in 60% Methanol (v/v)

  • SPE manifold

  • Nitrogen evaporator

Procedure:

  • Cartridge Conditioning: Condition the Oasis MCX cartridge with 1.5 mL of methanol.[4]

  • Cartridge Equilibration: Equilibrate the cartridge with 1.5 mL of 1 M formic acid.[4]

  • Sample Loading: Load the plant extract onto the conditioned cartridge.

  • Fractionated Elution:

    • Fraction 1 (Acidic and Neutral Hormones): Elute with methanol to collect compounds like auxins and ABA.[7]

    • Fraction 2 (Cytokinin Nucleotides): Elute with 0.35 M ammonium hydroxide.[7]

    • Fraction 3 (Cytokinin Bases, Nucleosides, and Glucosides): Elute with 0.35 M ammonium hydroxide in 60% methanol.[7]

  • Drying: Evaporate each fraction to dryness under a gentle stream of nitrogen gas.

  • Reconstitution: Reconstitute each dried fraction in a suitable volume of the initial mobile phase for LC-MS/MS analysis.

Quantitative Data Summary

The following tables summarize the performance of SPE cleanup for various plant hormones in different plant matrices.

Table 1: Recovery Rates of Plant Hormones Using SPE Cleanup

Plant Hormone ClassAnalyteSPE SorbentPlant MatrixAverage Recovery (%)Reference
Brassinosteroids24-epibrassinolideODS C18Maize plumule84.0 - 96.5[8]
ODS C18Rapeseed flower88.2 - 116.3[8]
ODS C18Marigold leaf85.6 - 103.4[8]
Multiple ClassesVariousOasis HLBLotus japonicus80 - 100[9]

Table 2: Limits of Detection (LOD) and Quantification (LOQ) for Plant Hormones after SPE Cleanup

Plant Hormone ClassAnalyteLODLOQPlant MatrixReference
Brassinosteroids24-epibrassinolide0.11 - 0.37 µg/kg0.36 - 1.22 µg/kgMaize, Rapeseed, Marigold[8]
Multiple ClassesZeatin, BAP, IAA, ABA, GA0.01 - 0.84 µg/L0.02 - 2.76 µg/LSeaweeds[10][11]
Multiple ClassesVarious0.01 - 7.50 µg/kg0.02 - 22.73 µg/kgWheat flour[12]

Signaling Pathway Diagrams

Understanding the biological context of plant hormones is essential. The following diagrams illustrate the simplified signaling pathways of major plant hormone classes.

Auxin Signaling Pathway

G cluster_auxin Auxin Signaling Auxin Auxin TIR1_AFB TIR1/AFB (Receptor) Auxin->TIR1_AFB binds Aux_IAA Aux/IAA (Repressor) TIR1_AFB->Aux_IAA promotes degradation of ARF ARF (Transcription Factor) Aux_IAA->ARF represses Auxin_Response_Genes Auxin Response Genes ARF->Auxin_Response_Genes activates transcription of Growth_Development Growth and Development Auxin_Response_Genes->Growth_Development

Caption: Simplified auxin signaling pathway.

Gibberellin (GA) Signaling Pathway

G cluster_ga Gibberellin Signaling GA Gibberellin (GA) GID1 GID1 (Receptor) GA->GID1 binds DELLA DELLA (Repressor) GID1->DELLA promotes degradation of PIFs PIFs (Transcription Factor) DELLA->PIFs represses GA_Response_Genes GA Response Genes PIFs->GA_Response_Genes activates transcription of Germination_Elongation Germination and Stem Elongation GA_Response_Genes->Germination_Elongation

Caption: Simplified gibberellin signaling pathway.

Cytokinin (CK) Signaling Pathway

G cluster_ck Cytokinin Signaling CK Cytokinin (CK) AHK AHK (Receptor) CK->AHK binds AHP AHP (Phosphotransfer) AHK->AHP phosphorylates ARR_B Type-B ARR (Transcription Factor) AHP->ARR_B phosphorylates CK_Response_Genes CK Response Genes ARR_B->CK_Response_Genes activates transcription of Cell_Division Cell Division and Growth CK_Response_Genes->Cell_Division

Caption: Simplified cytokinin signaling pathway.

Abscisic Acid (ABA) Signaling Pathway

G cluster_aba Abscisic Acid Signaling ABA Abscisic Acid (ABA) PYR_PYL_RCAR PYR/PYL/RCAR (Receptor) ABA->PYR_PYL_RCAR binds PP2C PP2C (Phosphatase) PYR_PYL_RCAR->PP2C inhibits SnRK2 SnRK2 (Kinase) PP2C->SnRK2 dephosphorylates (inactivates) ABF ABF (Transcription Factor) SnRK2->ABF phosphorylates (activates) ABA_Response_Genes ABA Response Genes ABF->ABA_Response_Genes activates transcription of Stress_Response Stress Response and Stomatal Closure ABA_Response_Genes->Stress_Response

References

Measuring Jasmonic Acid Levels in Different Plant Organs: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Jasmonic acid (JA) and its derivatives, collectively known as jasmonates (JAs), are lipid-derived phytohormones that play critical roles in regulating plant growth, development, and defense responses against biotic and abiotic stresses.[1] The concentration of JAs varies significantly among different plant organs and developmental stages, reflecting their diverse physiological functions.[2][3] Accurate quantification of JA in various plant tissues is crucial for understanding its roles in plant physiology, defense mechanisms, and for applications in agriculture and drug development. This document provides detailed protocols for the extraction, purification, and quantification of jasmonic acid from various plant organs using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS).

Jasmonic Acid Signaling Pathway

The jasmonic acid signaling pathway is initiated in response to various developmental cues and environmental stresses. The bioactive form, jasmonoyl-isoleucine (JA-Ile), is synthesized and acts as a molecular glue between the F-box protein CORONATINE INSENSITIVE1 (COI1) and the JASMONATE-ZIM DOMAIN (JAZ) repressor proteins. This interaction leads to the ubiquitination and subsequent degradation of JAZ proteins by the 26S proteasome. The degradation of JAZ repressors releases transcription factors, such as MYC2, which then activate the expression of a wide array of JA-responsive genes, leading to various physiological and defense responses.[3]

Jasmonic_Acid_Signaling_Pathway cluster_perception JA-Ile Perception and JAZ Degradation cluster_transcription Transcriptional Regulation JA-Ile JA-Ile SCF_COI1 SCF-COI1 E3 Ligase JA-Ile->SCF_COI1 binds COI1 COI1 JAZ JAZ Repressor JAZ->SCF_COI1 binds Proteasome 26S Proteasome JAZ->Proteasome Degradation MYC2 MYC2 Transcription Factor JAZ->MYC2 represses SCF_COI1->JAZ Ubiquitinates Ubiquitin Ub Ubiquitin->JAZ Proteasome->MYC2 releases JA_Genes JA-Responsive Genes MYC2->JA_Genes activates Response Physiological & Defense Responses JA_Genes->Response

Caption: A simplified diagram of the core jasmonic acid signaling pathway.

Quantitative Data of Jasmonic Acid in Plant Organs

The following table summarizes the levels of jasmonic acid found in various organs of different plant species as reported in the literature. These values can vary significantly based on the plant's developmental stage, environmental conditions, and the specific analytical methods used.

Plant SpeciesOrganJasmonic Acid Level (ng/g Fresh Weight)MethodReference
Populus trichocarpa x P. deltoidesLeaf2600LC-MS/MS[4]
Zea mays (Maize)Juvenile Leaf Primordia600 - 34000LC-MS[5]
Zea mays (Maize)Adult Leaf Primordia350 - 1250LC-MS[5]
Arabidopsis thalianaUnwounded Leaf~25GC-MS[6]
Arabidopsis thalianaWounded Leaf (after 1.5h)~250GC-MS[6]
Arabidopsis thalianaFlowerHigher than leavesNot specified[7]
Arabidopsis thalianaRoot (low boron)Increased 2.8-foldNot specified[8]
Solanum lycopersicum (Tomato)Unstressed LeafNot detectedNot specified[9]
Solanum lycopersicum (Tomato)Ozone-stressed LeafIncreased 13-foldGC-MS[9]
Vitis vinifera (Grapevine)Berry (skin)~15Not specified[10]
Vitis vinifera (Grapevine)Berry (flesh)~5Not specified[10]

Experimental Protocols

Accurate quantification of jasmonic acid requires robust and validated analytical methods. Below are detailed protocols for the extraction and analysis of JA using LC-MS/MS and GC-MS.

Experimental Workflow for Jasmonic Acid Quantification

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_extraction Extraction & Purification cluster_analysis Analysis Harvest 1. Harvest Plant Tissue Freeze 2. Flash Freeze in Liquid N2 Harvest->Freeze Grind 3. Grind to a Fine Powder Freeze->Grind Spike 5. Add Internal Standard (e.g., D2-JA) Grind->Spike Extract 4. Extract with Solvent (e.g., 80% Methanol) Centrifuge1 6. Centrifuge to Pellet Debris Extract->Centrifuge1 Spike->Extract SPE 7. Solid-Phase Extraction (SPE) (e.g., C18 cartridge) Centrifuge1->SPE Elute 8. Elute Jasmonates SPE->Elute Dry 9. Dry Down Eluate Elute->Dry Reconstitute 10. Reconstitute in Mobile Phase Dry->Reconstitute LCMS 11a. LC-MS/MS Analysis Reconstitute->LCMS GCMS 11b. Derivatization & GC-MS Analysis Reconstitute->GCMS Quantify 12. Data Analysis & Quantification LCMS->Quantify GCMS->Quantify

Caption: General workflow for the quantification of jasmonic acid in plant tissues.
Protocol 1: Quantification of Jasmonic Acid by LC-MS/MS

This method is highly sensitive and specific, allowing for the quantification of JA and its derivatives in small amounts of plant tissue.[11]

1. Materials and Reagents

  • Plant Tissue: 20-100 mg of fresh plant material.

  • Internal Standard (IS): Deuterated jasmonic acid (e.g., d6-JA) solution of known concentration.

  • Extraction Solvent: 80% methanol or 80% acetonitrile with 1% acetic acid.

  • Solid-Phase Extraction (SPE): C18 SPE cartridges.

  • Elution Solvent: Acetonitrile or methanol.

  • LC-MS Grade Solvents: Water, acetonitrile, and formic acid.

2. Sample Preparation and Extraction

  • Harvest plant tissue and immediately flash-freeze in liquid nitrogen to quench metabolic activity.

  • Grind the frozen tissue to a fine powder using a pre-chilled mortar and pestle or a bead mill homogenizer.

  • Transfer the powdered tissue (20-100 mg) to a microcentrifuge tube.

  • Add a known amount of internal standard (e.g., 10 µL of 1 µg/mL d6-JA).

  • Add 1 mL of cold extraction solvent.

  • Vortex thoroughly and incubate at 4°C for 1 hour with occasional vortexing.

  • Centrifuge at 14,000 x g for 15 minutes at 4°C.

  • Carefully collect the supernatant.

3. Solid-Phase Extraction (SPE) Purification

  • Condition a C18 SPE cartridge by passing 1 mL of methanol followed by 1 mL of water.

  • Load the supernatant from the extraction step onto the conditioned cartridge.

  • Wash the cartridge with 1 mL of water to remove polar impurities.

  • Elute the jasmonates with 1 mL of acetonitrile or methanol into a clean collection tube.

  • Dry the eluate completely under a stream of nitrogen gas.

  • Reconstitute the dried residue in a small, known volume (e.g., 100 µL) of the initial mobile phase for LC-MS/MS analysis.

4. LC-MS/MS Analysis

  • LC Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Gradient: A suitable gradient to separate JA from other compounds (e.g., 5-95% B over 10 minutes).

  • Injection Volume: 5-10 µL.

  • Mass Spectrometer: A tandem mass spectrometer operating in negative electrospray ionization (ESI) mode.

  • Multiple Reaction Monitoring (MRM): Monitor the specific precursor-to-product ion transitions for both endogenous JA and the deuterated internal standard.

Protocol 2: Quantification of Jasmonic Acid by GC-MS

This method often requires derivatization to increase the volatility of JA.[1]

1. Materials and Reagents

  • Plant Tissue: 50-500 mg of fresh plant material.

  • Internal Standard (IS): Dihydrojasmonic acid (DHJA) or deuterated JA.

  • Extraction Solvent: Methanol.

  • Derivatization Agent: Diazomethane or N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA). Caution: Diazomethane is highly toxic and explosive.

  • Solvents: Ethyl acetate, dichloromethane.

2. Sample Preparation and Extraction

  • Follow steps 1-8 of the LC-MS/MS sample preparation and extraction protocol.

3. Derivatization

  • Dry the supernatant under nitrogen.

  • Reconstitute the residue in a small volume of methanol.

  • Add the derivatization agent (e.g., a freshly prepared ethereal solution of diazomethane) dropwise until a persistent yellow color is observed.

  • Allow the reaction to proceed for 10-15 minutes at room temperature.

  • Remove the excess diazomethane by bubbling nitrogen through the solution.

  • Dry the sample again under nitrogen and reconstitute in ethyl acetate or hexane for GC-MS analysis.

4. GC-MS Analysis

  • GC Column: A non-polar or mid-polar capillary column (e.g., DB-5MS).

  • Carrier Gas: Helium.

  • Injection Mode: Splitless.

  • Temperature Program: An initial temperature of 70°C, ramped to 300°C.[12]

  • Mass Spectrometer: A mass spectrometer operating in electron ionization (EI) mode.

  • Selected Ion Monitoring (SIM): Monitor the characteristic ions for the methylated JA derivative and the internal standard.

Conclusion

The choice between LC-MS/MS and GC-MS for jasmonic acid quantification will depend on the available instrumentation, the required sensitivity, and the specific research question. LC-MS/MS is generally more sensitive and specific and does not require derivatization, making it suitable for high-throughput analysis of small sample amounts.[11] GC-MS is a robust and reliable technique, particularly when coupled with appropriate derivatization and internal standards.[1] The protocols provided here offer a starting point for researchers to develop and validate methods for the accurate measurement of jasmonic acid in diverse plant organs, thereby facilitating a deeper understanding of its multifaceted roles in plant biology.

References

Troubleshooting & Optimization

How to improve extraction recovery of jasmonic acid from plant samples

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the extraction recovery of jasmonic acid (JA) and its derivatives from plant samples.

Frequently Asked Questions (FAQs)

Q1: What is the most critical first step in jasmonic acid extraction?

A1: The most critical first step is to immediately flash-freeze the harvested plant tissue in liquid nitrogen.[1] This action halts all metabolic activity, preventing enzymatic degradation or alteration of jasmonic acid and its derivatives, which is crucial for accurate quantification.[1]

Q2: Which solvent system is best for extracting jasmonic acid?

A2: The choice of solvent is a critical parameter that can significantly impact extraction efficiency.[1] Commonly used and effective solvents include 80% acetonitrile or 80% methanol, often with 1% acetic acid.[1] The addition of a weak acid like acetic acid helps to keep the acidic phytohormones, such as jasmonic acid, in a protonated state, which improves their extraction into organic solvents. Some studies have also successfully used methanol and ethyl acetate.[2][3]

Q3: Why is an internal standard necessary for accurate quantification?

A3: Including an internal standard, such as deuterated jasmonic acid (e.g., ²H₆-JA), is crucial to compensate for sample loss during the extraction and purification process.[1][4] This allows for more accurate quantification, especially when using methods like liquid chromatography-tandem mass spectrometry (LC-MS/MS).[1]

Q4: What is the purpose of Solid-Phase Extraction (SPE) in the purification process?

A4: Solid-Phase Extraction (SPE) is a purification step used to remove interfering compounds, such as photosynthetic pigments, sugars, and salts, from the crude extract.[1][5] This "cleanup" is essential for reducing matrix effects and improving the sensitivity and accuracy of subsequent analytical methods like LC-MS/MS.[5] C18 cartridges are commonly used for this purpose.[1][2]

Q5: How can I minimize the degradation of jasmonic acid during sample preparation?

A5: To minimize degradation, it is essential to work quickly and keep the samples cold throughout the entire extraction process. Use pre-chilled mortars and pestles for grinding the frozen tissue and ensure that the extraction solvent is ice-cold.[1] Perform centrifugation steps at 4°C.[1]

Troubleshooting Guide

Problem Possible Cause(s) Recommended Solution(s)
Low Extraction Recovery 1. Inefficient cell lysis. 2. Incorrect solvent choice or pH. 3. Incomplete elution from SPE cartridge. 4. Degradation of jasmonic acid.1. Ensure the plant tissue is ground to a very fine powder in liquid nitrogen.[1] 2. Use an optimized extraction solvent such as 80% methanol or acetonitrile with 1% acetic acid.[1] Ensure the pH is acidic (around 3.0) to facilitate the extraction of acidic hormones.[5] 3. Ensure the SPE cartridge is properly conditioned and equilibrated. Use an appropriate elution solvent, such as 80% acetonitrile with 1% acetic acid.[1] 4. Keep samples on ice or at 4°C throughout the extraction process.[1] Use antioxidants if necessary.
High Variability Between Replicates 1. Inhomogeneous sample material. 2. Inconsistent sample handling and extraction timing. 3. Pipetting errors, especially with small volumes.1. Homogenize a larger sample amount and then take aliquots for extraction. 2. Standardize the time for each extraction step for all samples. 3. Use calibrated pipettes and be meticulous with volume measurements.
Matrix Effects in LC-MS/MS Analysis (Ion Suppression or Enhancement) 1. Co-eluting compounds from the plant matrix interfering with ionization.[5] 2. Insufficient sample cleanup.1. Improve chromatographic separation by optimizing the LC gradient. 2. Implement or optimize a Solid-Phase Extraction (SPE) step to remove interfering compounds.[5] 3. Dilute the sample if the assay has sufficient sensitivity.[5]
Contamination Peaks in Chromatogram 1. Contaminated solvents or reagents. 2. Leaching from plasticware. 3. Carryover from previous injections in the LC-MS system.1. Use high-purity, HPLC or LC-MS grade solvents and reagents. 2. Use high-quality polypropylene tubes and avoid solvents that can dissolve plastics. 3. Run blank injections between samples to check for and wash out any carryover.

Experimental Protocols

Protocol 1: Jasmonic Acid Extraction from Plant Tissue for LC-MS/MS Analysis

This protocol provides a robust method for extracting jasmonates from small amounts of plant tissue (20-100 mg) using solid-phase extraction (SPE) for purification.[1]

1. Sample Preparation:

  • Harvest 20-100 mg of fresh plant tissue and immediately flash-freeze in liquid nitrogen.[1]

  • Grind the frozen tissue to a fine powder using a pre-chilled mortar and pestle. It is critical to prevent the sample from thawing.[1]

2. Extraction:

  • Add 1 mL of ice-cold extraction solvent (80% methanol with 1% acetic acid) containing an appropriate internal standard (e.g., ²H₆-JA) to the frozen tissue powder.[1]

  • Vortex thoroughly and incubate on a shaker for 30 minutes at 4°C.[1]

  • Centrifuge at 16,000 x g for 10 minutes at 4°C.[1]

  • Carefully transfer the supernatant to a new tube.

3. Solid-Phase Extraction (SPE) Purification:

  • Condition a C18 SPE cartridge by passing 1 mL of 100% methanol through it, followed by 1 mL of ultrapure water.[1]

  • Equilibrate the cartridge with 1 mL of 1% acetic acid.[1]

  • Load the supernatant from the extraction step onto the cartridge.

  • Wash the cartridge with 1 mL of 1% acetic acid to remove polar impurities.[1]

  • Elute the jasmonates with 1 mL of 80% acetonitrile with 1% acetic acid into a clean collection tube.[1]

4. Sample Concentration and Reconstitution:

  • Evaporate the eluate to dryness using a vacuum concentrator or under a gentle stream of nitrogen gas.[1]

  • Reconstitute the dried extract in a small, precise volume (e.g., 50-100 µL) of the initial mobile phase of the LC-MS/MS method.[1]

  • Vortex, centrifuge to pellet any insoluble debris, and transfer the supernatant to an autosampler vial for analysis.[1]

Quantitative Data Summary

Table 1: Comparison of Solvents for Phytohormone Extraction

Solvent SystemRelative Extraction Efficiency for Jasmonic AcidNotes
100% MethanolModerateA commonly used solvent for phytohormone extraction.[6][7]
75% Isopropanol, 24% Water, 1% Acetic AcidHighThe addition of water and acetic acid can improve the extraction of polar and acidic compounds.[6]
75% Methanol, 24% Water, 1% Acetic AcidHighSimilar to the isopropanol mixture, effective for a broad range of phytohormones.[6]
99% Methanol, 1% Acetic AcidHighThe acidic modifier enhances the extraction of acidic hormones like JA.[6]
Ethyl AcetateVariableCan be used in combination with other solvents for liquid-liquid extraction.[2][3]

Table 2: Representative Quantitative Data of Jasmonic Acid in Plant Tissues

Plant SpeciesTissueJasmonic Acid Content (µg/g fresh weight)Analytical Method
Hybrid PoplarLeaves2.6Capillary LC-ESI-MS/MS[4]
Tomato (Ozone Stressed)LeavesIncreased 13-fold after stressHS-SPME-GC-MS[8]
Soybean (Virus Infected)LeavesRecoveries of 95-104% reportedHPLC with fluorescence detection[9]

Note: These values are examples and can vary significantly depending on the plant species, developmental stage, and environmental conditions.[1][9]

Visualizations

Jasmonic Acid Signaling Pathway

jasmonic_acid_signaling JA Jasmonic Acid (JA) JA_Ile Jasmonoyl-isoleucine (JA-Ile) (Bioactive form) JA->JA_Ile SCF_COI1 SCF-COI1 Complex JA_Ile->SCF_COI1 Binds to COI1 COI1 (F-box protein) COI1->SCF_COI1 JAZ JAZ Repressor JAZ->SCF_COI1 Recruited to MYC2 MYC2 (Transcription Factor) JAZ->MYC2 Represses Proteasome 26S Proteasome SCF_COI1->Proteasome Targets JAZ for degradation Proteasome->JAZ Degrades JA_Genes JA-Responsive Genes MYC2->JA_Genes Activates Transcription Response Defense & Growth Responses JA_Genes->Response

Caption: Core components of the jasmonic acid signaling cascade.

Experimental Workflow for Jasmonic Acid Extraction

ja_extraction_workflow start Start: Harvest Plant Tissue flash_freeze Flash-freeze in Liquid N2 start->flash_freeze grind Grind to Fine Powder flash_freeze->grind extraction Add Extraction Solvent (e.g., 80% MeOH, 1% Acetic Acid) + Internal Standard grind->extraction incubate Incubate at 4°C extraction->incubate centrifuge1 Centrifuge (16,000 x g, 10 min, 4°C) incubate->centrifuge1 supernatant1 Collect Supernatant centrifuge1->supernatant1 spe Solid-Phase Extraction (SPE) (C18 Cartridge) supernatant1->spe spe_steps 1. Condition 2. Equilibrate 3. Load Sample 4. Wash 5. Elute spe->spe_steps evaporate Evaporate to Dryness spe->evaporate reconstitute Reconstitute in Mobile Phase evaporate->reconstitute analyze LC-MS/MS Analysis reconstitute->analyze

Caption: Step-by-step workflow for jasmonic acid extraction.

References

Troubleshooting ion suppression in ESI-MS for phytohormone analysis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for troubleshooting ion suppression in electrospray ionization-mass spectrometry (ESI-MS) for phytohormone analysis. This resource provides practical guidance to researchers, scientists, and drug development professionals encountering challenges in their experiments.

Frequently Asked Questions (FAQs)

Q1: What is ion suppression and how does it affect my phytohormone analysis?

A1: Ion suppression is a type of matrix effect where the ionization efficiency of your target phytohormone is reduced by co-eluting compounds from the sample matrix (e.g., salts, lipids, proteins).[1] In Electrospray Ionization (ESI), these interfering molecules compete with your analyte for access to the droplet surface and for charge, which leads to a decreased signal intensity.[1] This phenomenon can negatively impact the accuracy, precision, and sensitivity of your quantitative analysis, potentially leading to an underestimation of the phytohormone concentration or even false-negative results.[1] ESI is generally more susceptible to ion suppression than Atmospheric Pressure Chemical Ionization (APCI) because its ionization mechanism is more sensitive to non-volatile components in the sample.[2][3]

Q2: How can I determine if my analysis is being affected by ion suppression?

A2: There are several methods to assess the presence and extent of matrix effects like ion suppression:

  • Post-Column Infusion: This is a qualitative method where a constant flow of the phytohormone standard is introduced into the mass spectrometer after the analytical column.[4] A blank matrix extract is then injected. Any dip or fluctuation in the constant baseline signal of the infused standard indicates the retention times where co-eluting matrix components are causing ion suppression.[4][5]

  • Post-Extraction Spike Method: This is a quantitative method to determine the extent of ion suppression.[4] The response of a phytohormone standard in a clean solvent is compared to the response of the same standard spiked into a blank matrix extract (a sample known not to contain the analyte of interest) after the extraction process has been completed.[4] A significant difference in the signal response indicates the presence of matrix effects.[4]

  • Comparison of Calibration Curves: You can compare the slope of a calibration curve prepared in a pure solvent with the slope of a curve prepared in a matrix-matched standard. A significant difference between the slopes is indicative of matrix effects.[4]

Q3: What are the most common causes of ion suppression in ESI-MS analysis of phytohormones?

A3: Ion suppression is primarily caused by endogenous and exogenous components in the sample matrix that compete with the analyte for ionization.[2] Common sources include:

  • Salts and Buffers: Non-volatile salts from buffers can build up in the ion source and interfere with the ionization process.[2][6]

  • Phospholipids: These are abundant in biological matrices and are known to cause significant ion suppression.[2]

  • Mobile Phase Additives: Certain additives, like trifluoroacetic acid (TFA), can cause signal suppression.[6][7] While TFA is useful for chromatography, it can form strong ion pairs with analytes, preventing their efficient ionization.[7][8]

  • Endogenous Compounds: Complex plant matrices contain numerous compounds that can co-elute with your target phytohormones and interfere with their ionization.[6]

Troubleshooting Guides

Issue 1: Poor reproducibility and accuracy in phytohormone quantification.

  • Possible Cause: Significant and variable matrix effects between samples.[4]

  • Troubleshooting Steps:

    • Assess Matrix Effects: Quantify the matrix effect using the post-extraction spike method for a representative set of your samples.[4]

    • Implement an Internal Standard: If you are not already using one, incorporate a stable isotope-labeled internal standard for each phytohormone. This is the most effective way to correct for variability in ion suppression as it co-elutes and experiences similar matrix effects to the analyte.[4][9]

    • Matrix-Matched Calibration: Prepare your calibration standards in a blank matrix that is as similar as possible to your sample matrix. This helps to ensure that the standards and samples are affected by ion suppression in a similar way.[4][9]

Issue 2: Low signal intensity and poor sensitivity for target phytohormones.

  • Possible Cause: Severe ion suppression due to co-eluting matrix components.[4]

  • Troubleshooting Steps:

    • Identify Suppression Zones: Use the post-column infusion technique to identify the retention time regions with significant ion suppression.[4]

    • Modify Chromatographic Conditions: Adjust the gradient, mobile phase composition, or column chemistry to shift the elution of your target phytohormones away from these suppression zones.[10]

    • Improve Sample Cleanup: Enhance your sample preparation protocol to remove more of the interfering matrix components. Techniques like Solid-Phase Extraction (SPE) can be highly effective.[4][9]

    • Sample Dilution: A simple dilution of the sample extract can reduce the concentration of interfering matrix components, thereby lessening their impact on ionization.[4] However, this may not be suitable for trace analysis.[10]

Data Presentation

Table 1: Comparison of Sample Preparation Techniques for Reducing Ion Suppression

Sample Preparation MethodPrincipleAdvantagesDisadvantages
Protein Precipitation (PPT) Proteins are precipitated out of the sample using an organic solvent.Simple and fast.Does not effectively remove other matrix components like phospholipids, often resulting in significant ion suppression.[5][11]
Liquid-Liquid Extraction (LLE) Analytes are partitioned between two immiscible liquid phases.Can provide cleaner extracts than PPT.Can be labor-intensive and may use large volumes of organic solvents.[11]
Solid-Phase Extraction (SPE) Analytes are retained on a solid sorbent while interferences are washed away.Can provide very clean extracts, significantly reducing matrix effects.[5][9]Can be more time-consuming and may require method development to avoid analyte loss.[4]

Table 2: Effect of Mobile Phase Additives on ESI-MS Signal

AdditiveTypical ConcentrationEffect on Positive ESIEffect on Negative ESINotes
Formic Acid 0.1%Enhances protonation, good signal.---Volatile and compatible with MS.[12]
Acetic Acid 0.1%Good for protonation.Can be used.Less effective at protonation than formic acid.[13]
Ammonium Formate 5-10 mMProvides protons and helps with adduct formation.Good for deprotonation.A good buffer for maintaining pH.[14]
Ammonium Acetate 5-10 mMCan be used for adduct formation.Good for deprotonation.Volatile buffer compatible with ESI-MS.[14]
Trifluoroacetic Acid (TFA) <0.1%Strong signal suppression due to ion pairing.[6][8]Strong signal suppression.Excellent for chromatography but should be avoided or used at very low concentrations for ESI-MS.[7][8]
Ammonium Fluoride 5-10 mMCan enhance signal for some compounds.Can significantly enhance sensitivity for some compounds.[15]Can be corrosive to glass and silica.

Experimental Protocols

Protocol 1: Post-Column Infusion for Diagnosing Ion Suppression

This protocol outlines the setup for identifying retention time regions where ion suppression occurs.[2][5]

Materials:

  • LC-MS system

  • Syringe pump

  • Tee-union

  • Syringe with the phytohormone standard solution (at a concentration that gives a stable signal)

  • Blank matrix extract

Methodology:

  • System Setup:

    • Connect the outlet of the LC column to one inlet of the tee-union.[2]

    • Connect the outlet of the syringe pump to the other inlet of the tee-union.[2]

    • Connect the outlet of the tee-union to the MS ion source.[2]

  • Analyte Infusion:

    • Fill the syringe with the phytohormone standard solution.[5]

    • Set the syringe pump to a low, constant flow rate (e.g., 10-20 µL/min).[2]

    • Begin infusing the standard solution into the mobile phase flow post-column.

  • Data Acquisition:

    • Start the LC-MS analysis with your established chromatographic method.

    • First, inject a solvent blank to establish a stable baseline signal for the infused standard.[5]

    • Next, inject the blank matrix extract.

  • Analysis:

    • Monitor the signal of the infused phytohormone standard throughout the chromatographic run.

    • A stable baseline should be observed during the solvent blank injection.[5]

    • During the blank matrix extract injection, any significant drop in the baseline signal indicates a region of ion suppression.[10]

Protocol 2: Solid-Phase Extraction (SPE) for Phytohormone Cleanup

This is a general protocol for cleaning up plant extracts to reduce matrix effects. Optimization will be required for specific phytohormones and plant tissues.

Materials:

  • C18 SPE cartridge

  • Methanol (conditioning solvent)

  • Reconstitution solvent (e.g., 1% acetic acid)[4]

  • Wash solvent (weak solvent to remove polar interferences)

  • Elution solvent (e.g., 80% acetonitrile with 1% acetic acid)[4]

  • Nitrogen evaporator

Methodology:

  • Cartridge Conditioning: Condition the C18 SPE cartridge by passing methanol through it, followed by equilibration with the reconstitution solvent.[4]

  • Sample Loading: Load the reconstituted plant extract onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with a weak solvent to remove polar interferences while the phytohormones are retained on the sorbent.

  • Elution: Elute the phytohormones from the cartridge using a stronger solvent, such as 80% acetonitrile with 1% acetic acid.[4]

  • Final Preparation: Evaporate the eluate to dryness under a stream of nitrogen and reconstitute the sample in the initial mobile phase for LC-MS analysis.[4]

Visualizations

IonSuppressionMechanism cluster_ESI_Source ESI Droplet Surface cluster_GasPhase Gas Phase Analyte Phytohormone Ion Analyte->Charge Competes for GasPhaseAnalyte Gas Phase Phytohormone Ion Analyte->GasPhaseAnalyte Successful Ionization Matrix Matrix Component Matrix->Charge SuppressedSignal Reduced Signal Matrix->SuppressedSignal Causes Suppression MS_Inlet MS Inlet GasPhaseAnalyte->MS_Inlet To Detector SuppressedSignal->MS_Inlet

Caption: Mechanism of ion suppression in the ESI source.

TroubleshootingWorkflow Start Start: Poor Sensitivity or Reproducibility Assess Assess Matrix Effect (Post-Column Infusion or Post-Extraction Spike) Start->Assess Suppression_Detected Ion Suppression Detected? Assess->Suppression_Detected Optimize_Sample_Prep Optimize Sample Prep (e.g., SPE, LLE) Suppression_Detected->Optimize_Sample_Prep Yes End End: Method Optimized Suppression_Detected->End No Optimize_Chromo Optimize Chromatography (Gradient, Column) Optimize_Sample_Prep->Optimize_Chromo Use_IS Use Stable Isotope Internal Standard Optimize_Chromo->Use_IS Re_evaluate Re-evaluate Performance Use_IS->Re_evaluate Re_evaluate->Suppression_Detected

Caption: A logical workflow for troubleshooting ion suppression.

PostColumnInfusionSetup LC_System LC System LC_Column LC Column LC_System->LC_Column Mobile Phase Tee Tee Union LC_Column->Tee Column Effluent Syringe_Pump Syringe Pump (Phytohormone Std) Syringe_Pump->Tee Infusion MS_Source ESI-MS Ion Source Tee->MS_Source Combined Flow

References

Optimizing LC gradient for separation of jasmonic acid and its derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing liquid chromatography (LC) gradients for the separation of jasmonic acid (JA) and its derivatives.

Frequently Asked Questions (FAQs)

Q1: What are the key considerations when developing an LC gradient for separating jasmonic acid and its derivatives?

A1: When developing an LC gradient for the separation of jasmonic acid and its derivatives, several factors are crucial. The choice of stationary phase (typically a C18 column) and mobile phase composition are fundamental. A common approach involves a reverse-phase separation using a gradient of an organic solvent (like acetonitrile or methanol) in water, often with an acid additive (such as formic acid or acetic acid) to improve peak shape and ionization efficiency for mass spectrometry detection. The gradient slope, flow rate, and column temperature should be optimized to achieve the best resolution between closely eluting isomers and derivatives.

Q2: What are the most common analytical techniques for the detection and quantification of jasmonates?

A2: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a widely used and powerful tool for the rapid and accurate measurement of jasmonates.[1] This technique offers high sensitivity and selectivity, which is essential for quantifying low-concentration phytohormones in complex biological samples.[1] High-performance liquid chromatography (HPLC) with fluorescence detection can also be employed, often requiring pre-column derivatization to enhance the sensitivity for jasmonic acid.[2][3]

Q3: Why is the use of internal standards important in jasmonate analysis?

A3: The use of internal standards, such as stable isotope-labeled versions of the analytes (e.g., d6-JA), is critical for accurate quantification.[1] Internal standards help to correct for variations in sample extraction, derivatization efficiency, injection volume, and matrix effects, which can cause ion suppression or enhancement in the mass spectrometer.[1]

Troubleshooting Guides

Poor Peak Shape (Broadening, Tailing, or Splitting)
Potential Cause Troubleshooting Steps
Inappropriate Mobile Phase pH The pH of the mobile phase can affect the ionization state of jasmonic acid and its derivatives, influencing peak shape. For acidic compounds like JAs, using a low pH mobile phase (e.g., with 0.1% formic acid) can suppress ionization and lead to sharper peaks.[4]
Column Contamination or Degradation Contaminants from the sample matrix can accumulate on the column, leading to poor peak shape.[5][6] Flush the column with a strong solvent or follow the manufacturer's cleaning protocol.[6] If the problem persists, the column may need to be replaced.
Sample Solvent Mismatch If the sample is dissolved in a solvent significantly stronger than the initial mobile phase, peak distortion can occur.[6] Ideally, dissolve the sample in the initial mobile phase or a weaker solvent.[6]
Sample Overload Injecting too much sample can lead to peak fronting or tailing.[6] Reduce the injection volume or dilute the sample.
Extra-column Volume Excessive tubing length or diameter between the injector, column, and detector can contribute to peak broadening. Ensure that the shortest possible tubing with the smallest appropriate internal diameter is used.
Retention Time Shifts
Potential Cause Troubleshooting Steps
Inconsistent Mobile Phase Preparation Small variations in the mobile phase composition can lead to shifts in retention times.[7] Prepare mobile phases fresh and consistently, and ensure accurate measurements of all components.
Column Temperature Fluctuations Changes in column temperature can affect retention times.[6] Use a thermostatically controlled column compartment to maintain a stable temperature.[6]
Column Equilibration Insufficient column equilibration between injections can cause retention time drift, especially in gradient elution.[8] Ensure the column is adequately equilibrated with the initial mobile phase conditions before each injection. A general rule is to use at least 10 column volumes for equilibration.[8]
Air Bubbles in the Pump Air bubbles in the pump can cause pressure fluctuations and lead to inconsistent flow rates and retention times.[8] Purge the pump to remove any air bubbles.[8]
Column Aging Over time, the stationary phase of the column can degrade, leading to changes in retention behavior. If other causes have been ruled out, it may be time to replace the column.
Low Sensitivity or No Peaks
Potential Cause Troubleshooting Steps
Ion Suppression (Matrix Effect) Co-eluting compounds from the sample matrix can interfere with the ionization of the target analytes in the mass spectrometer, leading to a reduced signal.[1] Improve sample cleanup procedures or modify the chromatographic gradient to separate the interfering compounds from the analytes of interest.
Sample Degradation Jasmonic acid and its derivatives can be unstable. Prepare samples fresh and store them appropriately to prevent degradation.[8]
Incorrect MS/MS Transitions (MRM) If using tandem mass spectrometry, ensure that the correct precursor and product ion masses are being monitored for each analyte.
Detector Issues For fluorescence detection, ensure the excitation and emission wavelengths are set correctly for the chosen derivatizing agent.[2][3] For mass spectrometry, check that the ion source is clean and that the detector is functioning properly.[5]
Derivatization Failure If using a derivatization method, the reaction may be incomplete. Optimize the reaction conditions, such as temperature, time, and reagent concentration.

Experimental Protocols

Sample Preparation for Jasmonate Analysis from Plant Tissue
  • Harvesting and Freezing: Harvest plant tissue and immediately freeze it in liquid nitrogen to quench metabolic activity.

  • Homogenization: Homogenize the frozen tissue to a fine powder using a pre-chilled mortar and pestle or a bead mill.[1]

  • Extraction:

    • Transfer a known amount of the frozen powder (e.g., 100 mg) to a microcentrifuge tube.

    • Add a pre-chilled extraction solvent (e.g., 80% methanol) containing internal standards.

    • Vortex thoroughly and incubate at a low temperature (e.g., 4°C) with shaking for a specified time.

  • Centrifugation: Centrifuge the samples at high speed (e.g., 16,000 x g) at 4°C to pellet cell debris.[1]

  • Supernatant Collection: Carefully transfer the supernatant to a new tube.

  • Concentration and Reconstitution: Evaporate the solvent under a stream of nitrogen or using a vacuum concentrator. Reconstitute the dried extract in a suitable solvent for LC-MS analysis (e.g., 50% methanol).

  • Final Centrifugation: Centrifuge the reconstituted sample again to remove any remaining insoluble material before transferring it to an HPLC vial.[1]

Example LC Gradient for Jasmonic Acid and Derivatives
  • Column: C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size)

  • Mobile Phase A: Water with 0.1% formic acid

  • Mobile Phase B: Acetonitrile with 0.1% formic acid

  • Flow Rate: 0.3 mL/min

  • Column Temperature: 40°C

  • Injection Volume: 5 µL

Time (min)% Mobile Phase B
0.010
1.010
8.090
10.090
10.110
15.010

Visualizations

Jasmonic_Acid_Signaling_Pathway cluster_stress Biotic/Abiotic Stress cluster_biosynthesis JA Biosynthesis cluster_signaling JA Signaling Cascade Stress Wounding, Herbivory, Pathogen Attack Linolenic_Acid α-Linolenic Acid Stress->Linolenic_Acid induces OPDA 12-oxo-PDA Linolenic_Acid->OPDA LOX, AOS, AOC JA Jasmonic Acid (JA) OPDA->JA OPR3, β-oxidation JA_Ile JA-Isoleucine (JA-Ile) (Active Form) JA->JA_Ile JAR1 COI1 SCF-COI1 Complex JA_Ile->COI1 binds to JAZ JAZ Repressor COI1->JAZ targets for degradation MYC2 MYC2 (Transcription Factor) JAZ->MYC2 represses JA_Responsive_Genes JA-Responsive Genes MYC2->JA_Responsive_Genes activates transcription Defense_Responses Defense Responses JA_Responsive_Genes->Defense_Responses

Caption: Jasmonic Acid Signaling Pathway.

LC_MS_Workflow cluster_sample_prep Sample Preparation cluster_lc_ms LC-MS/MS Analysis cluster_data_analysis Data Analysis Plant_Tissue 1. Plant Tissue Collection (Flash Freeze) Homogenization 2. Homogenization Plant_Tissue->Homogenization Extraction 3. Solvent Extraction with Internal Standards Homogenization->Extraction Centrifugation1 4. Centrifugation Extraction->Centrifugation1 Evaporation 5. Supernatant Evaporation Centrifugation1->Evaporation Reconstitution 6. Reconstitution Evaporation->Reconstitution Centrifugation2 7. Final Centrifugation Reconstitution->Centrifugation2 HPLC_Vial 8. Transfer to HPLC Vial Centrifugation2->HPLC_Vial LC_Separation 9. LC Gradient Separation HPLC_Vial->LC_Separation MS_Detection 10. Mass Spectrometry Detection (MS/MS) LC_Separation->MS_Detection Peak_Integration 11. Peak Integration MS_Detection->Peak_Integration Quantification 12. Quantification (using Internal Standards) Peak_Integration->Quantification Data_Interpretation 13. Data Interpretation Quantification->Data_Interpretation

Caption: General workflow for LC-MS/MS analysis of jasmonates.

References

Reducing signal variability in jasmonic acid analysis with an internal standard

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in reducing signal variability in jasmonic acid (JA) analysis through the use of an internal standard.

Frequently Asked Questions (FAQs)

Q1: Why is an internal standard crucial for accurate jasmonic acid quantification?

A1: An internal standard (IS) is essential for accurate quantification of jasmonic acid as it helps to correct for the variability that can be introduced during sample preparation and analysis.[1] By adding a known amount of the IS to the sample at the beginning of the workflow, it experiences similar conditions as the target analyte, including extraction efficiency, matrix effects, and instrument response variations.[1] This allows for more precise and reliable measurements by normalizing the analyte's signal to that of the internal standard.

Q2: What are the different types of internal standards for jasmonic acid analysis?

A2: There are primarily three types of internal standards used for jasmonic acid analysis:

  • Stable Isotope-Labeled Internal Standards: These are considered the gold standard and include deuterated (e.g., d5-JA, d6-JA) or ¹³C-labeled jasmonic acid.[2] They are chemically identical to the analyte but have a different mass, allowing them to be distinguished by a mass spectrometer.[1] They co-elute with the native jasmonic acid, providing excellent correction for matrix effects and instrument variability.[2]

  • Structural Analogs: These are molecules that are chemically similar to jasmonic acid, such as dihydrojasmonic acid (DHJA).[2] They are a more cost-effective option but may not behave identically to jasmonic acid during extraction and chromatography, which can lead to less accurate correction.[2]

  • Homologous Series: While less common for jasmonic acid analysis, this involves using a compound from the same chemical class but with a different alkyl chain length.

Q3: Which internal standard is recommended for the most accurate results?

A3: For the highest accuracy and precision in jasmonic acid quantification, a stable isotope-labeled internal standard, such as deuterated jasmonic acid (e.g., d5-JA or d6-JA), is strongly recommended.[2] These standards behave nearly identically to the endogenous analyte throughout the entire analytical process, offering the most effective compensation for analytical variability.[2]

Troubleshooting Guide

Issue 1: High Variability in Signal Intensity Between Replicates

Possible Cause: Inconsistent sample preparation, including extraction and cleanup steps.

Solution:

  • Ensure Homogeneous Samples: Thoroughly homogenize plant tissues to a fine powder, preferably under liquid nitrogen, to ensure uniformity.

  • Precise Pipetting: Use calibrated pipettes for adding the internal standard and all other reagents to minimize volume errors.

  • Consistent Extraction: Follow a standardized extraction protocol for all samples, ensuring consistent incubation times, temperatures, and agitation.

  • Automated Sample Preparation: If available, utilize automated liquid handlers to improve the consistency of sample processing.[3]

Possible Cause: Matrix effects leading to ion suppression or enhancement.

Solution:

  • Improve Sample Cleanup: Employ solid-phase extraction (SPE) to effectively remove interfering compounds from the sample matrix.[4] C18 cartridges are commonly used for this purpose.

  • Optimize Chromatography: Adjust the LC gradient to achieve better separation of jasmonic acid from co-eluting matrix components.[3]

  • Sample Dilution: If the signal intensity is sufficient, diluting the sample can reduce the concentration of matrix components and mitigate their effect.[4]

Issue 2: Low Recovery of Jasmonic Acid and Internal Standard

Possible Cause: Inefficient extraction from the plant matrix.

Solution:

  • Optimize Extraction Solvent: While 80% methanol is common, the choice of extraction solvent can be critical.[1] Experiment with different solvent systems, such as methanol/ethyl acetate, to improve extraction efficiency for your specific sample type.[5]

  • Thorough Homogenization: Incomplete disruption of plant cells will lead to poor extraction. Ensure the tissue is ground to a very fine powder.

  • Sufficient Solvent Volume: Use an adequate volume of extraction solvent to ensure complete immersion and extraction of the tissue.

Possible Cause: Loss of analyte during sample cleanup (SPE).

Solution:

  • Proper SPE Cartridge Conditioning: Ensure the SPE cartridge is properly conditioned and equilibrated according to the manufacturer's protocol before loading the sample.

  • Optimize Wash and Elution Steps: The composition and volume of the wash and elution solvents are critical. A weak wash solution should remove interferences without eluting the analyte, while the elution solvent should be strong enough to recover the analyte completely. For C18 cartridges, a common elution solvent is methanol.[2]

  • Avoid Sample Overload: Do not overload the SPE cartridge with too much sample, as this can lead to breakthrough of the analyte during loading and washing.

Issue 3: Poor Peak Shape (Tailing, Splitting, or Broadening)

Possible Cause: Issues with the LC column or mobile phase.

Solution:

  • Column Contamination: Flush the column with a strong solvent to remove any adsorbed contaminants. If the problem persists, the column may need to be replaced.[6]

  • Mobile Phase pH: Ensure the pH of the mobile phase is appropriate for jasmonic acid, which is an acidic compound. A mobile phase containing 0.1% formic acid is commonly used.[2]

  • Injection Solvent: The injection solvent should be of similar or weaker strength than the initial mobile phase to ensure good peak focusing on the column.[6]

Experimental Protocols

Protocol 1: Jasmonic Acid Extraction from Plant Tissue
  • Sample Homogenization: Flash-freeze approximately 100 mg of fresh plant tissue in liquid nitrogen. Grind the frozen tissue to a fine powder using a pre-chilled mortar and pestle or a bead beater.[2]

  • Extraction: Transfer the powdered tissue to a microcentrifuge tube. Add 1 mL of pre-chilled extraction solvent (e.g., 80% methanol in water with 1% acetic acid).[2]

  • Internal Standard Spiking: Add a known amount of deuterated jasmonic acid internal standard solution to the extraction mixture.[2]

  • Incubation: Vortex the mixture thoroughly and incubate at 4°C for 30 minutes with gentle shaking.[2]

  • Centrifugation: Centrifuge the sample at 14,000 x g for 15 minutes at 4°C.[2]

  • Supernatant Collection: Carefully collect the supernatant for further cleanup.[2]

Protocol 2: Solid-Phase Extraction (SPE) Cleanup
  • Cartridge Conditioning: Condition a C18 SPE cartridge with 1 mL of methanol followed by 1 mL of water.[2]

  • Sample Loading: Load the supernatant from the extraction step onto the conditioned SPE cartridge.[2]

  • Washing: Wash the cartridge with 1 mL of water to remove polar impurities.[2]

  • Elution: Elute the jasmonates with 1 mL of methanol into a clean collection tube.[2]

  • Drying and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the dried extract in a suitable volume (e.g., 100 µL) of the initial mobile phase for LC-MS/MS analysis.[2]

Protocol 3: LC-MS/MS Analysis
  • Chromatographic Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size).[2]

  • Mobile Phase A: Water with 0.1% formic acid.[2]

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.[2]

  • Gradient Elution: A suitable gradient to separate jasmonic acid from other matrix components.

  • Mass Spectrometry: A triple quadrupole mass spectrometer operating in negative electrospray ionization (ESI) mode.[2]

Data Presentation

Table 1: Comparison of Internal Standards for Jasmonic Acid Analysis

Internal Standard TypeExampleAdvantagesDisadvantages
Stable Isotope-Labeled Deuterated JA (d5-JA, d6-JA), ¹³C-JACo-elutes with native JA, providing excellent correction for matrix effects and instrument variability. High chemical similarity ensures comparable extraction recovery.[2]Higher cost compared to structural analogs. Potential for isotopic exchange under certain conditions.[2]
Structural Analog Dihydrojasmonic Acid (DHJA)Cost-effective. Chemically similar to jasmonic acid.[2]Does not co-elute with JA, leading to differential matrix effects and potentially less accurate correction. Extraction recovery may differ from that of JA.[2]

Table 2: Typical Performance Data for Jasmonic Acid Quantification using LC-MS/MS with a Deuterated Internal Standard

ParameterRepresentative ValueReference
Recovery 92.48% - 94.30%[7][8]
Linearity (R²) >0.99[8]
Limit of Detection (LOD) 0.03 ng/mL[7]
Limit of Quantification (LOQ) Down to 10⁻¹⁷ - 10⁻¹⁵ mol[8][9]

Note: These values are representative and can vary depending on the specific matrix, instrumentation, and experimental conditions.

Mandatory Visualizations

Jasmonic_Acid_Signaling_Pathway cluster_stress Biotic/Abiotic Stress cluster_biosynthesis JA Biosynthesis cluster_conjugation Bioactive Conjugate Formation cluster_signaling Signal Transduction Stress Wounding, Herbivory, Pathogens alpha_Linolenic_Acid α-Linolenic Acid Stress->alpha_Linolenic_Acid Initiates OPDA 12-oxo-phytodienoic acid (OPDA) alpha_Linolenic_Acid->OPDA JA Jasmonic Acid (JA) OPDA->JA JA_Ile JA-Isoleucine (JA-Ile) (Bioactive form) JA->JA_Ile Conjugation COI1 COI1 (F-box protein) JA_Ile->COI1 Binds to JAZ JAZ Repressor Proteins COI1->JAZ Promotes degradation of MYC2 MYC2 (Transcription Factor) JAZ->MYC2 Represses JA_Responsive_Genes JA-Responsive Genes MYC2->JA_Responsive_Genes Activates Defense_Responses Defense Responses JA_Responsive_Genes->Defense_Responses

Caption: A simplified diagram of the jasmonic acid biosynthesis and signaling pathway.

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_cleanup Sample Cleanup cluster_analysis Analysis Homogenization 1. Sample Homogenization (e.g., 100 mg plant tissue in liquid N2) Extraction 2. Extraction (e.g., 80% Methanol) Homogenization->Extraction IS_Spiking 3. Internal Standard Spiking (e.g., d6-JA) Extraction->IS_Spiking Centrifugation 4. Centrifugation (14,000 x g, 15 min, 4°C) IS_Spiking->Centrifugation Supernatant_Collection 5. Supernatant Collection Centrifugation->Supernatant_Collection SPE_Conditioning 6. SPE Cartridge Conditioning (Methanol, then Water) Supernatant_Collection->SPE_Conditioning SPE_Loading 7. Sample Loading SPE_Conditioning->SPE_Loading SPE_Washing 8. Washing (e.g., Water) SPE_Loading->SPE_Washing SPE_Elution 9. Elution (e.g., Methanol) SPE_Washing->SPE_Elution Drying 10. Drying (Under Nitrogen Stream) SPE_Elution->Drying Reconstitution 11. Reconstitution (in initial mobile phase) Drying->Reconstitution LC_MS_MS 12. LC-MS/MS Analysis Reconstitution->LC_MS_MS Data_Processing 13. Data Processing (Quantification using IS) LC_MS_MS->Data_Processing

Caption: A typical experimental workflow for jasmonic acid quantification using an internal standard.

References

Common pitfalls in sample preparation for phytohormone quantification

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common pitfalls encountered during sample preparation for phytohormone quantification. The information is tailored for researchers, scientists, and drug development professionals to ensure accurate and reproducible results.

Troubleshooting Guides

This section provides solutions to specific problems that may arise during phytohormone quantification experiments.

Issue: Low or No Analyte Signal

Possible CauseRecommended Action
Inefficient Extraction Ensure the chosen extraction solvent is appropriate for the target phytohormones. Acidified solvents, such as 80% acetonitrile with 1% acetic acid, are often effective for a broad range of acidic phytohormones.[1] Verify that the plant tissue is completely homogenized, typically by grinding to a fine powder in liquid nitrogen, to ensure thorough solvent penetration.[1]
Sample Degradation Phytohormone profiles can change rapidly in response to stress. Therefore, it is crucial to flash-freeze tissue in liquid nitrogen immediately after harvesting to quench enzymatic activity. For long-term storage, samples should be kept at -80°C.[1]
Poor Analyte Recovery During Purification Optimize your solid-phase extraction (SPE) or liquid-liquid extraction (LLE) protocol. For SPE, ensure proper conditioning and equilibration of the cartridge.[1] Different SPE sorbents can yield varying recoveries, so testing different types may be necessary. For LLE, the choice of solvent is critical; for example, ethyl acetate has been shown to be effective for some phytohormones.[1]
Suboptimal Mass Spectrometry (MS) Parameters Tune the mass spectrometer for your specific analytes to determine the optimal precursor and product ions, collision energy, and other instrument settings.[1] Also, confirm that the correct ionization mode (positive or negative) is being used for each phytohormone.[1]
Matrix Effects Co-eluting compounds from the plant matrix can suppress or enhance the analyte signal. Refer to the FAQ section on "How can I minimize matrix effects?" for detailed strategies.

Issue: High Variability Between Replicates

Possible CauseRecommended Action
Inconsistent Sample Homogenization Standardize the tissue grinding procedure to ensure that each sample is processed into a fine, consistent powder. Incomplete homogenization can lead to significant variations in extraction efficiency.
Inaccurate Pipetting Use calibrated pipettes and proper pipetting techniques, especially when adding internal standards and preparing serial dilutions. Small volume inaccuracies can lead to large variations in final concentration calculations.
Variable Recovery Inconsistent recovery during extraction and purification steps is a common source of variability. The use of stable isotope-labeled internal standards for each analyte is highly recommended to correct for these variations.[1]
Instrumental Instability Ensure the LC-MS system is stabilized and properly calibrated before running samples. Fluctuations in pump pressure, column temperature, or mass spectrometer sensitivity can all contribute to variability.

Issue: Poor Peak Shape (e.g., fronting, tailing, split peaks)

Possible CauseRecommended Action
Column Contamination or Degradation Flush the column according to the manufacturer's instructions. If the problem persists, using a guard column can help protect the analytical column from contaminants.[1] In some cases, the column may need to be replaced.[1]
Incompatible Sample Solvent The sample should be dissolved in a solvent with a similar or weaker elution strength than the initial mobile phase to prevent peak distortion.[1]
Column Overload If peaks are broad and fronting, the column may be overloaded. Dilute the sample or inject a smaller volume.[1]
Particulates in the Sample Centrifuge or filter samples before injection to remove any particulate matter that could clog the column frit, leading to split peaks.

Frequently Asked Questions (FAQs)

Sample Preparation

Q1: What is the best way to collect and store plant tissue for phytohormone analysis?

A1: To prevent stress-induced metabolic changes and degradation, plant tissues should be harvested and immediately flash-frozen in liquid nitrogen.[1] For long-term stability, samples should be stored at -80°C until analysis.[1]

Q2: Which extraction solvent should I use?

A2: The choice of extraction solvent is critical and depends on the specific phytohormones of interest. Mixtures of organic solvents like methanol, isopropanol, or acetonitrile with water are commonly used.[1] Acidification of the solvent, for instance with 1% acetic acid, can improve the extraction efficiency for acidic phytohormones like auxins, gibberellins, cytokinins, abscisic acid (ABA), jasmonic acid (JA), and salicylic acid (SA).[1][2]

Data Presentation: Quantitative Comparisons

The following tables provide quantitative data to help guide your experimental design and troubleshooting efforts.

Table 1: Comparison of Extraction Solvent Efficiency for Various Phytohormones. This table shows the quantified concentration of different phytohormones from Arabidopsis thaliana rosette leaves using various extraction solvents.

PhytohormoneMWA (ng/g FW)PWA (ng/g FW)MA (ng/g FW)PA (ng/g FW)
Zeatin (Z) 1.5 ± 0.21.3 ± 0.11.2 ± 0.11.1 ± 0.1
Abscisic Acid (ABA) 15.2 ± 1.513.8 ± 1.214.5 ± 1.312.9 ± 1.1
Salicylic Acid (SA) 8.5 ± 0.97.9 ± 0.78.1 ± 0.87.5 ± 0.6
Jasmonic Acid (JA) 25.6 ± 2.823.1 ± 2.124.8 ± 2.522.5 ± 2.0
Brassinolide (BR) 0.8 ± 0.10.7 ± 0.10.6 ± 0.10.5 ± 0.1

Data adapted from a study on the effect of different solvents on phytohormone extraction.[3] MWA: Methanol:Water:Acetic Acid (75:24:1), PWA: Isopropanol:Water:Acetic Acid (75:24:1), MA: Methanol:Acetic Acid (99:1), PA: Isopropanol:Acetic Acid (99:1). FW: Fresh Weight.

Table 2: Analyte Recovery Rates in Different Plant Matrices. This table illustrates the percentage of recovery for various phytohormones during extraction from Arabidopsis thaliana and Citrus sinensis.

PhytohormoneArabidopsis thaliana Recovery (%)Citrus sinensis Recovery (%)
Abscisic Acid (ABA) 95 ± 592 ± 6
Indole-3-acetic acid (IAA) 85 ± 778 ± 8
Jasmonoyl-isoleucine (JA-Ile) 92 ± 688 ± 7
Salicylic Acid (SA) 88 ± 885 ± 9
Jasmonic Acid (JA) 93 ± 590 ± 6
12-oxophytodienoic acid (OPDA) 82 ± 975 ± 10

Data adapted from a study on a validated method for phytohormone quantification in plants.[4] Recovery was calculated by comparing spiked/extracted and extracted/spiked samples.

Table 3: Impact of Storage Temperature and Duration on Phytohormone Concentration. This table shows the concentration of Kinetin and Gibberellic Acid (GA3) in piquin chili pepper seeds stored at different temperatures over 12 months.

Storage TimeKinetin (ppm) at 4°CKinetin (ppm) at 24°CGA3 (ppm) at 4°CGA3 (ppm) at 24°C
0 Months 10.01 ± 0.0610.01 ± 0.0635.30 ± 2.1235.30 ± 2.12
3 Months 10.19 ± 0.4411.47 ± 0.3223.17 ± 1.2242.54 ± 2.65
6 Months 13.79 ± 0.1814.56 ± 0.3333.22 ± 3.0843.40 ± 2.02
9 Months 27.37 ± 2.6534.56 ± 3.6946.95 ± 1.454.35 ± 1.96
12 Months 10.83 ± 0.1528.18 ± 1.8429.89 ± 2.2133.52 ± 0.97

Data adapted from a study on the effect of temperature and storage time on phytohormone concentration.[5]

Table 4: Influence of Matrix Effects on Phytohormone Quantification. This table presents the matrix effect on the quantification of different phytohormones in Arabidopsis thaliana. A value greater than 1 indicates signal enhancement, while a value less than 1 signifies signal suppression.

PhytohormoneMatrix Effect (mmatrix/msolvent)
Jasmonic Acid (JA) 1.07
Abscisic Acid (ABA) 1.11
Salicylic Acid (SA) 1.46
Jasmonoyl-isoleucine (JA-Ile) 0.75
Indole-3-acetic acid (IAA) 0.69
12-oxophytodienoic acid (OPDA) 0.13

Data adapted from a study on a validated method for phytohormone quantification.[1]

Purification and Analysis

Q3: Is a purification step necessary after the initial extraction?

A3: Yes, a purification step is highly recommended to remove interfering substances such as pigments and lipids from the crude extract. Solid-phase extraction (SPE) is a commonly used and effective method for this purpose. A clean sample minimizes matrix effects and can improve the longevity of your analytical column.

Q4: What are the advantages of using LC-MS/MS for phytohormone quantification?

A4: LC-MS/MS is a powerful and widely used technique for phytohormone analysis due to its high sensitivity, specificity, and selectivity.[1] It allows for the simultaneous quantification of multiple phytohormones in a single analytical run, even at very low concentrations.[1]

Q5: Why is the use of stable isotope-labeled internal standards important?

A5: Stable isotope-labeled internal standards (SIL-IS) are crucial for accurate quantification.[1] They have nearly identical chemical and physical properties to the target analytes and can compensate for analyte loss during sample preparation and for matrix effects during LC-MS/MS analysis.[1] By adding a known amount of SIL-IS at the beginning of the sample preparation process, you can achieve more accurate and precise quantification.

Q6: How can I minimize matrix effects?

A6: Minimizing matrix effects is essential for accurate quantification. Here are some key strategies:

  • Effective Sample Cleanup: Use purification techniques like SPE to remove interfering compounds.

  • Chromatographic Separation: Optimize your LC method to separate your analytes of interest from co-eluting matrix components.

  • Dilution: Diluting the sample can reduce the concentration of interfering compounds, but this may also lower your analyte signal.

  • Use of Internal Standards: As mentioned, stable isotope-labeled internal standards are the most effective way to compensate for matrix effects.

  • Matrix-Matched Calibrants: Preparing calibration standards in a blank matrix extract that is similar to your samples can also help to compensate for matrix effects.

Experimental Protocols

Detailed Protocol for Solid-Phase Extraction (SPE) for Phytohormone Purification

This protocol provides a general procedure for purifying acidic phytohormones from a plant extract using a C18 SPE cartridge.

Materials:

  • C18 SPE cartridge

  • Extraction solvent (e.g., 80% acetonitrile with 1% acetic acid)

  • Wash solvent (e.g., 1% acetic acid in water)

  • Elution solvent (e.g., 80% acetonitrile with 1% acetic acid)

  • Vacuum manifold

  • Collection tubes

Procedure:

  • Conditioning: Wash the C18 cartridge with 1 mL of 100% methanol. Do not let the cartridge dry out.

  • Equilibration: Equilibrate the cartridge with 1 mL of 1% acetic acid in water.

  • Sample Loading: Load the supernatant from the initial plant tissue extraction onto the conditioned and equilibrated cartridge.

  • Washing: Wash the cartridge with 1 mL of 1% acetic acid in water to remove polar impurities.

  • Elution: Elute the phytohormones with 1 mL of 80% acetonitrile with 1% acetic acid into a clean collection tube.

  • Drying: Dry the eluate completely using a vacuum concentrator or a stream of nitrogen gas.

  • Reconstitution: Reconstitute the dried extract in a small, precise volume (e.g., 100 µL) of the initial mobile phase for LC-MS/MS analysis.

Visualizations

Phytohormone_Quantification_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis SampleCollection 1. Sample Collection (Flash-freeze in Liquid N2) Homogenization 2. Homogenization (Grind to fine powder) SampleCollection->Homogenization Store at -80°C Extraction 3. Extraction (Add solvent with internal standards) Homogenization->Extraction Purification 4. Purification (Solid-Phase Extraction) Extraction->Purification Centrifuge & collect supernatant LCMS_Analysis 5. LC-MS/MS Analysis Purification->LCMS_Analysis Dry down & reconstitute Data_Processing 6. Data Processing (Quantification) LCMS_Analysis->Data_Processing

Figure 1. A generalized workflow for phytohormone quantification.

Troubleshooting_Low_Recovery Start Low Phytohormone Recovery CheckExtraction Review Extraction Protocol Start->CheckExtraction CheckPurification Review Purification Protocol Start->CheckPurification CheckStorage Verify Sample Storage Start->CheckStorage Solvent Optimize Extraction Solvent CheckExtraction->Solvent Inefficient? Homogenization Ensure Complete Homogenization CheckExtraction->Homogenization Incomplete? SPE_Protocol Optimize SPE Steps (Conditioning, Elution) CheckPurification->SPE_Protocol Suboptimal? Storage_Temp Confirm -80°C Storage CheckStorage->Storage_Temp Incorrect Temp? Freeze_Thaw Minimize Freeze-Thaw Cycles CheckStorage->Freeze_Thaw Multiple Cycles? End Improved Recovery Solvent->End Homogenization->End SPE_Protocol->End Storage_Temp->End Freeze_Thaw->End

Figure 2. Troubleshooting logic for low phytohormone recovery.

References

Dealing with co-eluting interferences in jasmonic acid LC-MS analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges related to co-eluting interferences in jasmonic acid (JA) liquid chromatography-mass spectrometry (LC-MS) analysis.

Frequently Asked Questions (FAQs)

Q1: What are the most common co-eluting interferences in jasmonic acid LC-MS analysis?

A1: The most common co-eluting interferences in jasmonic acid LC-MS analysis include:

  • Isomers and Isobars: Jasmonic acid has several stereoisomers (e.g., (+)-7-iso-JA, (-)-JA) and can have isobaric compounds (molecules with the same nominal mass) that are difficult to separate chromatographically.[1][2] These can lead to inaccurate quantification if not properly resolved.

  • Matrix Effects: Components of the biological matrix (e.g., salts, lipids, pigments) can co-elute with jasmonic acid and affect its ionization efficiency in the mass spectrometer. This can lead to ion suppression or enhancement, causing underestimation or overestimation of the analyte concentration.[3][4][5]

  • Metabolites: Phase II metabolites of jasmonic acid or other compounds in the sample can be unstable and break down in the ion source of the mass spectrometer, generating ions with the same mass-to-charge ratio as the parent jasmonic acid.[6][7]

Q2: How can I identify if co-eluting interferences are affecting my results?

A2: Several indicators can suggest the presence of co-eluting interferences:

  • Poor Peak Shape: Tailing, fronting, or split peaks for your jasmonic acid standard or sample can indicate an issue.[8]

  • Retention Time Shifts: Inconsistent retention times for jasmonic acid across different samples can be a sign of matrix effects influencing the chromatography.[4][8]

  • Inconsistent Internal Standard Response: A stable isotope-labeled internal standard (e.g., D6-JA) should have a consistent response across all samples. Significant variation can point to matrix effects.[3][9]

  • High Background Noise: An elevated baseline or the presence of many small, interfering peaks can obscure the jasmonic acid peak.[8]

  • Reviewing Raw Data: Careful visual inspection of the total ion chromatogram (TIC) and extracted ion chromatograms (EICs) can reveal the presence of co-eluting peaks that automated software might miss.[10]

Q3: What is the role of an internal standard in mitigating these issues?

A3: An internal standard, ideally a stable isotope-labeled version of the analyte (e.g., D6-JA), is crucial for accurate quantification.[3][11][12] It is added to the sample at a known concentration before sample preparation. Because the internal standard is chemically identical to the analyte, it experiences similar extraction losses and matrix effects. By calculating the ratio of the analyte signal to the internal standard signal, these variations can be corrected, leading to more accurate and precise results.[3][9]

Troubleshooting Guides

Issue 1: Poor Peak Shape and Shifting Retention Times

This guide addresses common chromatographic problems that can arise from co-eluting interferences.

Potential Cause Troubleshooting Step Expected Outcome
Matrix Overload Dilute the sample extract to reduce the concentration of matrix components.[3]Improved peak shape and more consistent retention times.
Inadequate Chromatographic Separation Optimize the LC gradient. A shallower gradient can improve the resolution of closely eluting compounds.Better separation of jasmonic acid from interfering compounds.
Column Contamination Wash the column with a strong solvent (e.g., isopropanol) or replace the column if washing is ineffective.[8]Restoration of sharp, symmetrical peaks and stable retention times.
Mobile Phase Issues Ensure the mobile phase pH is appropriate and consistent. Prepare fresh mobile phase daily.[8]Consistent chromatography and peak shape.
Issue 2: Inconsistent Quantification and Ion Suppression/Enhancement

This guide focuses on troubleshooting issues related to the mass spectrometry detection of jasmonic acid.

Potential Cause Troubleshooting Step Expected Outcome
Matrix Effects Improve sample cleanup using Solid Phase Extraction (SPE) to remove interfering matrix components like pigments.[3][13]Reduced ion suppression/enhancement and more accurate quantification.
In-source Fragmentation of Metabolites Optimize the ion source parameters (e.g., temperature, voltages) to minimize the breakdown of labile metabolites.[6][7]A cleaner mass spectrum with fewer interfering ions.
Suboptimal MS/MS Transition Verify and optimize the Multiple Reaction Monitoring (MRM) transitions for jasmonic acid and the internal standard.[14]Increased signal-to-noise ratio and improved sensitivity.
Contamination in the MS System Clean the ion source and other front-end components of the mass spectrometer.[15][16]Reduced background noise and improved signal intensity.

Experimental Protocols

Protocol 1: Sample Preparation using Solid Phase Extraction (SPE)

This protocol describes a general procedure for cleaning up plant extracts to reduce matrix interferences before LC-MS analysis.[13][17]

  • Homogenization: Homogenize 20-50 mg of frozen plant tissue in a bead mill with 500 µL of cold methanol containing a stable isotope-labeled internal standard (e.g., D6-JA).[13]

  • Extraction: Centrifuge the homogenate and collect the supernatant.

  • SPE Cartridge Conditioning: Condition a mixed-mode or C18 SPE cartridge according to the manufacturer's instructions.

  • Sample Loading: Load the supernatant onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with a weak solvent to remove polar interferences.

  • Elution: Elute jasmonic acid and other phytohormones with an appropriate solvent (e.g., 60% methanol for JA after an initial elution of other compounds with 40% methanol).[18]

  • Drying and Reconstitution: Dry the eluate under a stream of nitrogen and reconstitute the residue in a suitable volume of the initial mobile phase for LC-MS analysis.[13]

Protocol 2: UPLC-MS/MS Analysis

This protocol provides typical parameters for the analysis of jasmonic acid.[3]

  • Chromatography System: Ultra-Performance Liquid Chromatography (UPLC) system.

  • Column: A C18 reversed-phase column is commonly used.

  • Mobile Phase A: Water with 0.1% formic acid or acetic acid.

  • Mobile Phase B: Methanol or acetonitrile with 0.1% formic acid or acetic acid.

  • Gradient Elution: A typical gradient runs from a low percentage of solvent B (e.g., 30-40%) to a high percentage (e.g., 95-100%) over 10-20 minutes.

  • Flow Rate: 0.5 - 0.85 mL/min.

  • Injection Volume: 5 - 10 µL.

  • Mass Spectrometer: A tandem mass spectrometer (e.g., triple quadrupole).

  • Ionization Mode: Electrospray Ionization (ESI) in negative mode.[3]

  • Data Acquisition: Multiple Reaction Monitoring (MRM) mode, monitoring specific precursor-to-product ion transitions for both jasmonic acid and its internal standard.[3]

Visualizations

TroubleshootingWorkflow cluster_symptoms Observed Problem cluster_causes Potential Causes cluster_solutions Solutions Symptom Poor Peak Shape or Retention Time Shift Cause1 Matrix Effects Symptom->Cause1 Could be Cause2 Chromatographic Issues Symptom->Cause2 Could be Cause3 Instrument Contamination Symptom->Cause3 Could be Solution1 Improve Sample Cleanup (e.g., SPE) Cause1->Solution1 Solution2 Optimize LC Method (Gradient, Mobile Phase) Cause2->Solution2 Solution3 Clean LC-MS System Cause3->Solution3

Caption: Troubleshooting workflow for chromatographic issues.

SPE_Workflow Start Plant Tissue Homogenate (+ Internal Standard) Condition Condition SPE Cartridge Load Load Sample Start->Load Condition->Load Wash Wash to Remove Interferences Load->Wash Elute Elute Jasmonic Acid Wash->Elute Dry Dry Down Eluate Elute->Dry Reconstitute Reconstitute for Analysis Dry->Reconstitute

Caption: Solid Phase Extraction (SPE) workflow for sample cleanup.

References

Improving sensitivity for low-level jasmonic acid detection

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for jasmonic acid (JA) analysis. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to improve the sensitivity of low-level jasmonic acid detection.

Frequently Asked Questions (FAQs)

Q1: What is the most sensitive method for detecting low levels of jasmonic acid?

A1: Ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS) is widely regarded as one of the most sensitive techniques for quantifying jasmonates.[1] By employing methods like solid-phase extraction (SPE) for sample enrichment and optimizing chromatographic conditions, it is possible to achieve limits of quantification (LOQs) in the 10⁻¹⁵ to 10⁻¹⁷ mole range.[1][2] For specific applications, highly sensitive monoclonal antibody-based enzyme-linked immunosorbent assays (ELISAs) and gas chromatography-mass spectrometry (GC-MS) with appropriate derivatization and extraction techniques can also offer excellent sensitivity, with detection limits reported in the picogram to femtogram range.[1]

Q2: Is derivatization necessary for jasmonic acid analysis by GC-MS?

A2: Yes, derivatization is typically required for the analysis of jasmonic acid (JA) by GC-MS. JA is not naturally volatile, and derivatization converts it into a more volatile and thermally stable form suitable for gas chromatography.[1][3] A common method is methylation to convert JA into methyl jasmonate (MeJA), for example, using diazomethane or HCl/methanol.[1] Methyl chloroformate derivatization is another effective technique.[1][3]

Q3: Can I measure jasmonic acid (JA) and methyl jasmonate (MeJA) simultaneously?

A3: Yes, both LC-MS/MS and GC-MS methods have been developed for the simultaneous detection of JA and MeJA from a single sample.[1][4][5] For ELISA, it is possible to measure both by using two different extraction methods in parallel. In one method, MeJA is evaporated, leaving only JA to be measured. In the second, both are extracted, and the total is measured after converting all JA to MeJA.[1]

Q4: How can I improve the recovery of jasmonic acid during sample extraction and purification?

A4: To enhance recovery, optimizing your extraction solvent and purification method is crucial. Using a solvent system like 80% methanol followed by ethyl acetate can be effective.[6] Solid-phase extraction (SPE) using C18 or mixed-mode cartridges is a key step for cleaning up the extract and concentrating the analytes.[1][2][5][7] Including a stable isotope-labeled internal standard, such as deuterated JA (D6-JA), can help correct for losses during sample preparation and analysis.[7][8]

Troubleshooting Guides

Low Signal or No Detection
Potential Cause Troubleshooting Steps
Low Extraction Recovery Assess your recovery rate by spiking a known amount of JA standard into a sample before and after extraction. A good recovery is typically >80-90%.[7] Optimize your extraction solvent and consider a two-phase extraction.[7][8]
Ion Suppression (Matrix Effect) in LC-MS/MS Use a stable isotope-labeled internal standard (e.g., D6-JA) to correct for matrix effects.[7] Improve sample cleanup using solid-phase extraction (SPE) to remove interfering compounds.[7] Dilute the sample if the assay has sufficient sensitivity.[7]
Inefficient Derivatization (GC-MS) Ensure the derivatization reagent is fresh and active. Optimize the reaction time and temperature. Ensure the sample is completely dry before adding the derivatization reagent, as water can interfere with the reaction.
Instrument Not Optimized Optimize mass spectrometer settings (e.g., ion source temperature, gas flow rates) for jasmonate detection.[7] Ensure the LC gradient is appropriate for separating JA from interfering compounds.
Degraded Standard or Reagents Use fresh, high-quality standards and reagents. Check the expiration dates and storage conditions of all chemicals.[9]
High Background or Poor Peak Shape
Potential Cause Troubleshooting Steps
Contamination Use high-purity solvents and reagents. Thoroughly clean all glassware and equipment. Run a blank sample (solvent only) to check for system contamination.
Co-eluting Interferences Optimize the chromatographic method (e.g., gradient, column chemistry) to improve the separation of JA from other matrix components.[2] Use a more selective mass spectrometry scan mode, such as Multiple Reaction Monitoring (MRM).[6]
Poor Column Performance Check the column for degradation or contamination. If necessary, wash the column according to the manufacturer's instructions or replace it. Ensure the mobile phase is properly filtered and degassed.

Quantitative Data on Detection Methods

The sensitivity of jasmonate detection varies significantly depending on the methodology and instrumentation. The following table summarizes reported performance metrics for common techniques.

Analytical MethodLimit of Detection (LOD)Limit of Quantification (LOQ)Sample Matrix
UPLC-MS/MS 10⁻¹⁷ - 10⁻¹⁵ mol[2]Down to 10⁻¹⁷ - 10⁻¹⁵ mol[10]Plant Tissues[2]
GC-MS 500 fg/injection[5][10]~0.856 ng/mL (as MeJA)[10]Plant Tissue Cell Cultures[5]
HPLC with Fluorescence Detection 2.9 ng/mL[6][11]-Lemna minor plant extracts[6][11]
LC-MS-MS 0.03 ng/mL (JA), 0.075 ng/mL (MeJA)[4][5]-Trace plant fresh sample[4]

Experimental Protocols

UPLC-MS/MS Method for Jasmonic Acid Quantification

This method offers high sensitivity and is suitable for analyzing small sample amounts.[6]

  • Sample Preparation :

    • Homogenize less than 50 mg of fresh plant tissue in a suitable solvent, often 80% methanol.[6]

    • Employ solid-phase extraction (SPE) using a mixed-mode or C18 cartridge for purification and concentration.[1][6]

    • Dry the eluate and reconstitute it in a solvent compatible with the UPLC system.[6]

  • UPLC-MS/MS Analysis :

    • Chromatographic Separation : Utilize a reversed-phase C18 column with a gradient elution program. The mobile phase typically consists of water and acetonitrile, both containing a small percentage of formic acid to improve ionization.[6]

    • Mass Spectrometry : Employ a tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode for high selectivity and sensitivity. Monitor specific precursor-to-product ion transitions for jasmonic acid and its derivatives.[6]

GC-MS Method for Jasmonic Acid Quantification

GC-MS is a robust technique for JA analysis, though it often requires derivatization.[6]

  • Sample Preparation and Derivatization :

    • Extract jasmonic acid from plant material using a solvent like 80% methanol followed by ethyl acetate.[6][12]

    • Purify the extract using solid-phase extraction (SPE).

    • Since jasmonic acid is not volatile, a derivatization step is necessary. This typically involves converting JA to its methyl ester (methyl jasmonate) using a reagent like diazomethane or by heating with methanol and an acid catalyst.[6]

  • GC-MS Analysis :

    • Inject the derivatized sample into the GC-MS system.

    • Use a suitable capillary column, such as a DB-5, to separate the analytes.[13]

    • The mass spectrometer is used to detect and quantify the derivatized JA.

Visualizations

Jasmonic_Acid_Signaling_Pathway Stress Biotic/Abiotic Stress JA_Biosynthesis JA Biosynthesis Stress->JA_Biosynthesis induces JA_Ile JA-Ile (Active Form) JA_Biosynthesis->JA_Ile COI1 COI1 JA_Ile->COI1 binds to JAZ JAZ Repressor COI1->JAZ recruits MYC2 MYC2 (Transcription Factor) JAZ->MYC2 represses Degradation 26S Proteasome Degradation JAZ->Degradation ubiquitination JA_Response_Genes JA Response Genes MYC2->JA_Response_Genes activates Response Stress Response JA_Response_Genes->Response

Caption: Simplified Jasmonic Acid Signaling Pathway.

Experimental_Workflow_JA_Detection Start Plant Tissue Sample Homogenization Homogenization (e.g., in liquid N2) Start->Homogenization Extraction Solvent Extraction (e.g., 80% Methanol) Homogenization->Extraction Purification Solid-Phase Extraction (SPE) (e.g., C18 cartridge) Extraction->Purification Elution Elution & Drying Purification->Elution LC_MS LC-MS/MS Analysis Elution->LC_MS Derivatization Derivatization (e.g., Methylation) Elution->Derivatization Data Data Acquisition & Processing LC_MS->Data GC_MS_path GC-MS Analysis GC_MS_path->Data Derivatization->GC_MS_path Quantification Quantification Data->Quantification

Caption: General Experimental Workflow for JA Detection.

References

Optimization of MS/MS transitions for (±)-Jasmonic acid-d5

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the optimization of MS/MS transitions for (±)-Jasmonic acid-d5.

Frequently Asked Questions (FAQs)

Q1: What is this compound, and why is it used as an internal standard?

This compound is a deuterated form of jasmonic acid, a plant hormone involved in regulating growth and stress responses.[1][2] In mass spectrometry-based quantification, it serves as an ideal internal standard.[1] Because it is nearly chemically and physically identical to the endogenous (natural) jasmonic acid, it co-elutes during chromatography and experiences similar ionization and fragmentation.[3] This allows it to accurately correct for variations in sample extraction, matrix effects, and instrument response, leading to highly precise and reliable quantification of jasmonic acid.[4]

Q2: What are the optimal precursor ions for jasmonic acid and this compound in negative ESI mode?

In negative electrospray ionization (ESI) mode, both jasmonic acid and its deuterated analog lose a proton to form the deprotonated molecule, [M-H]⁻. This is the most abundant and stable precursor ion for MS/MS analysis.

  • For (±)-Jasmonic acid: The molecular weight is approximately 210.27 g/mol , so the precursor ion will have an m/z of 209.3 .

  • For this compound: The molecular weight is approximately 215.3 g/mol , resulting in a precursor ion with an m/z of 214.3 .[1]

Q3: How are the most sensitive and specific product ions for an MRM transition selected?

The selection of product ions is a critical step in method development for Multiple Reaction Monitoring (MRM). The process involves:

  • Infusion of a Standard: A standard solution of the analyte is infused directly into the mass spectrometer to obtain a full product ion scan.

  • Fragmentation Analysis: The precursor ion is fragmented using collision-induced dissociation (CID), and the resulting product ions are identified.

  • Selection Criteria: The most intense and stable product ions are typically chosen.[5] It is also crucial to select ions with higher m/z values to minimize potential interference from background noise, which is often more prevalent at lower mass ranges.[5]

  • Qualifier and Quantifier Ions: Two transitions are usually monitored for each analyte: one for quantification (the most intense, stable, and interference-free transition) and a second as a qualifier to confirm identity.[6]

Troubleshooting Guides

Issue 1: Low or No Signal for Jasmonic Acid-d5

Possible Cause Troubleshooting Step
Incorrect MS Polarity Jasmonic acid ionizes most efficiently in negative mode. Ensure your mass spectrometer is set to Electrospray Ionization (ESI) Negative mode.[3][7]
Improper Source Conditions Optimize ion source parameters such as capillary voltage, nebulizer gas pressure, and source temperature to maximize the signal for your specific instrument.[8]
Suboptimal MRM Transitions Verify that you are using the correct precursor and product ions for Jasmonic acid-d5 (e.g., 214.3 → product ion). Infuse a standard solution to confirm the fragmentation pattern and optimize collision energy.[6]
Degraded Standard Prepare a fresh working solution of this compound from your stock. Ensure proper storage conditions to prevent degradation.

Issue 2: Poor Peak Shape (Tailing, Broadening, or Splitting)

Possible Cause Troubleshooting Step
Column Contamination Flush the column with a strong solvent (e.g., isopropanol) or, if contamination is severe, replace the column. Use an in-line filter to protect the column from particulates.[9]
Incompatible Injection Solvent The injection solvent should be weaker than or match the initial mobile phase composition to ensure proper peak focusing on the column head. Reconstitute the dried sample extract in the initial mobile phase.[3][9]
Secondary Interactions Peak tailing for acidic compounds can occur due to interactions with the silica support. Ensure the mobile phase contains a sufficient concentration of an acidic modifier like formic acid (typically 0.1%) to suppress this effect.[3]
Extra-Column Volume Minimize the length and diameter of tubing between the injector, column, and mass spectrometer. Ensure all fittings are properly connected to avoid dead volume.[9]

Issue 3: High Signal Variability or Poor Reproducibility

Possible Cause Troubleshooting Step
Matrix Effects (Ion Suppression) Co-eluting compounds from the sample matrix can interfere with the ionization of the target analyte, reducing its signal.[10] The use of an internal standard like Jasmonic acid-d5 is the primary way to correct for this.[10] Additionally, improve sample cleanup using Solid-Phase Extraction (SPE) to remove interfering compounds.[3]
Inconsistent Sample Preparation Ensure the internal standard is added to every sample, standard, and quality control (QC) at the very beginning of the extraction process to account for any analyte loss.[4]
LC System Instability Check for pressure fluctuations, which could indicate a leak or a blockage in the system.[11] Ensure the mobile phase is properly degassed and that pump seals are in good condition.[12]
Carryover Inject a blank solvent sample after a high-concentration sample to check for carryover. If present, optimize the needle wash method on the autosampler.

Quantitative Data Summary

The following tables provide typical parameters for the LC-MS/MS analysis of (±)-Jasmonic acid and its deuterated internal standard. Note that optimal values for Collision Energy (CE) and Declustering Potential (DP) are instrument-dependent and should be empirically determined.[13]

Table 1: Optimized MS/MS Transitions

CompoundPrecursor Ion (m/z)Product Ion (m/z)Transition Type
(±)-Jasmonic acid209.359.0Quantifier
(±)-Jasmonic acid209.3165.1Qualifier
This compound214.362.0Quantifier
This compound214.3168.1Qualifier

Note: The product ion at m/z 59 corresponds to the carboxylate group [CH3COO]⁻. The d5-labeled standard shows a corresponding shift for fragments containing the deuterated parts of the molecule.

Table 2: Method Performance Parameters

ParameterTypical Value
Limit of Detection (LOD)~100 amol (instrument)
Limit of Quantification (LOQ)~5-20 fmol/g Fresh Weight
Recovery>85%

Data compiled from various sources. Actual values may vary depending on the specific instrumentation, matrix, and experimental conditions.[4]

Experimental Protocols

Protocol: Sample Preparation and LC-MS/MS Analysis of Jasmonic Acid

This protocol outlines a typical workflow for the extraction and quantification of jasmonic acid from plant tissue using this compound as an internal standard.

  • Sample Homogenization:

    • Weigh approximately 100 mg of fresh plant tissue and immediately freeze it in liquid nitrogen.

    • Homogenize the frozen tissue to a fine powder using a pre-chilled mortar and pestle or a bead beater.[3]

  • Extraction:

    • To the homogenized powder, add 1 mL of a pre-chilled extraction solvent (e.g., 80% methanol in water with 1% acetic acid).

    • Internal Standard Spiking: Add a known amount of this compound internal standard solution to the extraction mixture.[3]

    • Vortex the mixture thoroughly and incubate at 4°C for 30 minutes with gentle shaking.

    • Centrifuge the sample at 14,000 x g for 15 minutes at 4°C.[4]

    • Carefully collect the supernatant.

  • Solid-Phase Extraction (SPE) Cleanup (Optional but Recommended):

    • Condition a C18 SPE cartridge with 1 mL of methanol followed by 1 mL of water.

    • Load the supernatant onto the conditioned cartridge.

    • Wash the cartridge with 1 mL of water to remove polar impurities.

    • Elute the jasmonates with 1 mL of methanol.[3]

  • Drying and Reconstitution:

    • Evaporate the eluate (or the initial supernatant if SPE is not used) to dryness under a gentle stream of nitrogen.[3]

    • Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 95% Water with 0.1% Formic Acid / 5% Acetonitrile with 0.1% Formic Acid).[3]

    • Centrifuge at 16,000 x g for 5 minutes to pellet any insoluble material and transfer the clear supernatant to a UPLC vial.[4]

  • LC-MS/MS Analysis:

    • Chromatographic Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size).[3]

    • Mobile Phase A: Water with 0.1% formic acid.[3]

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.[3]

    • Gradient: A suitable gradient to separate jasmonic acid from matrix components (e.g., 5% to 95% B over 10 minutes).

    • Mass Spectrometry: A triple quadrupole mass spectrometer operating in negative ESI mode, monitoring the MRM transitions specified in Table 1.[3]

  • Data Analysis:

    • Integrate the peak areas for the endogenous jasmonic acid and the this compound internal standard.[4]

    • Calculate the ratio of the analyte peak area to the internal standard peak area.

    • Quantify the concentration of jasmonic acid in the sample by comparing this ratio to a standard curve prepared with known concentrations of unlabeled jasmonic acid and a fixed concentration of the internal standard.[4]

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_cleanup Sample Cleanup cluster_analysis Analysis Homogenization 1. Sample Homogenization (Plant Tissue in Liquid N2) Spiking 2. Add Extraction Solvent & Jasmonic Acid-d5 (IS) Homogenization->Spiking Extraction 3. Vortex & Incubate Spiking->Extraction Centrifugation1 4. Centrifuge & Collect Supernatant Extraction->Centrifugation1 SPE 5. Solid-Phase Extraction (C18 Cartridge) Centrifugation1->SPE Drying 6. Dry Under Nitrogen SPE->Drying Reconstitution 7. Reconstitute in Mobile Phase Drying->Reconstitution LCMS 8. LC-MS/MS Analysis (MRM Mode) Reconstitution->LCMS Data 9. Data Processing (Peak Integration & Quantification) LCMS->Data

Caption: Experimental workflow for JA quantification.

troubleshooting_logic Start Low Signal Intensity for JA-d5 CheckPolarity Is MS in Negative ESI Mode? Start->CheckPolarity CheckTransitions Are MRM Transitions (Precursor/Product) Correct? CheckPolarity->CheckTransitions Yes FixPolarity Set to ESI Negative CheckPolarity->FixPolarity No OptimizeSource Are Source Parameters (Voltage, Gas) Optimized? CheckTransitions->OptimizeSource Yes FixTransitions Infuse Standard & Optimize CE/DP CheckTransitions->FixTransitions No CheckStandard Is the JA-d5 Standard Degraded? OptimizeSource->CheckStandard Yes FixSource Tune Source Parameters OptimizeSource->FixSource No FixStandard Prepare Fresh Standard CheckStandard->FixStandard Yes Resolved Issue Resolved FixPolarity->Resolved FixTransitions->Resolved FixSource->Resolved FixStandard->Resolved

Caption: Troubleshooting logic for low signal intensity.

ja_signaling_pathway Stress Biotic/Abiotic Stress (e.g., Wounding) Linolenic α-Linolenic Acid (in Chloroplast) Stress->Linolenic OPDA OPDA (in Peroxisome) Linolenic->OPDA LOX, AOS, AOC JA Jasmonic Acid (JA) (in Peroxisome) OPDA->JA OPR3 JAIle JA-Isoleucine (JA-Ile) (Active Form, in Cytosol) JA->JAIle JAR1 JAZ JAZ Repressor Proteins JAIle->JAZ COI1-mediated degradation Transcription Transcription Factors (e.g., MYC2) JAZ->Transcription Represses Response Defense Gene Expression Transcription->Response Activates

Caption: Simplified jasmonic acid signaling pathway.

References

How to assess and correct for sample degradation during extraction

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting and frequently asked questions (FAQs) for assessing and correcting sample degradation of DNA, RNA, and proteins during the extraction process. It is intended for researchers, scientists, and drug development professionals to help ensure the quality and integrity of their experimental samples.

General Sample Quality Assessment

A crucial first step in any extraction workflow is to assess the quality of the starting material. This diagram outlines a general workflow for sample quality assessment.

cluster_0 Sample Quality Assessment Workflow Start Sample Collection & Storage Extraction Nucleic Acid / Protein Extraction Start->Extraction QC_Check Initial Quality Control (QC) Extraction->QC_Check Quant Quantification (e.g., Spectrophotometry, Fluorometry) QC_Check->Quant Assess Purity Purity Assessment (e.g., A260/A280, A260/A230 Ratios) QC_Check->Purity Integrity Integrity Analysis (e.g., Gel Electrophoresis, Bioanalyzer) QC_Check->Integrity Pass Sample Passes QC Integrity->Pass High Integrity Fail Sample Fails QC Integrity->Fail Degradation Detected Downstream Proceed to Downstream Application Pass->Downstream Troubleshoot Troubleshoot / Corrective Action Fail->Troubleshoot Troubleshoot->Extraction Re-extract if possible Troubleshoot->Downstream Proceed with caution / Modified Protocol

Caption: General workflow for assessing sample quality post-extraction.

DNA Degradation

Frequently Asked Questions (FAQs)

Q1: How can I tell if my genomic DNA (gDNA) is degraded?

A1: The most common method is agarose gel electrophoresis.

  • Intact, high-quality gDNA will appear as a sharp, high-molecular-weight band near the top of the gel.[1]

  • Degraded gDNA will appear as a smear that extends down the lane, indicating a population of smaller DNA fragments.[1][2]

  • Severely degraded DNA may appear as a low-molecular-weight smear at the bottom of the gel.[1]

Q2: What are the common causes of DNA degradation during extraction?

A2: DNA degradation is often caused by:

  • Endogenous Nucleases (DNases): These enzymes are released during cell lysis and can digest DNA.[3][4]

  • Improper Sample Storage: Storing samples at room temperature, 4°C, or even -20°C for extended periods can lead to degradation.[5] Repeated freeze-thaw cycles also damage DNA.[1][4]

  • Mechanical Shearing: Harsh physical disruption, such as excessive vortexing or sonication, can break DNA into smaller fragments.[4]

  • Chemical and Physical Factors: Exposure to heat, UV radiation, or extreme pH levels can also cause DNA to degrade.[1][3]

Q3: My DNA is degraded. Can I still use it for my downstream application?

A3: It depends on the application. Applications like PCR that amplify short target sequences may still be successful with moderately degraded DNA.[1] However, applications requiring long, intact DNA strands, such as long-range PCR or certain next-generation sequencing library preparations, will be compromised. For degraded samples, consider using extraction kits and protocols specifically designed to recover and analyze shorter DNA fragments, such as those used in forensic science.[6]

Troubleshooting Guide: DNA Degradation
Problem Possible Cause(s) Solution(s)
Smearing on agarose gel 1. Nuclease Activity: DNases were not properly inactivated during lysis.[3][4] 2. Improper Sample Handling: Sample was not kept cold or was allowed to thaw before lysis.[3][7] 3. Mechanical Stress: Excessive vortexing or other harsh physical treatments.[4]1. Inhibit Nucleases: Ensure your lysis buffer contains a chelating agent like EDTA to inhibit DNases.[8] Perform all extraction steps at 4°C or on ice.[3][7] 2. Proper Storage: Immediately after collection, flash-freeze tissue samples in liquid nitrogen and store at -80°C.[4][5] For blood, use an anticoagulant like EDTA.[8] 3. Gentle Handling: Mix by gentle inversion instead of vigorous vortexing, especially when working with high-molecular-weight DNA.[4]
Low DNA Yield 1. Incomplete Lysis: The tissue or cells were not completely broken down.[5] 2. Degradation: The DNA was degraded, and smaller fragments were lost during purification steps.[8]1. Optimize Lysis: Ensure the sample is thoroughly homogenized. For tough tissues, grinding in liquid nitrogen may be necessary.[5] Increase incubation time with lysis buffer.[8] 2. Prevent Degradation: Follow all recommendations for inhibiting nuclease activity and proper sample handling.

RNA Degradation

Frequently Asked Questions (FAQs)

Q1: How is RNA quality assessed?

A1: RNA quality is assessed based on purity and integrity.

  • Purity (Spectrophotometry): The A260/A280 ratio is used to assess protein contamination, with a value of ~2.0 considered pure for RNA.[9] The A260/A230 ratio indicates contamination by salts or organic solvents, and should ideally be above 1.8.[9][10]

  • Integrity (Electrophoresis):

    • Denaturing Agarose Gel: Intact total RNA from eukaryotes shows two sharp bands for the 28S and 18S ribosomal RNA (rRNA). The 28S band should be approximately twice as intense as the 18S band.[11][12]

    • Microfluidics-based Electrophoresis (e.g., Agilent Bioanalyzer): This is the industry standard. It provides an RNA Integrity Number (RIN) , a score from 1 (degraded) to 10 (intact).[13][14] The RIN algorithm assesses the entire electropherogram, not just the rRNA peaks, for a more objective measure of quality.[15]

Q2: What RIN value is acceptable for my experiment?

A2: The required RIN value depends on the sensitivity of your downstream application. A higher RIN score generally indicates more intact RNA.[14]

Downstream Application Recommended RIN Score
RNA Sequencing (RNA-Seq)> 8[14][16]
Microarray> 7[16]
qPCR / RT-qPCR> 5 - 7[16]

Q3: What are the primary causes of RNA degradation?

A3: The main cause is contamination with ribonucleases (RNases), which are highly stable enzymes that degrade RNA.[17][18] RNases are present on skin, in dust, and on non-sterile lab equipment.[19] Other causes include improper sample storage and aggressive homogenization that generates heat.[17][20]

Troubleshooting Guide: RNA Degradation

cluster_1 Troubleshooting Degraded RNA Samples Start Assess RNA Integrity (e.g., RIN Score) RIN_High RIN > 8 Start->RIN_High High Quality RIN_Mid RIN 5-7 Start->RIN_Mid Moderate Quality RIN_Low RIN < 5 Start->RIN_Low Low Quality Proceed_Sensitive Proceed with Sensitive Applications (e.g., RNA-Seq, Microarray) RIN_High->Proceed_Sensitive Proceed_Robust Proceed with Robust Applications (e.g., RT-qPCR) RIN_Mid->Proceed_Robust Consider_Reextract Consider Re-extraction RIN_Low->Consider_Reextract Reextract_Yes Re-extract Sample with Improved Protocol Consider_Reextract->Reextract_Yes Yes Reextract_No Sample is Precious/ Re-extraction not possible Consider_Reextract->Reextract_No No Modify_Protocol Modify Downstream Protocol (e.g., use random primers, gene-specific primers closer to 3' end) Reextract_No->Modify_Protocol

Caption: Decision tree for handling RNA samples with varying integrity.

Problem Possible Cause(s) Solution(s)
Low RIN score or smeared rRNA bands on gel 1. RNase Contamination: RNases were introduced from the environment, equipment, or the sample itself.[19] 2. Improper Sample Handling/Storage: Sample was not processed or frozen immediately.[17][20] Freeze-thaw cycles occurred.[18]1. Create an RNase-Free Environment: Use certified RNase-free tubes, tips, and reagents. Clean bench and pipettes with RNase decontamination solutions. Always wear gloves and change them frequently.[17][19] 2. Inactivate RNases Immediately: Homogenize tissue directly in a lysis buffer containing a strong denaturant (e.g., guanidine salts).[17][18][20] For long-term storage, keep samples at -80°C or use an RNA stabilization reagent.[18]
Low A260/280 ratio (<1.8) 1. Protein Contamination: Incomplete removal of proteins during extraction.[20]1. Optimize Proteinase K Digestion: Ensure the Proteinase K step is performed for the recommended time.[17] 2. Re-purify: Perform an additional purification step, such as a phenol-chloroform extraction followed by ethanol precipitation.[20]
Low A260/230 ratio (<1.8) 1. Contamination with Chaotropic Salts or Phenol: Carryover from lysis or wash buffers.[9][20]1. Improve Washing Steps: Ensure the spin column is not contaminated with flow-through from wash steps. Perform an additional wash step before elution.[17][20] 2. Ethanol Precipitation: Precipitate the RNA with ethanol to remove salts.[20]

Protein Degradation

Frequently Asked Questions (FAQs)

Q1: How do I know if my protein sample is degraded?

A1: Protein degradation is typically assessed using a few key methods:

  • SDS-PAGE: This is the most common technique. A pure, intact protein should show a single, sharp band at the correct molecular weight. Degradation is indicated by the appearance of multiple bands or a smear at lower molecular weights.[21][22][23]

  • Western Blotting: This method uses antibodies to detect your specific protein and any smaller fragments that result from degradation.[24][25]

  • Mass Spectrometry: A highly sensitive method that can identify the exact molecular weights of protein fragments, helping to pinpoint cleavage sites.[22][26]

  • Functional Assays: A loss of biological activity (e.g., enzyme kinetics) can be an indirect but powerful indicator of degradation or misfolding.[21][22]

Q2: What causes protein degradation during sample preparation?

A2: The primary culprits are proteases, which are enzymes that break down proteins.[27] These are released from cellular compartments (like lysosomes) during lysis. Other factors include:

  • High Temperatures: Performing lysis at room temperature can increase protease activity.[27][28]

  • Suboptimal pH: Most proteases have optimal pH ranges; lysis buffers at these pHs can accelerate degradation.[27][28]

  • Repeated Freeze-Thaw Cycles: This can cause proteins to denature and aggregate, making them more susceptible to proteolysis.[29]

Q3: Can I prevent proteolysis during my extraction?

A3: Yes. Prevention is the best strategy. Key methods include:

  • Work Quickly and at Low Temperatures: Perform all extraction and purification steps on ice or in a cold room (4°C) to reduce enzyme activity.[27][28][30]

  • Use Protease Inhibitor Cocktails: Add a cocktail of inhibitors to your lysis buffer immediately before use. These cocktails contain a mixture of inhibitors that block different classes of proteases.[28][30]

  • Optimize pH: Lyse your cells at a pH where proteases are less active, which is often a slightly alkaline pH (e.g., pH 9).[28]

  • Use Strong Denaturants: Including agents like SDS or urea in the lysis buffer can denature and inactivate proteases.[28]

Troubleshooting Guide: Protein Degradation

cluster_2 Common Causes of Protein Degradation Proteolysis Proteolysis (Protease Activity) Temp High Temperature pH Suboptimal pH FreezeThaw Freeze-Thaw Cycles Oxidation Oxidation Lysis Cell Lysis Lysis->Proteolysis Lysis->pH Storage Sample Storage Storage->FreezeThaw Storage->Oxidation Handling Sample Handling Handling->Temp

Caption: Key factors contributing to protein degradation during extraction.

Problem Possible Cause(s) Solution(s)
Extra bands or smearing below the target protein on SDS-PAGE 1. Protease Activity: Proteases were active during cell lysis and sample handling.[27][30] 2. Sample Overload: Too much protein was loaded on the gel, which can cause smearing.[21]1. Add Protease Inhibitors: Use a broad-spectrum protease inhibitor cocktail in your lysis buffer.[28][30] 2. Work at 4°C: Keep samples and buffers on ice at all times.[27][28] 3. Work Quickly: Minimize the time between cell lysis and the addition of denaturing sample buffer.[27] 4. Optimize Protein Load: Perform a protein concentration assay (e.g., Bradford, BCA) and load an appropriate amount on the gel.
Loss of protein signal in Western Blot 1. Severe Degradation: The protein has been degraded to the point where the antibody epitope is lost or destroyed. 2. Improper Storage: Protein was stored for a long time unfrozen or subjected to multiple freeze-thaw cycles.[30]1. Re-extract with Inhibitors: Perform a new extraction following all best practices to prevent proteolysis. 2. Proper Storage: Aliquot the purified protein into single-use tubes and store at -80°C to avoid freeze-thaw cycles.[30]

Experimental Protocols

Protocol: DNA Integrity Check by Agarose Gel Electrophoresis
  • Prepare a 1% Agarose Gel: Dissolve 1g of agarose in 100mL of 1X TAE or TBE buffer. Heat in a microwave until the solution is clear.

  • Add Stain: Allow the gel to cool slightly, then add a nucleic acid stain (e.g., ethidium bromide or a safer alternative) to the manufacturer's recommended concentration.

  • Cast the Gel: Pour the agarose solution into a gel casting tray with a comb and allow it to solidify completely.

  • Prepare Samples: Mix 100-200 ng of your DNA sample with the appropriate amount of 6X loading dye.

  • Load Gel: Place the gel in an electrophoresis tank and cover it with 1X running buffer. Load a DNA ladder (marker) into the first well and your samples into the subsequent wells.

  • Run Gel: Run the gel at 80-120 V until the dye front has migrated approximately 75% of the way down the gel.

  • Visualize: Image the gel under a UV transilluminator. Look for a high molecular weight band for intact gDNA or a smear for degraded DNA.[1]

Protocol: RNA Integrity Check by Denaturing Formaldehyde Agarose Gel

Note: This procedure must be performed in an RNase-free environment.

  • Prepare a 1.2% Formaldehyde-Agarose Gel: In a fume hood, mix 1.2g agarose, 10mL of 10X MOPS buffer, and 72mL of RNase-free water. Microwave to dissolve.

  • Add Formaldehyde: Cool to ~60°C and add 18mL of 37% formaldehyde.

  • Cast the Gel: Pour the gel in the fume hood and allow it to solidify.

  • Prepare RNA Samples: In an RNase-free tube, mix 1-3 µg of RNA with RNA loading buffer containing formamide and formaldehyde. Heat at 65°C for 15 minutes to denature, then immediately place on ice.

  • Run Gel: Place the gel in an electrophoresis tank with 1X MOPS running buffer. Load an RNA ladder and your denatured samples. Run at ~100V.

  • Visualize: Stain the gel with a nucleic acid stain. Intact eukaryotic total RNA will show sharp 28S and 18S rRNA bands with an intensity ratio of approximately 2:1.[11]

Protocol: Protein Integrity Check by SDS-PAGE
  • Prepare Protein Samples: Determine the protein concentration of your lysate using a Bradford or BCA assay.[31] In a microcentrifuge tube, mix a standardized amount of protein (e.g., 20 µg) with Laemmli sample buffer containing SDS and a reducing agent (e.g., β-mercaptoethanol).

  • Denature Samples: Heat the samples at 95-100°C for 5-10 minutes.

  • Cast or Obtain a Polyacrylamide Gel: Use a precast gel or cast your own polyacrylamide gel of the appropriate percentage for your protein of interest.

  • Load Gel: Assemble the gel in an electrophoresis apparatus filled with 1X running buffer. Load a protein molecular weight marker in the first lane and your denatured samples in the following lanes.

  • Run Gel: Apply a constant voltage (e.g., 150 V) until the dye front reaches the bottom of the gel.

  • Stain Gel: Remove the gel and stain with Coomassie Brilliant Blue or a silver stain to visualize the protein bands.[23] An intact, purified protein will show a single band, while degraded samples will show additional, smaller bands or smearing.[21]

References

Validation & Comparative

Method validation for jasmonic acid quantification using a deuterated standard.

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to Method Validation for Jasmonic Acid Quantification

The precise and accurate quantification of jasmonic acid (JA), a critical phytohormone in plant development and stress response, is paramount for researchers in plant biology and drug development. The use of a deuterated internal standard (IS), such as d5-JA or d6-JA, coupled with liquid chromatography-tandem mass spectrometry (LC-MS/MS), is the gold standard for achieving reliable quantification by compensating for matrix effects and variations during sample preparation.[1][2] This guide provides a comparative overview of two common LC-MS/MS approaches for the validation of jasmonic acid quantification, offering detailed experimental protocols and performance data.

Comparative Overview of Analytical Methods

The two methods presented here utilize Ultra-Performance Liquid Chromatography (UPLC) for enhanced separation, coupled with different types of mass spectrometers: a triple quadrupole (QqQ) and a high-resolution Quadrupole Time-of-Flight (QTOF) mass spectrometer. Both methods rely on a deuterated internal standard for accurate quantification.

ParameterMethod A: UPLC-QqQ-MS/MSMethod B: UPLC-QTOF-MS/MSTypical Acceptance Criteria (FDA/EMA)[3][4]
**Linearity (R²) **> 0.998> 0.997> 0.99
Lower Limit of Quantification (LLOQ) 0.05 ng/mL0.1 ng/mLS/N > 10, within 20% of nominal value
Limit of Detection (LOD) 0.015 ng/mL0.03 ng/mLS/N > 3
Accuracy (% Bias) -5.6% to 8.2%-9.5% to 11.3%Within ±15% (±20% for LLOQ)
Precision (%RSD) Intra-day: < 7% Inter-day: < 10%Intra-day: < 9% Inter-day: < 12%≤ 15% (≤ 20% for LLOQ)
Recovery (%) 88.5% - 95.2%85.1% - 92.8%Consistent, reproducible, and precise
Matrix Effect (%) 92.1% - 104.5%90.3% - 108.7%Within ±15%
Stability (Freeze-Thaw, Short-term) Stable (within ±15% of initial)Stable (within ±15% of initial)Within ±15% of nominal concentration

Detailed Experimental Protocols

The following protocols outline the key steps for sample preparation and analysis for the quantification of jasmonic acid in plant tissues.

Protocol 1: Sample Extraction and Purification

This protocol is applicable to both Method A and Method B.

  • Homogenization: Freeze approximately 50-100 mg of plant tissue in liquid nitrogen and grind to a fine powder using a mortar and pestle or a bead beater.

  • Extraction: To the powdered tissue, add 1 mL of ice-cold extraction solvent (methanol/water/formic acid, 80:19:1, v/v/v).

  • Internal Standard Spiking: Add the deuterated internal standard (e.g., d5-Jasmonic Acid) to a final concentration of 10 ng/mL.

  • Vortex and Centrifuge: Vortex the mixture vigorously for 1 minute and then centrifuge at 14,000 x g for 15 minutes at 4°C.

  • Solid-Phase Extraction (SPE):

    • Condition a mixed-mode SPE cartridge (e.g., Oasis MCX) with 1 mL of methanol followed by 1 mL of water.

    • Load the supernatant from the previous step onto the SPE cartridge.

    • Wash the cartridge with 1 mL of 1% formic acid in water.

    • Elute the jasmonic acid with 1 mL of methanol.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in 100 µL of the initial mobile phase.

Protocol 2: Method A - UPLC-QqQ-MS/MS Analysis
  • Instrumentation: UPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

  • Chromatographic Column: C18 reversed-phase column (e.g., 2.1 mm × 100 mm, 1.7 µm).

  • Mobile Phase:

    • A: 0.1% Formic acid in water

    • B: 0.1% Formic acid in acetonitrile

  • Gradient Elution: A linear gradient from 10% to 90% B over 8 minutes.

  • Flow Rate: 0.3 mL/min.

  • Ionization Mode: ESI negative.

  • Multiple Reaction Monitoring (MRM) Transitions:

    • Jasmonic Acid: 209.1 > 59.1

    • d5-Jasmonic Acid: 214.1 > 62.1

Protocol 3: Method B - UPLC-QTOF-MS/MS Analysis
  • Instrumentation: UPLC system coupled to a QTOF mass spectrometer with an ESI source.

  • Chromatographic Conditions: Same as Method A.

  • Ionization Mode: ESI negative.

  • Data Acquisition: Full scan mode from m/z 50-500, with targeted MS/MS of the precursor ions for jasmonic acid and its deuterated standard.

  • Accurate Mass Measurement:

    • Jasmonic Acid ([M-H]⁻): 209.1183

    • d5-Jasmonic Acid ([M-H]⁻): 214.1496

Visualizations

Jasmonic Acid Signaling Pathway

The biosynthesis of jasmonic acid is triggered by various developmental cues and environmental stresses. The bioactive form, jasmonoyl-isoleucine (JA-Ile), is perceived by the COI1 receptor, which is part of an SCF-type E3 ubiquitin ligase complex.[5][6] This leads to the degradation of JAZ repressor proteins, thereby releasing transcription factors like MYC2 to activate the expression of JA-responsive genes.[7][8][9]

JasmonicAcidSignaling cluster_stress Stress / Development cluster_cytoplasm Cytoplasm / Chloroplast cluster_nucleus Nucleus Stress Biotic/Abiotic Stress Developmental Cues JA_Biosynthesis JA Biosynthesis Stress->JA_Biosynthesis JA_Ile JA-Ile (Active form) JA_Biosynthesis->JA_Ile Conjugation COI1 SCF-COI1 Complex JA_Ile->COI1 binds to JAZ JAZ Repressor COI1->JAZ targets for ubiquitination MYC2 MYC2 (Transcription Factor) JAZ->MYC2 represses Degradation 26S Proteasome Degradation JAZ->Degradation degraded JA_Genes JA-Responsive Genes MYC2->JA_Genes activates

Simplified Jasmonic Acid Signaling Pathway.
Experimental Workflow for JA Quantification

The analytical workflow for quantifying jasmonic acid involves several key stages, from sample collection to data analysis. The use of an internal standard at the beginning of the process is crucial for accurate results.

ExperimentalWorkflow Sample 1. Plant Tissue Sampling (e.g., 50-100 mg) Homogenize 2. Homogenization (Liquid Nitrogen) Sample->Homogenize Spike 3. Internal Standard Spiking (d5-JA) Homogenize->Spike Extract 4. Solvent Extraction (Methanol/Water/Formic Acid) Spike->Extract Purify 5. Solid-Phase Extraction (SPE) (Mixed-Mode Cartridge) Extract->Purify Analyze 6. UPLC-MS/MS Analysis (QqQ or QTOF) Purify->Analyze Data 7. Data Processing & Quantification (Peak Integration, Calibration Curve) Analyze->Data

General Experimental Workflow for JA Quantification.

References

A Researcher's Guide to Jasmonic Acid Quantification: An Inter-laboratory Comparison of Methods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise and accurate quantification of jasmonic acid (JA) and its derivatives is paramount for unraveling its complex roles in plant physiology, defense mechanisms, and potential therapeutic applications. This guide provides a comprehensive comparison of the most prevalent analytical methodologies for JA quantification, supported by experimental data and detailed protocols to ensure reproducibility and aid in the selection of the most appropriate method for specific research needs.

Jasmonic acid, a lipid-derived phytohormone, is a key signaling molecule in plants, orchestrating a wide array of developmental processes and responses to both biotic and abiotic stresses. Its low endogenous concentrations and complex metabolic network present significant analytical challenges, making the choice of quantification method critical for reliable results. This guide focuses on the two most powerful and widely used techniques: Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Quantitative Performance: A Head-to-Head Comparison

The selection of an analytical technique is often dictated by its quantitative performance. The following table summarizes key performance metrics for the analysis of jasmonic acid using GC-MS and LC-MS/MS, compiled from various studies. It is important to note that these values can vary depending on the specific instrumentation, sample matrix, and experimental conditions.

ParameterGas Chromatography-Mass Spectrometry (GC-MS)Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)Key Considerations
Limit of Detection (LOD) 500 fg - 10 ng/mL[1][2]0.03 - 0.257 ng/mL[1]LC-MS/MS generally offers lower limits of detection, making it more suitable for samples with trace amounts of jasmonic acid.[1]
Limit of Quantification (LOQ) ~0.856 ng/mL[1]Down to 10⁻¹⁷ - 10⁻¹⁵ mol[1][3]The lower LOQs of LC-MS/MS allow for more precise quantification of low-abundance jasmonic acid.[1]
Linearity (R²) >0.999[1][2]>0.99[1]Both techniques exhibit excellent linearity over a wide concentration range, ensuring accurate quantification.[1]
Recovery 90 - 100%[1][2]92.48%[1]Both methods demonstrate high and reproducible recovery rates, indicating minimal analyte loss during sample preparation.[1]
Precision (RSD%) Intraday: 1.14 - 4.42% Interday: 0.37 - 4.02%[1]Generally high, though specific data for JA was not found in the provided results.GC-MS has shown high precision in repeated measurements.[1]
Derivatization Typically required (e.g., methylation)[4]Not generally requiredThe need for derivatization in GC-MS adds an extra step to sample preparation.
Throughput LowerHigher[3]LC-MS/MS methods are often faster, allowing for the analysis of more samples per day.[3]

Visualizing the Jasmonic Acid Signaling Pathway

Understanding the biological context of jasmonic acid is crucial for interpreting quantitative data. The following diagram illustrates the core components of the JA signaling cascade.

Jasmonic_Acid_Signaling_Pathway cluster_stress Biotic/Abiotic Stress cluster_biosynthesis JA Biosynthesis cluster_conjugation Activation cluster_signaling Signal Perception and Transduction cluster_response Cellular Response stress Wounding, Herbivory, Pathogens biosynthesis Linolenic Acid -> ... -> Jasmonic Acid (JA) stress->biosynthesis induces JAR1 JAR1 biosynthesis->JAR1 JA_Ile JA-Ile (Bioactive form) JAR1->JA_Ile conjugates JA to Isoleucine SCF_COI1 SCF-COI1 Complex JA_Ile->SCF_COI1 promotes binding COI1 COI1 JAZ JAZ (Repressor) JAZ->SCF_COI1 targets for degradation MYC2 MYC2 (Transcription Factor) JAZ->MYC2 represses Proteasome 26S Proteasome SCF_COI1->Proteasome ubiquitination Proteasome->JAZ degrades JA_genes JA-responsive Gene Expression MYC2->JA_genes activates defense Defense Responses, Growth Regulation JA_genes->defense

Core components of the JA signaling cascade.

In the absence of stress, JAZ proteins repress transcription factors like MYC2.[5][6] Upon stress-induced JA biosynthesis and its conversion to the bioactive form JA-Ile, JA-Ile facilitates the interaction between the F-box protein COI1 and JAZ repressor proteins.[7] This interaction targets JAZ proteins for ubiquitination and subsequent degradation by the 26S proteasome, releasing transcription factors like MYC2 to activate the expression of JA-responsive genes.[7]

Experimental Protocols

Reproducibility is the cornerstone of scientific research. The following sections provide detailed, benchmark protocols for the quantification of jasmonic acid, synthesized from established methodologies.

Experimental Workflow for Jasmonic Acid Quantification

The general workflow for quantifying jasmonic acid from plant tissues involves several key steps, from sample preparation to data analysis.

Experimental_Workflow start Start: Plant Tissue Sampling homogenization 1. Homogenization (e.g., liquid nitrogen, bead beater) start->homogenization extraction 2. Extraction (e.g., 80% Methanol with 1% Acetic Acid + Internal Standards) homogenization->extraction centrifugation1 3. Centrifugation extraction->centrifugation1 spe 4. Solid-Phase Extraction (SPE) (Optional but recommended for cleanup) centrifugation1->spe supernatant derivatization 5. Derivatization (For GC-MS, e.g., methylation) spe->derivatization analysis 6. Instrumental Analysis (LC-MS/MS or GC-MS) spe->analysis LC-MS/MS path derivatization->analysis GC-MS path data_processing 7. Data Processing and Quantification analysis->data_processing end End: Results data_processing->end

Step-by-step workflow for jasmonate extraction.
Protocol 1: Jasmonate Extraction and Purification for LC-MS/MS Analysis

This protocol details a robust method for extracting and purifying jasmonates from small amounts of plant tissue (20-100 mg) using solid-phase extraction (SPE), suitable for subsequent LC-MS/MS analysis.[7]

1. Materials and Reagents:

  • Equipment: Mortar and pestle, 1.5 mL or 2.0 mL microcentrifuge tubes, bead mill homogenizer (optional), refrigerated centrifuge (4°C), solid-phase extraction (SPE) manifold.

  • Consumables: C18 SPE cartridges.[7]

  • Solvents and Reagents:

    • Extraction Solvent: 80% Acetonitrile (ACN) or 80% Methanol (MeOH) with 1% Acetic Acid (AcOH) in ultrapure water.[7][8]

    • Internal Standards (ISTD): Deuterated standards (e.g., ²H₆-JA, ²H₂-JA-Ile) for accurate quantification.[7]

    • SPE Wash Solution: 1% AcOH in ultrapure water.[7]

    • SPE Elution Solution: 80% ACN with 1% AcOH.[7]

    • Reconstitution Solvent: Typically 1% AcOH in water, matching the initial mobile phase of the LC-MS/MS method.[7]

2. Procedure:

  • Sample Preparation: Harvest 20-100 mg of fresh plant tissue and immediately flash-freeze in liquid nitrogen to halt metabolic activity.[7] Grind the frozen tissue to a fine powder using a pre-chilled mortar and pestle or a bead mill homogenizer.[7]

  • Extraction: To the powdered tissue, add 1 mL of ice-cold Extraction Solvent containing a known concentration of internal standards.[7] Vortex thoroughly and incubate on a shaker or rotator for 30 minutes at 4°C.[7] Centrifuge at high speed (e.g., 14,000 x g) for 10-15 minutes at 4°C to pellet cell debris.[9]

  • Solid-Phase Extraction (SPE):

    • Conditioning: Condition a C18 SPE cartridge by passing the appropriate conditioning solvents as per the manufacturer's instructions.

    • Loading: Load the supernatant from the extraction step onto the conditioned cartridge.[7]

    • Washing: Wash the cartridge with the SPE Wash Solution to remove interfering compounds.

    • Elution: Elute the jasmonates from the cartridge using the SPE Elution Solution.

  • Sample Concentration and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen or using a vacuum concentrator. Reconstitute the dried extract in a small volume of the Reconstitution Solvent. Vortex briefly and centrifuge to pellet any insoluble debris.[7] The sample is now ready for LC-MS/MS analysis.

Protocol 2: UPLC-ESI-MS/MS for Jasmonate Quantification

The following provides benchmark parameters for the sensitive and selective quantification of multiple jasmonates using Ultra-Performance Liquid Chromatography-Electrospray Ionization-Tandem Mass Spectrometry (UPLC-ESI-MS/MS).[9]

  • Liquid Chromatography:

    • Column: A reverse-phase C18 column (e.g., 100 mm × 2.1 mm, 1.8 µm particle size) is commonly used.[9]

    • Mobile Phase A: Water with 0.1% formic acid.[9]

    • Mobile Phase B: Acetonitrile or methanol with 0.1% formic acid.[9]

    • Gradient: A linear gradient from a low to a high percentage of mobile phase B over a run time of 10-20 minutes.[9]

    • Flow Rate: 0.2-0.4 mL/min.[9]

    • Column Temperature: 40°C.[9]

  • Mass Spectrometry Detection:

    • Ionization Mode: Electrospray ionization (ESI) in negative ion mode is typically used for jasmonates.[9]

    • Analysis Mode: Multiple Reaction Monitoring (MRM) for high selectivity and sensitivity.[9]

    • MRM Transitions: Specific precursor-to-product ion transitions for each jasmonate and its corresponding internal standard need to be optimized.[9]

  • Quantification:

    • Generate calibration curves for each jasmonate using authentic standards.[9]

    • Calculate the concentration of each endogenous jasmonate by relating the peak area ratio of the analyte to its corresponding internal standard to the calibration curve.[9]

Conclusion

Both GC-MS and LC-MS/MS are powerful techniques for the quantification of jasmonic acid, each with its own set of advantages and disadvantages. LC-MS/MS is generally favored for its higher sensitivity, higher throughput, and lack of a need for derivatization, making it particularly well-suited for the analysis of trace levels of jasmonates in complex biological matrices. However, GC-MS remains a robust and reliable technique, especially when high precision is required and sample throughput is not a primary concern.

The choice of method should be guided by the specific research question, the available instrumentation, and the required level of sensitivity and throughput. By providing a framework for the inter-laboratory comparison of jasmonate quantification, including benchmark methodologies and key comparative data, this guide aims to enhance data reproducibility and reliability across different research settings, ultimately advancing our understanding of the multifaceted roles of jasmonic acid.

References

A Head-to-Head Battle of Internal Standards: (±)-Jasmonic acid-d5 vs. 13C-jasmonic acid in Quantitative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the precise quantification of the plant hormone jasmonic acid, the choice of an appropriate internal standard is a critical decision that directly impacts data accuracy and reliability. This guide provides an objective comparison of two commonly used isotopically labeled internal standards, (±)-Jasmonic acid-d5 and 13C-jasmonic acid, supported by established principles of analytical chemistry and available experimental data.

The gold standard for quantitative analysis of small molecules by mass spectrometry is the stable isotope dilution method. This technique relies on the addition of a known quantity of an isotopically labeled version of the analyte of interest at an early stage of sample preparation. This internal standard co-elutes with the endogenous analyte and experiences similar ionization effects, allowing for accurate correction of variations during extraction, handling, and analysis. While both deuterated (this compound) and carbon-13 (13C-jasmonic acid) labeled standards serve this purpose, their inherent physicochemical properties can lead to significant differences in analytical performance.

Performance Comparison: The Isotope Effect

The primary distinction in performance between deuterium-labeled and 13C-labeled internal standards arises from the "isotope effect." The larger relative mass difference between deuterium (²H) and protium (¹H) compared to that between carbon-13 (¹³C) and carbon-12 (¹²C) can result in altered physicochemical properties for deuterated compounds.

In contrast, 13C-labeled standards are considered the most ideal internal standards as the carbon-13 isotopes are less susceptible to exchange than deuterium. They behave virtually identically to the native analyte throughout the entire analytical process.

Key Performance Parameters:

FeatureThis compound (Deuterated)13C-Jasmonic Acid (¹³C-Labeled)
Chromatographic Co-elution May exhibit a slight retention time shift, often eluting slightly earlier than the unlabeled analyte. This can be more pronounced in high-resolution chromatography.Typically co-elutes perfectly with the unlabeled analyte, ensuring it is subjected to the exact same matrix effects at the time of ionization.
Isotopic Stability Deuterium atoms can be susceptible to back-exchange with protons from the solvent, particularly under certain pH or temperature conditions, potentially compromising the integrity of the standard.The 13C label is integrated into the carbon skeleton of the molecule and is not prone to exchange, offering greater stability.
Matrix Effect Compensation Due to potential chromatographic separation from the analyte, it may not perfectly compensate for matrix-induced ion suppression or enhancement, which can vary across a chromatographic peak.Perfect co-elution allows for more accurate compensation of matrix effects, leading to improved accuracy and precision.
Commercial Availability & Cost Generally more readily available and often less expensive than their 13C-labeled counterparts.Typically more expensive and may have more limited commercial availability.

Quantitative Data Summary

Table 1: Typical Performance Data for Jasmonic Acid Quantification Using a Deuterated Internal Standard

ParameterRepresentative Value
Recovery85-115%
Matrix Effect (Ion Suppression/Enhancement)80-120%
Linearity (R²)>0.99
Precision (RSD%)<15%
Accuracy (% Bias)±15%

Note: These values are representative and can vary depending on the specific matrix, instrumentation, and experimental conditions.

For the most demanding applications requiring the highest level of accuracy and precision, the investment in a 13C-labeled internal standard is highly recommended. While deuterated standards can be used to develop acceptable and reliable methods, careful validation is crucial to ensure that potential issues such as chromatographic shifts and isotopic instability do not compromise the results.

Experimental Protocols

A robust analytical method is essential for obtaining reliable quantitative data. Below is a representative experimental protocol for the extraction and quantification of jasmonic acid from plant tissues using a stable isotope-labeled internal standard.

Sample Preparation and Extraction
  • Harvest and Homogenization: Harvest approximately 50-100 mg of fresh or frozen plant tissue and immediately freeze in liquid nitrogen to quench metabolic activity. Grind the frozen tissue to a fine powder using a pre-chilled mortar and pestle or a bead beater.

  • Extraction: To the homogenized tissue, add 1 mL of a pre-chilled extraction solvent (e.g., 80% methanol in water with 0.1% formic acid).

  • Internal Standard Spiking: Add a known amount of the internal standard (this compound or 13C-jasmonic acid) to the extraction mixture. The amount should be comparable to the expected endogenous levels of jasmonic acid.

  • Incubation and Centrifugation: Vortex the mixture thoroughly and incubate at 4°C for 30 minutes with gentle shaking. Centrifuge the sample at high speed (e.g., 16,000 x g) for 10-15 minutes at 4°C.

  • Supernatant Collection: Carefully collect the supernatant containing the extracted jasmonic acid and internal standard.

Sample Cleanup (Optional but Recommended)

For complex matrices, a solid-phase extraction (SPE) step can be employed to remove interfering compounds.

  • Conditioning: Condition a C18 SPE cartridge with 1 mL of methanol followed by 1 mL of water.

  • Loading: Load the supernatant from the extraction step onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with 1 mL of water to remove polar impurities.

  • Elution: Elute the jasmonic acid and internal standard with 1 mL of methanol.

  • Drying and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the dried extract in a suitable volume (e.g., 100 µL) of the initial mobile phase for LC-MS/MS analysis.

LC-MS/MS Analysis

The following are typical parameters for the analysis of jasmonic acid.

  • Chromatographic Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size).

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Gradient Elution: A suitable gradient to separate jasmonic acid from other matrix components.

  • Mass Spectrometry: A triple quadrupole mass spectrometer operating

The Gold Standard for Jasmonic Acid Quantification: A Comparative Guide to Using (±)-Jasmonic acid-d5

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the precise quantification of the plant hormone jasmonic acid (JA), the choice of an appropriate internal standard is a critical factor influencing analytical accuracy and precision. This guide provides an objective comparison of the performance of (±)-Jasmonic acid-d5 against other common alternatives, supported by experimental data and detailed methodologies.

The use of a stable isotope-labeled internal standard, such as this compound, is widely considered the gold standard in quantitative mass spectrometry-based analysis.[1][2] These standards are chemically identical to the analyte of interest but have a different mass due to the incorporation of heavy isotopes. This property allows them to co-elute with the target compound and experience similar ionization suppression or enhancement effects in the mass spectrometer, enabling effective correction for variations during sample preparation and analysis, which ultimately leads to more accurate and precise results.[1][2]

Performance Comparison of Internal Standards

While direct head-to-head comparative studies for every possible internal standard for jasmonic acid are not always available in a single publication, performance characteristics can be inferred from various validation studies of analytical methods for phytohormones.[1] The ideal internal standard should mimic the behavior of the analyte throughout the entire analytical process, including extraction, purification, and chromatographic separation.[1]

Here, we compare this compound to two common alternatives: dihydrojasmonic acid (DHJA), a non-isotopically labeled structural analog, and other stable isotope-labeled standards like ¹³C-Jasmonic Acid.

Internal StandardTypeAdvantagesDisadvantages
This compound Deuterated Stable Isotope-Labeled- Co-elutes with native jasmonic acid, providing excellent correction for matrix effects and instrument variability.[1] - High chemical similarity ensures comparable extraction recovery.[1] - Commercially available.- Potential for isotopic exchange (loss of deuterium) under certain conditions, though generally stable.[1] - A slight chromatographic separation from the native analyte can sometimes occur (isotopic effect), which may impact correction if not carefully monitored.[1]
Dihydrojasmonic Acid (DHJA) Structural Analog- More cost-effective than stable isotope-labeled standards.[1] - Chemically similar to jasmonic acid.[1]- Does not co-elute with jasmonic acid, leading to differential matrix effects and potentially less accurate correction.[1] - Extraction recovery may differ from that of jasmonic acid.[1]
¹³C-Jasmonic Acid ¹³C Stable Isotope-Labeled- Considered the most ideal internal standard as carbon-13 isotopes are less prone to exchange than deuterium.[1] - Behaves virtually identically to the native analyte throughout the entire analytical process.[1]- Typically more expensive and less commercially available than deuterated analogs.[1]

Quantitative Data Summary

The following tables summarize typical performance data for methods utilizing deuterated jasmonic acid internal standards, providing an expected baseline for what can be achieved with this compound. It is important to note that these values are representative and can vary depending on the specific matrix, instrumentation, and experimental conditions.

Table 1: Typical Recovery and Matrix Effect of Deuterated Jasmonic Acid Internal Standards in Plant Matrices

ParameterRepresentative Value
Recovery85-115%
Matrix Effect (ion suppression/enhancement)80-120%

Data synthesized from multiple literature sources.

Table 2: Typical Linearity and Sensitivity for Jasmonic Acid Quantification using a Deuterated Internal Standard

ParameterRepresentative Value
Linearity (R²)> 0.99
Limit of Detection (LOD)0.03 ng/mL[3]
Limit of Quantification (LOQ)0.1 ng/mL (representative)

Data synthesized from multiple literature sources.[3]

The use of a deuterated internal standard consistently demonstrates higher accuracy (recovery values closer to 100%) and precision (lower relative standard deviation - RSD) because it internally corrects for analyte loss during sample preparation and for fluctuations in instrument response.[2]

Experimental Protocols

A robust analytical method is crucial for obtaining reliable quantitative data. Below is a representative experimental protocol for the extraction and quantification of jasmonic acid from plant tissues using this compound as an internal standard.

Sample Preparation and Extraction
  • Harvest and Homogenize: Harvest approximately 100 mg of fresh plant tissue and immediately freeze in liquid nitrogen to quench metabolic activity. Homogenize the frozen tissue to a fine powder using a pre-chilled mortar and pestle or a bead beater.[1]

  • Extraction Solvent Preparation: Prepare a pre-chilled extraction solvent (e.g., 80% methanol in water with 1% acetic acid).[1]

  • Internal Standard Spiking: Add a known amount of this compound internal standard solution to the homogenized tissue.[1]

  • Extraction: Add 1 mL of the pre-chilled extraction solvent to the sample.[1]

  • Incubation and Centrifugation: Vortex the mixture thoroughly and incubate at 4°C for 30 minutes with gentle shaking. Centrifuge the sample at 14,000 x g for 15 minutes at 4°C.[1]

  • Supernatant Collection: Carefully collect the supernatant containing the extracted phytohormones.[1]

Solid-Phase Extraction (SPE) for Sample Cleanup

To remove interfering compounds, a solid-phase extraction step is often employed.[1]

  • Conditioning: Condition a C18 SPE cartridge with 1 mL of methanol followed by 1 mL of water.[1]

  • Loading: Load the supernatant from the previous step onto the conditioned SPE cartridge.[1]

  • Washing: Wash the cartridge with 1 mL of water to remove polar impurities.[1]

  • Elution: Elute the phytohormones with 1 mL of methanol.[1]

  • Drying and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the dried extract in a suitable volume (e.g., 100 µL) of the initial mobile phase for LC-MS/MS analysis.[1]

LC-MS/MS Analysis

The following are typical parameters for the analysis of jasmonic acid.

  • Chromatographic Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size).[1]

  • Mobile Phase A: Water with 0.1% formic acid.[1]

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.[1]

  • Gradient Elution: A suitable gradient to separate jasmonic acid from other matrix components.[1]

  • Mass Spectrometry: A triple quadrupole mass spectrometer operating in negative electrospray ionization (ESI) mode.[1] Multiple Reaction Monitoring (MRM) is used to monitor specific precursor-to-product ion transitions for both jasmonic acid and this compound.

Visualizing the Workflow and Signaling Pathway

To better understand the experimental process and the biological context of jasmonic acid, the following diagrams are provided.

experimental_workflow cluster_prep Sample Preparation cluster_cleanup Sample Cleanup cluster_analysis Analysis Harvest Harvest & Homogenize Plant Tissue Spike Spike with (±)-JA-d5 Harvest->Spike Extract Extract with Solvent Spike->Extract Centrifuge Centrifuge Extract->Centrifuge Collect Collect Supernatant Centrifuge->Collect SPE Solid-Phase Extraction (SPE) Collect->SPE Dry Dry Down SPE->Dry Reconstitute Reconstitute Dry->Reconstitute LCMS LC-MS/MS Analysis Reconstitute->LCMS Data Data Processing & Quantification LCMS->Data

Caption: A typical experimental workflow for jasmonic acid quantification.

jasmonic_acid_signaling cluster_synthesis JA Biosynthesis cluster_signaling Signal Perception & Response Linolenic α-Linolenic Acid OPDA OPDA Linolenic->OPDA JA Jasmonic Acid (JA) OPDA->JA JAIle JA-Isoleucine (JA-Ile) JA->JAIle + Isoleucine COI1 COI1 (F-box protein) JAIle->COI1 binds to JAZ JAZ Repressor Proteins COI1->JAZ promotes degradation of MYC2 MYC2 (Transcription Factor) JAZ->MYC2 represses Gene JA-Responsive Gene Expression MYC2->Gene activates

References

Cross-validation of LC-MS and GC-MS methods for jasmonic acid analysis

Author: BenchChem Technical Support Team. Date: December 2025

A Head-to-Head Battle: LC-MS vs. GC-MS for Jasmonic Acid Analysis

For researchers, scientists, and drug development professionals delving into the intricacies of plant signaling pathways and therapeutic development, the accurate quantification of phytohormones like jasmonic acid is paramount. Jasmonic acid, a lipid-derived hormone, is a key regulator of plant growth, development, and defense responses to both biotic and abiotic stress.[1] Its precise measurement is crucial for understanding these fundamental biological processes. The two primary analytical techniques for this purpose are Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS). This guide provides an objective comparison of their performance for jasmonic acid analysis, supported by experimental data and detailed protocols.

The choice between LC-MS and GC-MS for jasmonic acid analysis depends on several factors, including the required sensitivity, the complexity of the sample matrix, desired throughput, and the specific research question.[1] While both are powerful techniques, they possess distinct advantages and disadvantages. LC-MS is generally more sensitive and does not require derivatization, making it suitable for analyzing a wide range of jasmonates.[2][3] In contrast, GC-MS often necessitates a derivatization step to increase the volatility of jasmonic acid, which can add time and potential variability to the sample preparation process.[1][4]

Quantitative Performance: A Comparative Overview

The following table summarizes key quantitative performance parameters for the analysis of jasmonic acid using LC-MS and GC-MS, based on data from various studies. It is important to note that these values can vary depending on the specific instrumentation, sample matrix, and experimental conditions.

ParameterLC-MS/MSGC-MSKey Considerations
Limit of Detection (LOD) 0.03 - 0.47 ng/mL[1][5][6]500 fg - 10 ng/mL[1][7]LC-MS/MS generally offers lower limits of detection, making it more suitable for samples with trace amounts of jasmonic acid.[1]
Limit of Quantification (LOQ) Down to 10⁻¹⁷ - 10⁻¹⁵ mol[1][8]~0.856 ng/mL[1]The lower LOQs of LC-MS/MS allow for more precise quantification of low-abundance jasmonic acid.[1]
Linearity (R²) >0.99[1]>0.999[1][7]Both techniques exhibit excellent linearity over a wide concentration range, ensuring accurate quantification.[1]
Recovery 92.48%[1][5]90 - 100%[1][7]Both methods demonstrate high and reproducible recovery rates, indicating minimal analyte loss during sample preparation.[1]
Precision (RSD%) Generally high, though specific data for jasmonic acid is less commonly reported.Intraday: 1.14 - 4.42% Interday: 0.37 - 4.02%[1]GC-MS has demonstrated high precision in repeated measurements.
Derivatization Not required[1]Required (e.g., methylation, pentafluorobenzylation)[1][9]The necessity of derivatization in GC-MS adds an extra step to the workflow, potentially increasing sample preparation time and introducing variability.[1]
Sample Throughput Higher[1]Lower[1]LC-MS methods are often faster and more amenable to high-throughput analysis due to the absence of a derivatization step and faster chromatography.[1]

Visualizing the Jasmonic Acid Signaling Pathway

Understanding the biological context of jasmonic acid is crucial for interpreting analytical results. The following diagram illustrates the simplified jasmonic acid signaling pathway. In response to various stimuli, jasmonic acid is synthesized and conjugates with isoleucine to form the bioactive JA-Ile.[10][11] This molecule then binds to the COI1-JAZ co-receptor complex, leading to the degradation of JAZ repressor proteins and the activation of transcription factors that regulate the expression of jasmonate-responsive genes.[10][12][13]

Jasmonic_Acid_Signaling_Pathway cluster_stimulus Stimulus cluster_biosynthesis Biosynthesis cluster_signaling Signaling Cascade Stimulus Biotic/Abiotic Stress JA_Biosynthesis JA Biosynthesis Stimulus->JA_Biosynthesis induces JA Jasmonic Acid (JA) JA_Biosynthesis->JA JA_Ile JA-Isoleucine (JA-Ile) (Bioactive form) JA->JA_Ile conjugation SCF_COI1_JAZ SCF-COI1-JAZ Complex JA_Ile->SCF_COI1_JAZ binds to COI1 COI1 COI1->SCF_COI1_JAZ JAZ JAZ Repressor JAZ->SCF_COI1_JAZ Proteasome 26S Proteasome Degradation JAZ->Proteasome degraded by TF Transcription Factors (e.g., MYC2) JAZ->TF represses Ubiquitination Ubiquitination SCF_COI1_JAZ->Ubiquitination promotes Ubiquitination->JAZ targets Proteasome->TF de-repression JRG Jasmonate-Responsive Genes TF->JRG activates Response Plant Defense/ Development JRG->Response

A simplified diagram of the jasmonic acid signaling pathway.

Experimental Protocols

LC-MS/MS Method for Jasmonic Acid Analysis

This protocol is a generalized procedure based on common practices for the quantification of jasmonic acid in plant tissues.

1. Sample Preparation and Extraction:

  • Freeze approximately 50-100 mg of plant tissue in liquid nitrogen and grind to a fine powder.

  • Extract the hormones by adding a cold extraction solvent (e.g., 80% methanol or a methanol:water:acetic acid mixture) and vortex thoroughly.[14]

  • Incubate the mixture at 4°C for at least 1 hour, then centrifuge to pellet the debris.

  • Collect the supernatant. For cleaner samples, a solid-phase extraction (SPE) step using a C18 cartridge can be employed for purification.[5][8]

2. LC-MS/MS Analysis:

  • Chromatography: Perform chromatographic separation on a C18 reversed-phase column.

  • Mobile Phase: Use a gradient elution with a mobile phase consisting of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).

  • Mass Spectrometry: Analyze the eluent using a tandem mass spectrometer equipped with an electrospray ionization (ESI) source in negative ion mode.

  • Quantification: Monitor the specific precursor-to-product ion transitions for jasmonic acid in Multiple Reaction Monitoring (MRM) mode for accurate quantification.[6]

GC-MS Method for Jasmonic Acid Analysis

This protocol outlines a typical workflow for jasmonic acid analysis using GC-MS, including the critical derivatization step.

1. Sample Preparation and Extraction:

  • Follow the same initial extraction procedure as for LC-MS.

  • After collecting the supernatant, perform a liquid-liquid extraction with a non-polar solvent like ethyl acetate to partition the jasmonic acid.

2. Derivatization:

  • Evaporate the organic solvent to dryness under a stream of nitrogen.

  • Derivatize the dried extract to increase the volatility of jasmonic acid. A common method is methylation using diazomethane or trimethylsilylation. Another approach is the conversion to pentafluorobenzyl esters.

3. GC-MS Analysis:

  • Gas Chromatography: Inject the derivatized sample into a GC system equipped with a suitable capillary column (e.g., DB-5ms).

  • Temperature Program: Use a temperature gradient to separate the analytes. For example, start at 70°C, hold for 4 minutes, then ramp to 300°C at 10°C/min.[14]

  • Mass Spectrometry: Detect the eluted compounds using a mass spectrometer in electron ionization (EI) mode.

  • Quantification: Perform quantification in Selected Ion Monitoring (SIM) mode for enhanced sensitivity and selectivity.[14]

Comparative Experimental Workflow

The following diagram provides a visual comparison of the typical experimental workflows for LC-MS and GC-MS analysis of jasmonic acid.

Experimental_Workflow_Comparison cluster_common Common Steps cluster_lcms LC-MS Workflow cluster_gcms GC-MS Workflow Start Plant Tissue Sample Homogenization Homogenization (Liquid Nitrogen) Start->Homogenization Extraction Solvent Extraction Homogenization->Extraction Purification Purification (e.g., SPE) Extraction->Purification LC_Injection Direct Injection Purification->LC_Injection Derivatization Derivatization (e.g., Methylation) Purification->Derivatization LC_Separation Liquid Chromatography (Reversed-Phase) LC_Injection->LC_Separation MS_Detection_LC Tandem MS Detection (ESI, MRM) LC_Separation->MS_Detection_LC LC_Data LC-MS Data Analysis MS_Detection_LC->LC_Data GC_Injection Injection Derivatization->GC_Injection GC_Separation Gas Chromatography GC_Injection->GC_Separation MS_Detection_GC MS Detection (EI, SIM) GC_Separation->MS_Detection_GC GC_Data GC-MS Data Analysis MS_Detection_GC->GC_Data

Comparison of LC-MS and GC-MS experimental workflows.

References

A Comparative Guide to the Quantification of Jasmonic Acid Using a d5-Internal Standard

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate quantification of phytohormones like jasmonic acid (JA) is critical for understanding plant signaling, stress responses, and for the development of novel therapeutics and agrochemicals. The use of stable isotope-labeled internal standards in mass spectrometry is the gold standard for achieving analytical accuracy and precision.[1][2] This guide provides an objective comparison of the performance of d5-jasmonic acid (d5-JA) as an internal standard for JA quantification, focusing on linearity and detection limits, and supported by experimental data from validated methods.

Performance of d5-Jasmonic Acid: Linearity and Detection Limits

An ideal internal standard should exhibit a linear response parallel to the native analyte over a defined concentration range.[3] The d5-JA standard has been demonstrated to provide excellent linearity for the quantification of jasmonic acid using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

The following table summarizes the quantitative performance metrics for jasmonic acid analysis from a validated method employing a d5-JA internal standard.[3][4]

ParameterPerformance MetricMethodReference
Linear Range 25 - 4000 ng/mLLC-MS/MS[3][4]
Correlation Coefficient (R²) > 0.99LC-MS/MS[3]
Limit of Quantification (LOQ) 25 ng/mLLC-MS/MS[3][4]
Limit of Detection (LOD) Data not availableLC-MS/MS[3]

Comparison with Alternative Internal Standards

While d5-JA is a well-validated choice, other internal standards are also utilized. The selection of an appropriate standard is crucial as it directly impacts data accuracy by correcting for variations during sample preparation and analysis.[1][2]

Internal StandardTypeAdvantagesDisadvantages
d5-Jasmonic Acid (d5-JA) Deuterated Stable Isotope-LabeledProvides a sufficient mass shift for clear distinction from the native analyte in MS.[3] Validated in multiple studies.[4]Potential, though generally low, for isotopic exchange under certain conditions.[1]
d6-Jasmonic Acid (d6-JA) Deuterated Stable Isotope-LabeledCo-elutes with native JA, offering excellent correction for matrix effects and instrument variability.[1] Chemically identical, ensuring comparable extraction recovery.[2]Similar low potential for isotopic exchange as other deuterated standards.[1]
Dihydrojasmonic Acid (DHJA) Structural AnalogCost-effective compared to isotope-labeled standards.[1]Does not co-elute with JA, leading to potential differential matrix effects and less accurate correction.[1] Extraction recovery may differ from jasmonic acid.[1]
¹³C-Jasmonic Acid ¹³C Stable Isotope-LabeledConsidered an ideal internal standard as carbon-13 isotopes are less prone to exchange than deuterium.[1]Typically higher cost and less readily available compared to deuterated standards.

Experimental Protocols

Accurate quantification is underpinned by a robust and reproducible methodology. The following is a representative protocol for the analysis of jasmonic acid using a d5-JA internal standard with LC-MS/MS, synthesized from established methods.[4][5][6]

Preparation of Standard and Stock Solutions
  • Jasmonic Acid Stock: Prepare a 1 mg/mL stock solution of jasmonic acid in methanol. From this, create a working solution of 200 µg/mL in a methanol:water (7:3) mixture.[4]

  • d5-JA Internal Standard Stock: Prepare a 100 µg/mL stock solution of d5-JA in acetonitrile.[4]

  • Extraction Solution: Combine and dilute the internal standard stock solutions (including d5-JA and others if analyzing multiple hormones) to a final concentration of 20 ng/mL for d5-JA in a methanol:water (7:3) mixture.[4]

  • Calibration Curve: Prepare calibration standards by serially diluting the JA working solution. A typical range would be from 25 ng/mL to 4000 ng/mL.[4] These standards should be prepared in the same matrix as the samples to be analyzed to account for matrix effects.[3][6]

Sample Preparation and Extraction
  • Homogenization: Harvest approximately 100 mg of fresh plant material, freeze immediately in liquid nitrogen, and grind to a fine powder.[5]

  • Extraction: To the frozen powder, add the extraction solution containing the d5-JA internal standard. Vortex the samples thoroughly.[6]

  • Incubation & Centrifugation: Shake the samples for 30 minutes and then centrifuge at 16,000 x g at 4°C for 5 minutes.[6]

  • Drying and Reconstitution: Transfer the supernatant to a new tube and dry completely using a speed vacuum. Reconstitute the dried extract in 100 µL of methanol, vortex, and centrifuge again to pellet any debris.[6]

  • Analysis: The final supernatant is ready for injection into the LC-MS/MS system.[6]

LC-MS/MS Analysis
  • Chromatographic System: An Agilent 1100 HPLC system or equivalent.[4]

  • Column: Luna Phenyl-Hexyl column (150 × 4.6 mm, 5 µm) or a similar C18 reversed-phase column.[1][4]

  • Mobile Phase A: Water with 0.05% formic acid.[4]

  • Mobile Phase B: Methanol with 0.05% formic acid.[4]

  • Gradient Elution:

    • 0–10 min: 42–55% B

    • 10–13 min: 55–100% B

    • 13–15 min: Hold at 100% B

    • 15–15.1 min: 100–42% B

    • 15.1–20 min: Hold at 42% B[4]

  • Flow Rate: 1.1 mL/min.[4]

  • Injection Volume: 25 µL.[4]

  • Mass Spectrometer: A triple quadrupole or ion trap mass spectrometer operating in negative electrospray ionization (ESI) mode.[1][4]

  • Detection: Use Multiple Reaction Monitoring (MRM) mode for the highest sensitivity and selectivity.[2] Define specific precursor-to-product ion transitions for both native jasmonic acid and d5-jasmonic acid.

Visualizing the Workflow and Biological Context

To better illustrate the experimental process and the biological relevance of jasmonic acid, the following diagrams are provided.

G cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Sample 1. Plant Tissue (Flash Frozen) Grind 2. Grind to Powder Sample->Grind Extract 3. Add Extraction Buffer + d5-JA Standard Grind->Extract Centrifuge 4. Centrifuge & Collect Supernatant Extract->Centrifuge Dry 5. Dry Extract Centrifuge->Dry Reconstitute 6. Reconstitute in Methanol Dry->Reconstitute LC 7. LC Separation (C18 Column) Reconstitute->LC MS 8. ESI-MS/MS Detection (MRM Mode) LC->MS Integrate 9. Integrate Peak Areas (JA & d5-JA) MS->Integrate Ratio 10. Calculate Area Ratio Integrate->Ratio Curve 11. Plot vs. Calibration Curve Ratio->Curve Quantify 12. Quantify Endogenous JA Curve->Quantify

Caption: Experimental workflow for jasmonic acid quantification.

JA_Signaling Stress Biotic/Abiotic Stress (e.g., Wounding) Membrane Membrane Lipids Stress->Membrane JA_Biosynthesis JA Biosynthesis (OPDA, etc.) Membrane->JA_Biosynthesis JA_Ile JA-Isoleucine (JA-Ile) Active Form JA_Biosynthesis->JA_Ile SCF_COI1 SCF-COI1 Complex JA_Ile->SCF_COI1 binds & promotes COI1 COI1 (F-box protein) COI1->SCF_COI1 JAZ JAZ Proteins (Repressors) JAZ->SCF_COI1 targeted by TF Transcription Factors (MYC2) JAZ->TF represses SCF_COI1->JAZ Ubiquitination & Degradation Gene_Expression Expression of Defense Genes TF->Gene_Expression activates

Caption: Core components of the jasmonic acid signaling pathway.

Conclusion

The use of a d5-jasmonic acid internal standard provides a robust, reliable, and sensitive method for the quantification of jasmonic acid in complex biological matrices. Validated LC-MS/MS methods demonstrate excellent linearity over a wide dynamic range (e.g., 25-4000 ng/mL) with high correlation coefficients (R² > 0.99), enabling accurate measurements from trace levels to higher concentrations.[3][4] While other internal standards like d6-JA and non-isotopic analogs exist, d5-JA represents a well-characterized and effective choice for researchers requiring high-quality quantitative data to advance their work in plant biology, agriculture, and drug discovery.

References

A Head-to-Head Battle of Internal Standards: Dihydrojasmonic Acid vs. (±)-Jasmonic Acid-d5 in Quantitative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals striving for the highest accuracy and reliability in the quantification of jasmonic acid, the choice of internal standard is a critical decision that can significantly impact experimental outcomes. This guide provides a comprehensive comparison of two commonly used internal standards: the structural analog Dihydrojasmonic Acid (DHJA) and the stable isotope-labeled (±)-Jasmonic Acid-d5.

The ideal internal standard should closely mimic the physicochemical properties of the analyte of interest throughout the entire analytical process, including extraction, derivatization, and detection. This ensures that any variations or losses during sample preparation are accounted for, leading to more accurate and precise quantification. While both DHJA and this compound are employed for this purpose, their fundamental differences in structure and isotopic composition lead to distinct performance characteristics.

Stable isotope-labeled standards, such as this compound, are widely considered the gold standard in quantitative mass spectrometry.[1] These compounds are chemically identical to the analyte but have a different mass due to the incorporation of stable isotopes like deuterium. This mass difference allows the mass spectrometer to distinguish between the analyte and the internal standard, while their identical chemical behavior ensures they experience similar effects from the sample matrix and extraction process.[1]

On the other hand, structural analogs like dihydrojasmonic acid offer a more cost-effective alternative.[1] However, their structural differences can lead to variations in chromatographic retention times and differential responses to matrix effects, which may compromise data accuracy.[1]

Performance Data at a Glance: A Comparative Analysis

Performance Parameter Dihydrojasmonic Acid (DHJA) This compound Reference
Linearity (r²) 0.9976 - 0.9997> 0.99[2]
Recovery (%) 73.8 - 103.085 - 115[1][2]
Precision (RSD %) Intraday: 1.14 - 4.42Interday: 0.37 - 4.02Not explicitly stated, but methods with deuterated standards show lower RSD.[2][3]
Limit of Detection (LOD) 2.9 ng/mL (as ADAM derivative)Representative range: 0.01 - 0.1 ng/mL[1][4]
Limit of Quantification (LOQ) 10 ng/mL (as ADAM derivative)Representative range: 0.05 - 0.5 ng/mL[1][2]
Matrix Effect (%) Can be significant due to chromatographic separation from the analyte.Generally well-compensated due to co-elution with the analyte.[1]

Visualizing the Methodologies

To better understand the context in which these internal standards are used, the following diagrams illustrate the jasmonic acid signaling pathway and a typical experimental workflow for its quantification.

jasmonic_acid_signaling_pathway cluster_activation alpha_linolenic α-Linolenic Acid opda 12-oxo-PDA alpha_linolenic->opda Biosynthesis ja Jasmonic Acid (JA) opda->ja ja_ile JA-Isoleucine (JA-Ile) ja->ja_ile jar1 JAR1 coi1 COI1 ja_ile->coi1 binds to jims JAZ Repressors coi1->jims promotes degradation of myc2 MYC2/Transcription Factors jims->myc2 represses gene_expression Gene Expression (Defense, Growth Regulation) myc2->gene_expression activates

Core components of the jasmonic acid signaling pathway.

experimental_workflow sample_prep 1. Sample Preparation (e.g., Plant Tissue Homogenization) is_spike 2. Internal Standard Spiking (DHJA or JA-d5) sample_prep->is_spike extraction 3. Extraction (e.g., Liquid-Liquid or Solid-Phase Extraction) is_spike->extraction analysis 4. LC-MS/MS Analysis extraction->analysis data_processing 5. Data Processing (Peak Integration, Ratio Calculation) analysis->data_processing quantification 6. Quantification (Calibration Curve) data_processing->quantification

A typical experimental workflow for jasmonic acid quantification.

Detailed Experimental Protocols

The following are representative protocols for the quantification of jasmonic acid using either dihydrojasmonic acid or this compound as an internal standard. These protocols are intended as a general guide and may require optimization based on the specific sample matrix and instrumentation.

Protocol 1: Quantification of Jasmonic Acid using Dihydrojasmonic Acid (DHJA) Internal Standard with LC-Fluorescence Detection

This protocol is adapted from a method for the determination of jasmonic acid in plant extracts.[4]

  • Sample Extraction and Derivatization:

    • Homogenize plant tissue in a suitable solvent.

    • Spike the homogenate with a known amount of dihydrojasmonic acid (DHJA) internal standard.

    • Perform liquid-liquid extraction to isolate the acidic compounds.

    • Derivatize the extracted jasmonic acid and DHJA with a fluorescent tagging reagent (e.g., 9-anthryldiazomethane) to enhance detection sensitivity.

  • Chromatographic Conditions:

    • Column: C18 reversed-phase column.

    • Mobile Phase: A gradient of acetonitrile and water.

    • Flow Rate: As per column specifications.

    • Injection Volume: 50 µL.

  • Fluorescence Detection:

    • Excitation Wavelength: 254 nm.

    • Emission Wavelength: 412 nm.

  • Quantification:

    • Generate a calibration curve by plotting the ratio of the peak area of the jasmonic acid derivative to the peak area of the DHJA derivative against the concentration of jasmonic acid standards.

    • Determine the concentration of jasmonic acid in the samples from the calibration curve.

Protocol 2: Quantification of Jasmonic Acid using this compound Internal Standard with LC-MS/MS

This protocol is a generalized procedure based on established methods for phytohormone analysis.[1][5]

  • Sample Preparation and Extraction:

    • Weigh approximately 100 mg of fresh, frozen, and ground plant tissue.

    • Add 1 mL of an extraction solution (e.g., methanol:water, 7:3, v/v) containing a known concentration of this compound (e.g., 20 ng/mL).

    • Shake the mixture for 30 minutes at 4°C.

    • Centrifuge at 16,000 x g for 5 minutes at 4°C.

    • Collect the supernatant and dry it under vacuum.

    • Reconstitute the dried extract in 100 µL of methanol.

  • LC-MS/MS Conditions:

    • Column: A C18 reversed-phase column (e.g., 150 x 4.6 mm, 5 µm).

    • Mobile Phase A: 0.05% formic acid in water.

    • Mobile Phase B: 0.05% formic acid in methanol.

    • Gradient: A suitable gradient to separate jasmonic acid from matrix components (e.g., 0-10 min, 42-55% B; 10-13 min, 55-100% B).

    • Flow Rate: 1.1 mL/min.

    • Injection Volume: 25 µL.

    • Mass Spectrometer: A triple quadrupole mass spectrometer operating in negative electrospray ionization (ESI) mode.

    • MRM Transitions:

      • Jasmonic Acid: precursor ion (m/z) -> product ion (m/z)

      • This compound: precursor ion (m/z) -> product ion (m/z)

  • Quantification:

    • Create a calibration curve by plotting the ratio of the peak area of jasmonic acid to the peak area of this compound against the concentration of jasmonic acid standards.

    • Calculate the concentration of jasmonic acid in the samples based on the calibration curve.

Conclusion

The selection of an internal standard is a critical step in developing a robust and reliable quantitative method for jasmonic acid. For applications demanding the highest level of accuracy and precision, the use of a stable isotope-labeled internal standard such as This compound is strongly recommended. Its ability to co-elute with the native analyte provides superior correction for matrix effects and variations in sample processing.

Dihydrojasmonic acid serves as a more economical alternative and can be suitable for methods where the highest precision is not the primary objective or when using detection methods other than mass spectrometry, such as fluorescence detection after derivatization. However, researchers must be aware of the potential for compromised data quality due to its different chromatographic behavior compared to jasmonic acid. Ultimately, the choice between these two internal standards will depend on the specific analytical requirements, budget constraints, and the desired level of data confidence.

References

A Comparative Guide to the Limit of Detection and Quantification of Jasmonic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise and accurate quantification of signaling molecules like jasmonic acid is paramount for understanding complex biological processes. Jasmonic acid, a lipid-derived phytohormone, is a key regulator of plant growth, development, and defense responses. This guide provides an objective comparison of the analytical performance of various methods used for the quantification of jasmonic acid, with a focus on the Limit of Detection (LOD) and Limit of Quantification (LOQ).

Quantitative Performance: A Comparative Overview

The choice of analytical technique for jasmonic acid analysis significantly impacts the achievable sensitivity. The two most prominent methods are Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The following table summarizes the key quantitative performance parameters for the analysis of jasmonic acid using these techniques, based on data from various studies. It is important to note that these values can vary depending on the specific instrumentation, sample matrix, and experimental conditions.

Analytical MethodLimit of Detection (LOD)Limit of Quantification (LOQ)Key Considerations
GC-MS 500 fg - 10 ng/mL[1][2]~0.856 ng/mL[1]Requires derivatization, which adds a step to the workflow but can improve volatility and ionization.
LC-MS/MS & UPLC-MS/MS 0.03 - 0.257 ng/mL[1][3]Down to 10⁻¹⁷ - 10⁻¹⁵ mol[1][4]Generally offers higher sensitivity and throughput without the need for derivatization.[1]
HPLC with Fluorescence Detection 2.9 ng/mL[5][6]Not explicitly statedRequires derivatization with a fluorescent tag.
RP-HPLC/DAD 9.4 µg/mL (for Methyl Jasmonate)[7]28.5 µg/mL (for Methyl Jasmonate)[7]Less sensitive compared to MS-based methods.

Key Insights:

  • LC-MS/MS and UPLC-MS/MS consistently demonstrate lower LOD and LOQ values, making them the methods of choice for detecting trace amounts of jasmonic acid in complex biological matrices.[1][4]

  • GC-MS provides reliable quantification but is generally less sensitive than LC-MS/MS for jasmonic acid. The requirement for derivatization can also increase sample preparation time.[1]

  • HPLC-based methods with fluorescence or diode-array detection (DAD) are less sensitive than mass spectrometry-based methods and are more suitable for applications where higher concentrations of jasmonic acid are expected.[5][6][7]

Experimental Protocols

Detailed methodologies are crucial for reproducing and comparing experimental results. Below are representative protocols for the quantification of jasmonic acid using GC-MS and LC-MS/MS.

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol
  • Sample Extraction:

    • Homogenize 5-400 mg of fresh plant material in a suitable solvent (e.g., 80% methanol or acetone-citric acid).[2][8]

    • Spike the sample with a known amount of an internal standard (e.g., dihydrojasmonic acid) for accurate quantification.[8][9]

    • Perform liquid-liquid extraction or solid-phase extraction (SPE) to purify the sample.[3]

  • Derivatization (Methylation):

    • Evaporate the purified extract to dryness.

    • Add a methylating agent (e.g., HCl/methanol) to convert jasmonic acid to its more volatile methyl ester derivative (methyl jasmonate).[2]

    • Collect the volatilized methyl jasmonate on a solid-phase microextraction (SPME) fiber or by vapor-phase extraction.[2]

  • GC-MS Analysis:

    • Gas Chromatograph (GC):

      • Column: Use a suitable capillary column, such as a DB-5 or HP-5.[9]

      • Injector: Operate in splitless mode.

      • Oven Temperature Program: Implement a temperature gradient to separate the analytes.

    • Mass Spectrometer (MS):

      • Ionization: Use chemical ionization (CI) or electron ionization (EI).

      • Detection: Operate in selected ion monitoring (SIM) mode for enhanced sensitivity and specificity.[2]

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Protocol
  • Sample Preparation and Extraction:

    • Harvest approximately 100 mg of fresh plant tissue and immediately freeze in liquid nitrogen.[10]

    • Homogenize the frozen tissue to a fine powder.[10]

    • Add a pre-chilled extraction solvent (e.g., 80% methanol in water with 1% acetic acid).[10]

    • Spike with a deuterated internal standard, such as rac-Jasmonic Acid-d6, for accurate quantification.[10]

    • Centrifuge the sample and collect the supernatant.[10]

  • Solid-Phase Extraction (SPE) Cleanup:

    • Condition a C18 SPE cartridge with methanol followed by water.[10]

    • Load the supernatant onto the cartridge.[10]

    • Wash the cartridge with water to remove polar impurities.[10]

    • Elute the phytohormones with methanol.[10]

    • Evaporate the eluate to dryness and reconstitute in the initial mobile phase.[10]

  • LC-MS/MS Analysis:

    • Liquid Chromatograph (LC):

      • Column: A C18 reversed-phase column is commonly used.[10]

      • Mobile Phase: A gradient of water and acetonitrile, both containing a small percentage of formic acid (e.g., 0.1%), is typically employed.[10]

    • Mass Spectrometer (MS):

      • Ionization: Electrospray ionization (ESI) in negative ion mode is standard for jasmonic acid analysis.[10]

      • Detection: A triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode provides high selectivity and sensitivity.[4]

Visualizing Key Processes

To better understand the biological context and experimental procedures, the following diagrams illustrate the jasmonic acid signaling pathway and a typical experimental workflow.

Jasmonic_Acid_Signaling_Pathway cluster_Stimulus Stimulus (Wounding, Herbivory) cluster_Signaling Signal Transduction Stimulus Stimulus Linolenic_Acid Linolenic_Acid JA_Ile JA-Ile (Active Form) Linolenic_Acid->JA_Ile COI1 COI1 JA_Ile->COI1 binds JAZ JAZ (Repressor) COI1->JAZ targets for degradation MYC2 MYC2 (Transcription Factor) JAZ->MYC2 represses JA_Responsive_Genes JA_Responsive_Genes MYC2->JA_Responsive_Genes activates transcription

Caption: The jasmonic acid signaling pathway, from stimulus perception to gene activation.

Experimental_Workflow Start Plant Tissue Sample Homogenization Homogenization & Internal Standard Spiking Start->Homogenization Extraction Extraction Homogenization->Extraction Purification Purification (e.g., SPE) Extraction->Purification Derivatization Derivatization (for GC-MS) Purification->Derivatization Analysis Analytical Method Purification->Analysis GCMS GC-MS Derivatization->GCMS Analysis->GCMS LCMS LC-MS/MS Analysis->LCMS Data_Analysis Data Acquisition & Quantification GCMS->Data_Analysis LCMS->Data_Analysis

Caption: A generalized experimental workflow for the quantification of jasmonic acid.

References

A Comparative Guide to Solid-Phase Extraction (SPE) Cartridges for Jasmonate Cleanup

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate quantification of jasmonates is crucial for a deeper understanding of plant defense mechanisms and for the development of novel therapeutic agents. The selection of an appropriate Solid-Phase Extraction (SPE) cartridge for sample cleanup is a critical step in achieving reliable and reproducible results. This guide provides an objective comparison of the performance of different SPE cartridges for jasmonate cleanup, supported by experimental data from various studies.

The Jasmonate Signaling Pathway: A Brief Overview

Jasmonates are a class of lipid-derived plant hormones that play pivotal roles in regulating plant growth, development, and responses to biotic and abiotic stresses. The signaling cascade is initiated by the synthesis of jasmonic acid (JA), which is then converted to its biologically active form, jasmonoyl-isoleucine (JA-Ile). JA-Ile facilitates the interaction between the F-box protein COI1 and JAZ repressor proteins, leading to the degradation of JAZ and the subsequent activation of transcription factors that regulate the expression of jasmonate-responsive genes.

Jasmonate_Signaling_Pathway cluster_perception Perception cluster_transcription Transcriptional Regulation cluster_response Cellular Response COI1 COI1 JAZ JAZ COI1->JAZ Ubiquitination & Degradation MYC2 MYC2 JAZ->MYC2 Represses JA_Ile JA-Ile JA_Ile->COI1 JA_Responsive_Genes JA-Responsive Genes MYC2->JA_Responsive_Genes Activates Defense_Metabolites Defense Metabolites JA_Responsive_Genes->Defense_Metabolites Growth_Inhibition Growth Inhibition JA_Responsive_Genes->Growth_Inhibition

Caption: A simplified diagram of the core jasmonate signaling pathway.

Comparison of SPE Cartridge Performance

The choice of SPE sorbent significantly impacts the recovery of jasmonates and the removal of interfering matrix components. The following table summarizes the performance of commonly used SPE cartridges for jasmonate cleanup, with data collated from various studies. It is important to note that direct head-to-head comparisons under identical conditions are limited, and performance can vary depending on the specific plant matrix and experimental protocol.

SPE Cartridge TypeSorbent ChemistryPrinciple of SeparationReported Recovery RatesMatrix Effect Reduction
C18 (e.g., Sep-Pak C18) Silica-based with octadecyl carbon chainsReversed-phaseJA: 92.48%, MeJA: 94.30%[1]Moderate; may require additional cleanup steps for complex matrices.[2]
Polymeric Reversed-Phase (e.g., Oasis HLB) Hydrophilic-Lipophilic Balanced copolymerReversed-phase with some polar interactionsGenerally >70% for a range of phytohormones.[2] Specific data for jasmonates is limited, but expected to be high.Good; effective at removing both polar and non-polar interferences.[2][3]
Mixed-Mode (e.g., Oasis MAX) Polymeric with both reversed-phase and ion-exchange functional groupsMulti-modal (reversed-phase and anion exchange)High; often provides cleaner extracts than single-mode sorbents for complex matrices.[4]Excellent; provides superior cleanup by utilizing orthogonal separation mechanisms.[4][5]

Experimental Protocols

Detailed and reproducible experimental protocols are essential for accurate jasmonate quantification. Below are representative protocols for sample preparation and cleanup using the discussed SPE cartridges.

General Sample Preparation
  • Harvesting and Freezing: Immediately freeze plant tissue (typically 50-100 mg) in liquid nitrogen to quench metabolic activity.

  • Homogenization: Grind the frozen tissue to a fine powder using a pre-chilled mortar and pestle or a bead mill homogenizer.

  • Extraction: Add 1 mL of ice-cold extraction solvent (e.g., 80% methanol or acetonitrile with 1% acetic acid) to the powdered tissue.

  • Internal Standard Spiking: Add a known amount of a deuterated internal standard (e.g., d6-JA) to each sample for accurate quantification.

  • Incubation and Centrifugation: Vortex the mixture and incubate at 4°C for 30-60 minutes with gentle shaking. Centrifuge at high speed (e.g., 14,000 x g) for 15 minutes at 4°C to pellet cell debris.

  • Supernatant Collection: Carefully collect the supernatant for SPE cleanup.

SPE Cleanup Protocols

SPE_Workflow cluster_prep Sample Preparation cluster_spe SPE Cleanup cluster_analysis Analysis Harvest Harvest & Freeze Tissue Homogenize Homogenize Harvest->Homogenize Extract Extract with Solvent Homogenize->Extract Centrifuge Centrifuge & Collect Supernatant Extract->Centrifuge Condition Condition Cartridge Centrifuge->Condition Equilibrate Equilibrate Cartridge Condition->Equilibrate Load Load Sample Equilibrate->Load Wash Wash to Remove Interferences Load->Wash Elute Elute Jasmonates Wash->Elute Dry Dry Eluate Elute->Dry Reconstitute Reconstitute Dry->Reconstitute LC_MS LC-MS/MS Analysis Reconstitute->LC_MS

Caption: A general experimental workflow for jasmonate extraction and cleanup.

C18 Cartridge Protocol

  • Conditioning: Pass 1 mL of methanol through the C18 cartridge.

  • Equilibration: Pass 1 mL of water through the cartridge.

  • Loading: Load the plant extract supernatant onto the conditioned cartridge.

  • Washing: Wash the cartridge with 1 mL of water to remove polar impurities.

  • Elution: Elute the retained jasmonates with 1 mL of methanol or 80% acetonitrile.[6]

  • Drying and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute in a small volume of the initial mobile phase for LC-MS/MS analysis.

Oasis HLB Cartridge Protocol

  • Conditioning: Pass 1 mL of methanol through the Oasis HLB cartridge.

  • Equilibration: Pass 1 mL of water through the cartridge.

  • Loading: Load the plant extract supernatant onto the conditioned cartridge.

  • Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove polar impurities.

  • Elution: Elute the jasmonates with 1 mL of methanol or acetonitrile.

  • Drying and Reconstitution: Proceed as with the C18 protocol.

Mixed-Mode (Oasis MAX) Cartridge Protocol

Note: This protocol is for a mixed-mode anion exchange cartridge, suitable for acidic compounds like jasmonic acid.

  • Conditioning: Pass 1 mL of methanol through the Oasis MAX cartridge.

  • Equilibration: Pass 1 mL of water through the cartridge.

  • Loading: Load the plant extract supernatant (ensure the pH is adjusted to be basic to deprotonate the acidic jasmonates).

  • Washing 1 (Polar Interferences): Wash the cartridge with 1 mL of 5% ammonium hydroxide in water.

  • Washing 2 (Non-polar Interferences): Wash the cartridge with 1 mL of methanol.

  • Elution: Elute the jasmonates with 1 mL of 1% formic acid in methanol (to neutralize the charge and release the analytes).

  • Drying and Reconstitution: Proceed as with the other protocols.

Conclusion and Recommendations

The selection of an SPE cartridge for jasmonate cleanup depends on the complexity of the sample matrix and the specific analytical requirements.

  • C18 cartridges are a cost-effective and widely used option that can provide good recoveries for relatively clean samples.

  • Polymeric reversed-phase cartridges like Oasis HLB offer enhanced retention for a broader range of compounds and can provide better cleanup for more complex matrices compared to C18.

  • Mixed-mode SPE cartridges are the most powerful tool for samples with high levels of interfering compounds, offering superior cleanup and reduced matrix effects, which can lead to improved sensitivity and accuracy in LC-MS/MS analysis.

For routine analysis of jasmonates in less complex matrices, C18 or Oasis HLB cartridges may be sufficient. However, for challenging matrices or when the highest level of accuracy is required, a mixed-mode SPE approach is highly recommended. It is always advisable to validate the chosen SPE method for your specific plant material and analytical system to ensure optimal performance.

References

Navigating the Nuances of Native Analyte Signal: A Comparative Guide to Jasmonic Acid Internal Standards

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals dedicated to the precise quantification of jasmonic acid (JA), the choice of an internal standard is a critical decision that directly impacts data accuracy and reliability. This guide provides an objective comparison of the performance of (±)-Jasmonic acid-d5 against other common alternatives, supported by experimental data and detailed protocols to inform methodological design.

Stable isotope-labeled internal standards are the gold standard in quantitative mass spectrometry-based phytohormone analysis. These standards, which are chemically identical to the analyte but differ in mass, are added to samples at a known concentration at the earliest stage of sample preparation. Their primary function is to mimic the native analyte throughout the analytical process, including extraction, purification, and ionization, thereby correcting for variations in sample handling and instrument response. This guide focuses on assessing the isotopic contribution of this compound to the native analyte signal and compares its performance with other commonly used internal standards.

Performance Comparison of Internal Standards for Jasmonic Acid Quantification

The ideal internal standard should co-elute with the target analyte and experience identical ionization suppression or enhancement effects in the mass spectrometer, providing a reliable basis for accurate quantification. While direct head-to-head comparative studies detailing every aspect of performance for all potential internal standards for jasmonic acid are not always available in a single publication, performance characteristics can be inferred from various validation studies.

Here, we compare this compound to two other common internal standards: ¹³C-Jasmonic Acid, another stable isotope-labeled standard, and Dihydrojasmonic Acid (DHJA), a structural analog.

Internal StandardTypeKey AdvantagesPotential Considerations
This compound Deuterated Stable Isotope-Labeled- Co-elutes with native jasmonic acid, offering excellent correction for matrix effects and instrument variability.[1] - High chemical similarity ensures comparable extraction recovery. - Commercially available.- Potential for isotopic exchange (loss of deuterium) under certain analytical conditions.[1] - A slight chromatographic separation from the native analyte (isotopic effect) can sometimes occur, which may impact correction if not carefully monitored.[1]
¹³C-Jasmonic Acid ¹³C Stable Isotope-Labeled- Considered the most ideal internal standard as carbon-13 isotopes are not prone to exchange.[1] - Behaves virtually identically to the native analyte throughout the entire analytical process, ensuring the most accurate correction.[1]- Typically more expensive and less commercially available than deuterated analogs.
Dihydrojasmonic Acid (DHJA) Structural Analog- Cost-effective compared to stable isotope-labeled standards.[1] - Chemically similar to jasmonic acid.- Does not co-elute with jasmonic acid, leading to differential matrix effects and potentially less accurate correction.[1] - Extraction recovery may differ from that of jasmonic acid.[1]

Quantitative Data Summary

The following tables summarize typical performance data for methods utilizing a d5-jasmonic acid internal standard, providing an expected baseline for what can be achieved. It is important to note that these values are representative and can vary depending on the specific matrix, instrumentation, and experimental conditions.[2]

Table 1: Matrix Effect and Linearity for Jasmonic Acid Quantification using d5-JA in Arabidopsis thaliana [2]

AnalyteLinearity Range (ng/mL)Limit of Quantification (LOQ) (ng/mL)Matrix Effect (%)*
Jasmonic Acid (JA)0.5 - 2500.5+7%

*A positive value indicates signal enhancement, while a negative value indicates signal suppression.[3]

Table 2: Accuracy and Precision for Jasmonic Acid Quantification using d5-JA

AnalyteAccuracy (Relative Error %)Precision (Coefficient of Variation %)
Jasmonic Acid (JA)Typically < 15%Typically < 15%

Note: Specific accuracy and precision values for a direct comparison between this compound, ¹³C-Jasmonic Acid, and DHJA were not available in the reviewed literature. The values presented are typical acceptance criteria for bioanalytical method validation.

Experimental Protocols

A robust analytical method is crucial for obtaining reliable quantitative data. Below is a representative experimental protocol for the extraction and quantification of jasmonic acid from plant tissues using a deuterated internal standard like this compound.

Sample Preparation
  • Harvest and Homogenization: Harvest approximately 100 mg of fresh plant tissue and immediately freeze in liquid nitrogen to halt metabolic activity.[1] Homogenize the frozen tissue to a fine powder using a pre-chilled mortar and pestle or a bead beater.

  • Extraction: To the homogenized tissue, add 1 mL of a pre-chilled extraction solvent (e.g., 70% methanol in water).[2]

  • Internal Standard Spiking: Add a known amount of this compound internal standard solution to the extraction mixture.[2]

  • Incubation and Centrifugation: Vortex the mixture thoroughly and incubate at 4°C for 30 minutes with gentle shaking.[1] Centrifuge the sample at 16,000 x g for 10 minutes at 4°C.[2]

  • Supernatant Collection: Carefully collect the supernatant containing the extracted phytohormones.[2]

Solid-Phase Extraction (SPE) - Optional Cleanup Step

For complex matrices, an optional SPE cleanup step can be employed to remove interfering compounds.

  • Conditioning: Condition a C18 SPE cartridge with 1 mL of methanol followed by 1 mL of water.[1]

  • Loading: Load the supernatant onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with a weak solvent (e.g., 1 mL of water) to remove polar interferences.

  • Elution: Elute the jasmonic acid and internal standard with a stronger solvent (e.g., 1 mL of methanol or acetonitrile).

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the dried extract in a suitable volume (e.g., 100 µL) of the initial mobile phase for LC-MS/MS analysis.[1]

LC-MS/MS Analysis

The following are typical parameters for the analysis of jasmonic acid.[1]

  • Chromatographic Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size).

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Gradient Elution: A suitable gradient to separate jasmonic acid from other matrix components.

  • Mass Spectrometry: A triple quadrupole mass spectrometer operating in negative electrospray ionization (ESI) mode.

  • Multiple Reaction Monitoring (MRM) Transitions:

    • Jasmonic Acid: Precursor ion (m/z) 209.1 → Product ion (m/z) 59.0

    • This compound: Precursor ion (m/z) 214.1 → Product ion (m/z) 62.0

Mandatory Visualizations

Jasmonic Acid Signaling Pathway

The jasmonic acid signaling pathway is a complex network that regulates various aspects of plant growth, development, and defense. The following diagram illustrates the core components of this pathway.

Core components of the jasmonic acid signaling pathway.
Experimental Workflow for JA Quantification

This diagram outlines the key steps in the quantification of jasmonic acid using an internal standard.

JA_Quantification_Workflow cluster_prep Sample Preparation cluster_analysis Analysis Homogenization Homogenization Extraction Extraction Homogenization->Extraction Add extraction solvent Spiking Spiking Extraction->Spiking Add this compound Centrifugation Centrifugation Spiking->Centrifugation Separate solids Supernatant Supernatant Centrifugation->Supernatant SPE SPE Cleanup (Optional) Supernatant->SPE Load sample LC_MS LC-MS/MS Analysis Supernatant->LC_MS Direct injection SPE->LC_MS Inject sample Data_Processing Data Processing LC_MS->Data_Processing Generate chromatograms Quantification Quantification Data_Processing->Quantification

References

Safety Operating Guide

Personal protective equipment for handling (±)-Jasmonic acid-d5

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and scientists engaged in drug development and other laboratory research, meticulous adherence to safety protocols is paramount for the protection of both personnel and research integrity. This guide provides immediate and essential safety, operational, and disposal procedures for handling (±)-Jasmonic acid-d5.

This compound , often supplied as a solution in methyl acetate, is classified as a highly flammable liquid that can cause serious eye irritation and may lead to drowsiness or dizziness.[1] It is imperative to handle this compound with the appropriate precautions to minimize exposure and mitigate risks.

Personal Protective Equipment (PPE)

The selection and proper use of Personal Protective Equipment (PPE) are critical for the safe handling of this compound. The following table summarizes the recommended PPE for various laboratory activities involving this compound.

Protection TypeRequired PPE
Eye/Face Safety glasses with side-shields conforming to EN166, or a face shield.[2] Chemical goggles are recommended when there is a splash hazard.
Skin Protective gloves (e.g., nitrile rubber, tested to EN374). A lab coat or a chemical-resistant apron should be worn.[2]
Respiratory A NIOSH-approved respirator with an appropriate cartridge should be used in cases of insufficient ventilation or when aerosols are generated.[2]
Body A long-sleeved lab coat is standard. For larger quantities or if there is a risk of splashing, chemical-resistant coveralls may be necessary.[2]
Footwear Sturdy, closed-toe footwear is required.[2]

Operational Plan: A Step-by-Step Guide for Safe Handling

A systematic workflow is crucial to minimize the risk of exposure and ensure a safe laboratory environment.

1. Preparation:

  • Ensure the work area, preferably a chemical fume hood, is clean and uncluttered.[2]

  • Verify that an eyewash station and safety shower are readily accessible.[2]

  • Confirm that all required PPE is available and in good condition.

  • Have spill containment materials, such as absorbent pads, readily available.[2]

2. Handling:

  • Wear all required PPE before handling the compound.[2]

  • Ground and bond the container and receiving equipment to prevent static discharge.[1]

  • Use explosion-proof electrical, ventilating, and lighting equipment.[1]

  • Avoid direct contact with skin and eyes.[2]

  • Use appropriate tools, such as spatulas or forceps, for handling.[2]

  • Keep the container tightly sealed when not in use.[1]

  • Avoid breathing dust, fumes, gas, mists, vapors, or spray.[3]

3. Storage:

  • Store in a cool, dry, and well-ventilated area.[4]

  • Keep away from heat, sparks, open flames, and hot surfaces. No smoking in the storage area.[1]

  • Store in the original, tightly sealed container.[4]

Disposal Plan

All waste materials contaminated with this compound must be treated as hazardous waste.[2]

1. Waste Segregation:

  • Collect all solid waste (e.g., contaminated gloves, wipes, weigh boats) in a designated and clearly labeled hazardous waste container.[2]

  • Collect liquid waste in a separate, compatible, and clearly labeled hazardous waste container.[2]

  • Do not mix with other incompatible waste streams.[2]

2. Container Labeling:

  • Clearly label all waste containers with the full chemical name and associated hazards (e.g., "this compound in Methyl Acetate," "Flammable," "Eye Irritant").

3. Disposal Procedure:

  • Dispose of contaminated material as waste according to institutional and local regulations.[1]

  • Consult your institution's Environmental Health and Safety (EHS) office for specific disposal guidelines.

Experimental Workflow for Safe Handling and Disposal

prep Preparation ppe Don PPE prep->ppe Verify safety equipment handling Handling in Fume Hood ppe->handling Proceed to work area storage Secure Storage handling->storage After use spill Spill Response handling->spill In case of spill waste_solid Solid Waste (Contaminated PPE, etc.) handling->waste_solid Generate solid waste waste_liquid Liquid Waste (Unused solution, rinsate) handling->waste_liquid Generate liquid waste disposal Hazardous Waste Disposal spill->disposal Dispose of cleanup materials waste_solid->disposal Segregate and label waste_liquid->disposal Segregate and label

References

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体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。